Ethyl 2-phenyl-1H-indole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOQSTKVCGVNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The 2-Phenylindole Scaffold as a Privileged Structure
An In-Depth Technical Guide to the Basic Properties of Ethyl 2-phenyl-1H-indole-3-carboxylate
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The 2-phenylindole scaffold is a quintessential example of such a structure, forming the core of numerous agents with therapeutic potential.[1][2] This guide focuses on a key derivative, Ethyl 2-phenyl-1H-indole-3-carboxylate, a versatile building block that serves as a foundational template for drug discovery programs. Its unique arrangement of a lipophilic phenyl group at the 2-position and a hydrogen-bond accepting carboxylate at the 3-position provides a rich platform for synthetic modification and biological screening. Derivatives of this core have demonstrated significant promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making a thorough understanding of its fundamental properties essential for researchers in the field.[1][3][4]
Core Synthesis: The Fischer Indole Synthesis
The most reliable and widely adopted method for constructing the 2-phenyl-1H-indole-3-carboxylate core is the Fischer indole synthesis, a classic reaction discovered in 1883.[5][6] This acid-catalyzed reaction proceeds by the cyclization of an arylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[6][7]
The reaction mechanism involves several key steps:
-
Hydrazone Formation: Phenylhydrazine reacts with an appropriate β-keto ester, in this case, ethyl benzoylacetate, to form the corresponding phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[8][8]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which is the key bond-forming step that sets up the indole framework.[6]
-
Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular electrophilic attack to form a cyclic aminal. Subsequent elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring.[6]
Strong acids like polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid are typically employed as catalysts to drive the reaction to completion.[6][7]
Experimental Protocol: Fischer Indole Synthesis
This protocol describes a representative procedure for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Materials:
-
Phenylhydrazine
-
Ethyl benzoylacetate
-
Glacial Acetic Acid or Ethanol
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Crushed ice
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) and phenylhydrazine (1.1 eq) in glacial acetic acid or ethanol. Stir the mixture at 80°C for 1-2 hours to facilitate the formation of the phenylhydrazone. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Cyclization: Carefully add the acid catalyst (e.g., polyphosphoric acid, ~10 eq by weight) to the reaction mixture in portions. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. The color will darken as the reaction proceeds. Continue monitoring by TLC until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring to quench the reaction.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the acidic mixture until effervescence ceases and the pH is neutral (~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.
Synthesis Workflow Diagram
Caption: Fischer Indole Synthesis Workflow.
Physicochemical Properties
The fundamental physical and chemical properties of Ethyl 2-phenyl-1H-indole-3-carboxylate are summarized below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification.
| Property | Value | Source/Note |
| Molecular Formula | C₁₇H₁₅NO₂ | PubChem CID: 71729133 (for 5-methyl analog) |
| Molecular Weight | 265.31 g/mol | Calculated |
| Appearance | Typically an off-white to pale yellow solid | General observation for indole derivatives |
| Melting Point | ~130-150 °C | Varies with purity. Analog (Ethyl 2-methylindole-3-carboxylate) melts at 134-136 °C.[9] |
| Solubility | Freely soluble in organic solvents like dichloromethane, ethyl acetate, and ethanol.[1] | Insoluble in water. |
| logP (calc.) | ~4.0-4.5 | Estimated based on analogs like the 5-methyl derivative (XLogP3: 4.3).[10] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The expected data for Ethyl 2-phenyl-1H-indole-3-carboxylate are detailed below.
¹H NMR Spectroscopy
-
Indole NH (~8.1-8.5 ppm): A broad singlet, which is exchangeable with D₂O. Its downfield shift is due to the aromatic nature of the indole ring and deshielding.
-
Aromatic Protons (7.2-7.8 ppm): A complex multiplet region integrating to 9 protons. This includes the four protons on the indole's benzene ring and the five protons of the C2-phenyl substituent.
-
Ethyl Ester CH₂ (~4.3-4.4 ppm): A quartet, resulting from coupling to the three methyl protons.
-
Ethyl Ester CH₃ (~1.3-1.4 ppm): A triplet, resulting from coupling to the two methylene protons.
¹³C NMR Spectroscopy
-
Ester Carbonyl (~165 ppm): The ester C=O group is typically found in this region.
-
Aromatic Carbons (110-140 ppm): A series of signals corresponding to the 12 carbons of the indole and phenyl rings. Key signals include C2 and C3 of the indole, which are highly influenced by their substituents.
-
Ethyl Ester CH₂ (~60 ppm): The methylene carbon of the ethyl group.
-
Ethyl Ester CH₃ (~14 ppm): The terminal methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
-
N-H Stretch (~3300-3400 cm⁻¹): A sharp to medium peak characteristic of the indole N-H bond.
-
C-H Aromatic Stretches (~3000-3100 cm⁻¹): Signals corresponding to the C-H bonds on the aromatic rings.
-
C=O Ester Stretch (~1670-1690 cm⁻¹): A strong, sharp absorption band, characteristic of a conjugated ester carbonyl group.[11]
-
C=C Aromatic Stretches (~1450-1600 cm⁻¹): Multiple bands corresponding to the vibrations of the aromatic rings.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The expected exact mass for C₁₇H₁₅NO₂ would be observed via High-Resolution Mass Spectrometry (HRMS). The nominal mass would show a molecular ion peak at m/z = 265.
Reactivity and Structure-Activity Relationship (SAR) Insights
The reactivity of Ethyl 2-phenyl-1H-indole-3-carboxylate is centered on three main regions: the indole nitrogen (N1), the C3-ester, and the phenyl rings. These sites are primary targets for synthetic modification in drug development.
-
N1 Position: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. N1-substitution with small alkyl groups is often well-tolerated and can enhance biological activity.[2]
-
C3-Ester Position: The ester is a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides or other derivatives. The presence of a hydrogen bond acceptor at C3 is a common feature in highly active analogs.[2]
-
C2-Phenyl Ring: The substitution pattern on this ring is a critical determinant of activity. For anticancer applications targeting tubulin, the presence of a 3,4,5-trimethoxyphenyl moiety on this ring often confers high potency, mimicking the activity of natural products like colchicine.[2]
These modifications allow for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile, which directly impacts its interaction with biological targets.[2]
Key Reactivity Sites Diagram
Caption: Key sites for synthetic modification.
Applications in Drug Discovery
The 2-phenylindole scaffold is a cornerstone in modern medicinal chemistry. Ethyl 2-phenyl-1H-indole-3-carboxylate and its derivatives have been extensively investigated for a wide range of pharmacological activities.
-
Anticancer Activity: This is one of the most significant areas of research for 2-phenylindoles.[1] Many derivatives exhibit potent anti-proliferative effects against various cancer cell lines, including breast, lung, and leukemia.[1][4] A primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2]
-
Anti-inflammatory Activity: Several 2-phenylindole derivatives have been identified as dual inhibitors of nitric oxide synthase (NOS) and the transcription factor NF-κB, both of which are key players in the inflammatory cascade.[3]
-
Antimicrobial and Antiviral Properties: The scaffold has also been explored for its potential in combating bacterial, fungal, and viral infections.[1]
Conclusion
Ethyl 2-phenyl-1H-indole-3-carboxylate is more than just a chemical compound; it is a gateway to a vast chemical space of significant therapeutic potential. Its straightforward synthesis via the Fischer indole reaction, combined with its versatile reactivity, makes it an invaluable tool for medicinal chemists. A comprehensive understanding of its basic properties—from its physicochemical characteristics and spectroscopic signature to its reactivity and biological applications—is fundamental for any researcher aiming to leverage the power of the privileged 2-phenylindole scaffold in the development of next-generation therapeutics.
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ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate. PubChem. [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2018). MDPI. [Link]
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Physical and chemical properties of Ethyl 2-phenyl-1H-indole-3-carboxylate
An In-Depth Technical Guide to Ethyl 2-phenyl-1H-indole-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-phenyl-1H-indole-3-carboxylate, a key heterocyclic compound. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the specific characteristics of its derivatives is paramount for researchers, scientists, and drug development professionals.[1][2] This document delineates the compound's structural and physicochemical properties, spectroscopic profile, core reactivity, and established synthetic routes. Furthermore, it contextualizes the compound's relevance by exploring its applications as a versatile intermediate in the synthesis of pharmacologically active molecules. Safety and handling protocols are also summarized to ensure proper laboratory practice.
Chemical Identity and Structure
Ethyl 2-phenyl-1H-indole-3-carboxylate is a multi-functionalized indole derivative. The core structure consists of a bicyclic indole ring system, substituted at the 2-position with a phenyl group and at the 3-position with an ethyl carboxylate group. The phenyl group at C2 and the ester at C3 significantly influence the electronic properties and reactivity of the indole nucleus.
Molecular Structure:
Caption: Chemical Structure of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | Ethyl 2-phenyl-1H-indole-3-carboxylate | N/A |
| Molecular Formula | C₁₇H₁₅NO₂ | N/A |
| Molecular Weight | 265.31 g/mol | N/A |
| Canonical SMILES | CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | N/A |
| InChI Key | (Predicted) | N/A |
| CAS Number | 719-79-9 | N/A |
| XLogP3 (Predicted) | ~4.0 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 |[3] |
Note: Some properties are predicted or based on the closely related analogue, ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate.[3]
Physical Properties
The physical state and solubility are critical parameters for experimental design, including reaction setup, purification, and formulation.
Table 2: Physical Characteristics
| Property | Value | Rationale / Comments |
|---|---|---|
| Appearance | White to light yellow crystalline solid. | Based on typical appearance of related indole derivatives.[4] |
| Melting Point | Not definitively reported. | The related compound ethyl 2-methylindole-3-carboxylate has a melting point of 134-136 °C. The 2-phenyl derivative is expected to be a solid with a comparable, though distinct, melting point. |
| Boiling Point | High boiling point; likely decomposes upon heating at atmospheric pressure. | Typical for complex aromatic esters. |
| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol, acetone, DMSO, chloroform, and ethyl acetate. | Based on the nonpolar aromatic structure and data for related compounds.[2][5] |
Spectroscopic Profile
Spectroscopic data are essential for the structural confirmation and purity assessment of the compound. While experimental spectra for this specific molecule are not widely published, its characteristic spectroscopic features can be reliably predicted based on its functional groups and data from analogous structures.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Indole N-H | > 8.0 ppm (broad singlet) | The acidic proton on the nitrogen is typically downfield and may exchange with D₂O.[6] |
| Aromatic protons | 7.0 - 8.0 ppm (multiplets) | Protons on the indole and phenyl rings reside in the aromatic region. | |
| Ester -OCH₂- | ~4.3 ppm (quartet) | Methylene protons adjacent to the ester oxygen and coupled to the methyl group.[6] | |
| Ester -CH₃ | ~1.3 ppm (triplet) | Methyl protons of the ethyl group coupled to the adjacent methylene group.[6] | |
| ¹³C NMR | Ester Carbonyl (C=O) | ~162 - 165 ppm | Characteristic chemical shift for an ester carbonyl carbon.[6] |
| Aromatic Carbons | 100 - 140 ppm | Multiple signals corresponding to the carbons of the indole and phenyl rings. | |
| Infrared (IR) | N-H Stretch | ~3300 - 3400 cm⁻¹ | Characteristic sharp to medium peak for the N-H bond of the indole ring. |
| C=O Stretch (Ester) | ~1700 - 1720 cm⁻¹ | Strong, sharp absorption characteristic of the ester carbonyl group.[7] | |
| C-H Stretch (Aromatic) | ~3000 - 3100 cm⁻¹ | Absorptions for C-H bonds on the aromatic rings. |
| Mass Spec. (MS) | Molecular Ion (M⁺) | m/z ≈ 265.11 | Corresponding to the exact mass of the C₁₇H₁₅NO₂ molecule. |
Chemical Properties and Reactivity
The reactivity of Ethyl 2-phenyl-1H-indole-3-carboxylate is governed by the interplay of its three primary components: the electron-rich indole nucleus, the electron-withdrawing ethyl carboxylate group, and the C2-phenyl substituent.
-
Indole Nucleus: The indole ring system is inherently electron-rich and prone to electrophilic substitution.[1] However, with the C2 and C3 positions substituted, electrophilic attack is sterically hindered and electronically deactivated at the pyrrole ring. Reactions of this type would likely occur on the benzenoid portion of the indole or the pendant phenyl ring.
-
N-H Acidity and N-Substitution: The proton on the indole nitrogen is weakly acidic. Its acidity is enhanced by the electron-withdrawing ester group at the adjacent C3 position.[8] This allows for deprotonation by a strong base (e.g., KOH, NaH) to form an indolyl anion, which is a potent nucleophile. This anion can readily react with various electrophiles, providing a straightforward method for N-alkylation or N-acylation.[2][6]
-
Ester Group Reactivity: The ethyl carboxylate group at C3 is a versatile handle for further chemical transformations:
-
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a strong base like aqueous KOH, often with heating.[2] This acid is a valuable intermediate for forming amides or other derivatives.
-
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 2-phenyl-3-(hydroxymethyl)-1H-indole.
-
Hydrazinolysis: Reaction with hydrazine hydrate (N₂H₄·H₂O) can convert the ester into the corresponding carbohydrazide.[2][6] This hydrazide is a key building block for synthesizing various five-membered heterocycles like oxadiazoles and pyrazoles.
-
Synthesis Pathway
The most classical and efficient method for constructing the 2,3-disubstituted indole core of this molecule is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For Ethyl 2-phenyl-1H-indole-3-carboxylate, the required precursors are phenylhydrazine and ethyl benzoylpyruvate.
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: General Fischer Indole Synthesis
-
Hydrazone Formation: Equimolar amounts of phenylhydrazine and ethyl benzoylpyruvate are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added to the mixture.
-
Heating: The reaction mixture is heated, typically to reflux, to drive the cyclization. Reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is cooled and neutralized. The crude product is extracted into an organic solvent. Purification is typically achieved by recrystallization or column chromatography on silica gel.
Applications in Research and Drug Development
The indole framework is a ubiquitous motif in natural products and pharmaceuticals.[2] Ethyl 2-phenyl-1H-indole-3-carboxylate serves as a highly valuable and versatile building block for the synthesis of more complex, biologically active molecules.
-
Scaffold for Lead Discovery: The core structure can be readily modified at the N1-position, and the ester at C3 can be converted into amides, alcohols, or other functional groups. This allows for the rapid generation of compound libraries for screening against various biological targets.
-
Precursor to Antimicrobial Agents: Closely related analogues, such as ethyl 2-methylindole-3-carboxylates, have been used as reactants in the preparation of novel antimicrobial agents. This highlights the potential of the 2-phenyl scaffold in the same therapeutic area.
-
Intermediate for Dyes and Materials: The 2-phenylindole moiety is known to be used in the synthesis of dyes and as a stabilizer in polymers, indicating its utility beyond the pharmaceutical realm.[9]
Safety and Handling
As a laboratory chemical, Ethyl 2-phenyl-1H-indole-3-carboxylate should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 2-phenylindole and other indole esters provide a strong basis for safe handling procedures.[4][10]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.
-
Hazards: Expected to cause skin and eye irritation.[10] May cause respiratory irritation if inhaled.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[11]
Conclusion
Ethyl 2-phenyl-1H-indole-3-carboxylate is a foundational building block in synthetic organic and medicinal chemistry. Its well-defined structure, predictable reactivity at the indole nitrogen and ester functional group, and accessible synthesis via the Fischer indole reaction make it an attractive starting material for a wide range of applications. For researchers in drug development, its utility as a scaffold for creating diverse libraries of potential therapeutic agents is of particular significance. Adherence to standard safety protocols is essential when handling this and related chemical compounds.
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Jakše, R., et al. (2004). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 2-phenyl-1H-indole-3-carboxylate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-phenyl-1H-indole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and known biological significance, offering field-proven insights for researchers and scientists in the pharmaceutical and biotechnology sectors.
Chemical Identity and Structure
Ethyl 2-phenyl-1H-indole-3-carboxylate is a member of the vast and important class of indole derivatives. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The presence of a phenyl group at the 2-position and an ethyl carboxylate at the 3-position of the indole ring system defines the unique chemical architecture of this molecule.
CAS Number: 36779-16-5
Molecular Formula: C₁₇H₁₅NO₂
Molecular Weight: 265.31 g/mol
Structure:
Caption: Chemical structure of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [1] |
Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate: The Fischer Indole Synthesis
The most reliable and widely employed method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis. This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[2][3][4][5][6] For the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate, the logical starting materials are phenylhydrazine and ethyl benzoylacetate.
Reaction Principle: The synthesis is a two-step, one-pot procedure:
-
Phenylhydrazone Formation: Phenylhydrazine reacts with the ketone functionality of ethyl benzoylacetate to form the corresponding phenylhydrazone intermediate. This is a condensation reaction, typically carried out in a protic solvent like ethanol or acetic acid.
-
Fischer Indole Cyclization: The formed phenylhydrazone, often without isolation, undergoes an acid-catalyzed intramolecular cyclization to yield the final indole product. A strong acid catalyst such as polyphosphoric acid (PPA) is often employed to drive the reaction, which involves a[7][7]-sigmatropic rearrangement.[2]
Experimental Protocol: Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate
This protocol is a robust and scalable method for the laboratory synthesis of the title compound.
Materials and Equipment:
-
Phenylhydrazine
-
Ethyl benzoylacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Methodology:
Part A: Phenylhydrazone Formation
-
In a 100 mL round-bottom flask, dissolve ethyl benzoylacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in absolute ethanol (50 mL).
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The phenylhydrazone may precipitate out of the solution. This intermediate can be isolated by filtration or used directly in the next step.
Part B: Fischer Indole Cyclization
-
Carefully add the crude phenylhydrazone from Part A to a flask containing polyphosphoric acid (approximately 10 times the weight of the hydrazone). Caution: This addition can be exothermic.
-
Heat the viscous mixture to 100-120°C with vigorous stirring for 2-4 hours. The color of the mixture will likely darken.
-
Monitor the cyclization by TLC until the phenylhydrazone is consumed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Part C: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-phenyl-1H-indole-3-carboxylate.
Diagram of the Fischer Indole Synthesis Workflow:
Caption: Workflow for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Spectroscopic Data
Characterization of the synthesized compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on the structure of Ethyl 2-phenyl-1H-indole-3-carboxylate and data from related compounds.[8][9][10][11][12]
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), aromatic protons of the indole and phenyl rings, and a characteristic broad singlet for the N-H proton of the indole. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and aromatic carbons of the indole and phenyl rings. |
| FTIR (cm⁻¹) | A broad peak around 3300-3400 for the N-H stretch, a strong absorption around 1700 for the C=O stretch of the ester, and characteristic peaks for C-H and C=C aromatic stretches. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of 265.31. |
Biological Significance and Applications in Drug Discovery
The 2-phenylindole scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties.[13][14] While specific biological data for Ethyl 2-phenyl-1H-indole-3-carboxylate is not extensively reported in publicly available literature, the known activities of related 2-phenylindole derivatives provide a strong rationale for its investigation in drug discovery programs.
Potential Therapeutic Applications:
-
Anticancer Activity: Many 2-phenylindole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[13][15][16] The proposed mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways critical for cancer cell proliferation and survival. The structural features of Ethyl 2-phenyl-1H-indole-3-carboxylate make it a prime candidate for screening in anticancer assays.
-
Anti-inflammatory Properties: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 2-phenylindole have been reported to possess significant anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.[17]
Logical Relationship of 2-Phenylindole Scaffold to Biological Activity:
Caption: Potential biological activities of the 2-phenylindole scaffold.
Conclusion and Future Directions
Ethyl 2-phenyl-1H-indole-3-carboxylate is a readily accessible compound with significant potential for further investigation in drug discovery. The robust and well-established Fischer indole synthesis provides a reliable route for its preparation. Based on the known biological activities of the 2-phenylindole scaffold, this molecule represents a valuable starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
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Selective Cytotoxic Effects on Human Cancer Cell Lines of Phenolic-Rich Ethyl-Acetate Fraction From Rhus Verniciflua Stokes - PubMed. (URL: [Link])
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An In-depth Technical Guide to the Fischer Indole Synthesis: Mechanism and Regioselectivity in the Synthesis of Substituted Indoles
The Fischer indole synthesis, a venerable and powerful reaction in the annals of organic chemistry, has remained a cornerstone for the construction of the indole nucleus for over a century.[1][2][3] Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of arylhydrazones continues to be an indispensable tool for medicinal chemists and researchers in drug development, owing to the prevalence of the indole scaffold in a vast array of pharmaceuticals and natural products.[1][2][3] This guide provides a comprehensive exploration of the intricate mechanistic details of the Fischer indole synthesis, with a particular focus on how substituents on the starting materials dictate the regiochemical outcome of the reaction.
I. The Core Mechanism: A Stepwise Dissection
The Fischer indole synthesis is a cascade of chemical transformations that elegantly converts an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[2][3] The reaction is typically facilitated by Brønsted or Lewis acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, or boron trifluoride.[2][3][4] The accepted mechanism, first proposed by Robinson, can be delineated into several key stages.[3]
1. Formation of the Phenylhydrazone: The synthesis commences with the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone. This is a classical imine formation reaction that yields the corresponding phenylhydrazone intermediate.[1][2][5] This step is often performed in situ, without the need for isolation of the hydrazone.[5][6]
2. Tautomerization to the Ene-hydrazine: The newly formed phenylhydrazone undergoes a crucial acid-catalyzed tautomerization to its enamine isomer, more specifically termed an ene-hydrazine.[1][2][3][5] This step establishes the necessary reactive intermediate for the subsequent pericyclic rearrangement.
3. The Decisive[7][7]-Sigmatropic Rearrangement: The protonated ene-hydrazine is now poised for the key bond-forming event of the synthesis: a[7][7]-sigmatropic rearrangement.[2][3][8][9] This concerted pericyclic reaction, analogous to the Cope or Claisen rearrangements, involves the breaking of the N-N sigma bond and the formation of a new C-C bond between the aryl ring and the enamine carbon.[8][10] This step is often the rate-determining step of the overall process and dictates the regioselectivity of the final indole product.[3]
4. Aromatization and Formation of a Di-imine: The[7][7]-sigmatropic rearrangement disrupts the aromaticity of the phenyl ring, leading to a di-imine intermediate. A subsequent proton transfer restores aromaticity.
5. Cyclization and Elimination of Ammonia: The di-imine intermediate then undergoes an intramolecular cyclization to form a five-membered ring aminoacetal (or aminal).[2][3] Finally, under the acidic conditions, this intermediate eliminates a molecule of ammonia, driven by the formation of the thermodynamically stable aromatic indole ring.[2][3][9]
Diagrammatic Representation of the Fischer Indole Synthesis Mechanism
Caption: Core mechanistic pathway of the Fischer indole synthesis.
II. The Critical Role of Substituents in Directing Regioselectivity
The substitution pattern on both the arylhydrazine and the carbonyl component profoundly influences the course of the Fischer indole synthesis, particularly the regiochemical outcome. This is a critical consideration in the design of a synthesis targeting a specific indole isomer.
Substituents on the Arylhydrazine:
-
Electronic Effects: Electron-donating groups on the aromatic ring of the arylhydrazine generally accelerate the reaction rate.[7] This is because they increase the electron density of the ring, facilitating the electrophilic attack during the[7][7]-sigmatropic rearrangement. Conversely, electron-withdrawing groups tend to retard the reaction.[7]
-
Steric Effects and Regioselectivity: When the arylhydrazine bears a substituent at the meta-position, two possible indole products can be formed, depending on which ortho-carbon participates in the C-C bond formation during the sigmatropic rearrangement. The reaction generally proceeds through the less sterically hindered transition state.
Substituents on the Carbonyl Compound:
The nature of the aldehyde or ketone is a primary determinant of the substitution pattern on the resulting indole's pyrrole ring.
-
Unsymmetrical Ketones: When an unsymmetrical ketone of the type RCH₂COCH₂R' is employed, a mixture of two isomeric indoles can be obtained.[5] The regioselectivity is governed by the relative stability of the two possible ene-hydrazine intermediates and the subsequent transition states of the[7][7]-sigmatropic rearrangement. Generally, the rearrangement will favor the pathway involving the more substituted, and thus more stable, enamine tautomer.
-
Steric Hindrance: Significant steric bulk on one side of the ketone can direct the formation of the ene-hydrazine to the less hindered side, thereby controlling the regioselectivity of the indole product.
-
Electronic Effects: Electron-withdrawing groups adjacent to the carbonyl can influence the stability of the ene-hydrazine intermediates and the transition state of the sigmatropic rearrangement. For instance, an electron-withdrawing phthalimide substituent has been shown to destabilize the transition state leading to one of the possible indole regioisomers, thus favoring the formation of the other.[11][12]
Visualizing Regioselectivity with an Unsymmetrical Ketone
Caption: Competing pathways determining regioselectivity with unsymmetrical ketones.
III. Experimental Protocols and Considerations
A successful Fischer indole synthesis hinges on the careful selection of reaction conditions, particularly the choice of acid catalyst and solvent.
Commonly Employed Acid Catalysts:
| Catalyst Type | Examples | Characteristics |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) | Readily available and effective for a wide range of substrates. PPA is often used for less reactive starting materials due to its high boiling point.[2][3] |
| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ | Often provide milder reaction conditions and can be advantageous for sensitive substrates.[2][3][4][5] ZnCl₂ is a very common choice.[5] |
A Representative Experimental Procedure: Synthesis of 2-Phenylindole
The following protocol is a generalized procedure for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Step 1: Phenylhydrazone Formation (Optional Isolation)
-
In a suitable solvent such as ethanol or acetic acid, equimolar amounts of phenylhydrazine and acetophenone are combined.
-
The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.
-
The resulting phenylhydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be carried forward directly to the next step.
Step 2: Indolization
-
The phenylhydrazone (or the crude reaction mixture from Step 1) is treated with an acid catalyst. A common choice is a mixture of glacial acetic acid and concentrated hydrochloric acid.[1]
-
The reaction mixture is heated to an elevated temperature, often in a high-boiling solvent or neat. For example, a preheated oil bath at 170°C can be used.[1]
-
The reaction is monitored for the evolution of white fumes, indicating the elimination of ammonia.[1]
-
After the reaction is complete (typically after a few minutes at high temperature), the hot mixture is carefully poured into a large volume of water to precipitate the crude product.[1]
Step 3: Workup and Purification
-
The precipitated solid is collected by filtration and washed thoroughly with water to remove any residual acid and inorganic salts.[1]
-
To dissolve any remaining zinc salts (if a Lewis acid like ZnCl₂ was used), the crude product can be washed with a dilute acid solution.[1]
-
The crude 2-phenylindole is then purified, typically by recrystallization from a suitable solvent such as hot 95% ethanol.[1]
IV. Modern Variations and Future Outlook
While the classical Fischer indole synthesis remains a workhorse reaction, several modern variations have been developed to address some of its limitations, such as the harsh acidic conditions and the availability of certain arylhydrazine starting materials.[13][14] These include:
-
Palladium-Catalyzed Modifications: Buchwald and others have developed methods for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, providing a novel entry into the Fischer indole synthesis.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles.[5]
-
Continuous Flow Synthesis: Continuous flow methodologies are being increasingly applied to the Fischer indole synthesis, offering advantages in terms of scalability, safety, and process control.[15]
-
Catalytic Asymmetric Fischer Indolization: The development of chiral catalysts, such as chiral phosphoric acids, has enabled enantioselective versions of the Fischer indole synthesis, providing access to chiral indole derivatives.[16]
The continued evolution of the Fischer indole synthesis, through the development of milder conditions, more efficient catalysts, and novel synthetic strategies, ensures its enduring legacy as a premier method for the construction of the indole ring system. Its adaptability and robustness will undoubtedly continue to fuel discoveries in medicinal chemistry and materials science for the foreseeable future.
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A Technical Guide to the Biological Activities of 2-Phenylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, known for its ability to bind to multiple receptors with high affinity.[1][2] This has made its derivatives a focal point in the search for new therapeutic agents.[1] This guide provides a comprehensive overview of the diverse biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Chapter 1: Anticancer Activity
2-phenylindole derivatives have demonstrated significant potential as anticancer agents, exhibiting potent activity against a wide range of cancer cell lines, including those of the breast, lung, and liver.[3][4] Their anticancer effects are primarily mediated through the inhibition of tubulin polymerization and the modulation of estrogen receptor signaling.[5]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism by which 2-phenylindole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[6] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in cancer cells.[3][4] Several derivatives have shown activity comparable to the well-known tubulin inhibitor combretastatin A-4.[6] Specifically, these compounds have been found to bind to the colchicine site on tubulin.[7]
Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition
Caption: Workflow for evaluating tubulin polymerization inhibitors.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a common method for assessing the inhibitory effect of 2-phenylindole derivatives on tubulin polymerization.
-
Preparation of Reagents:
-
Prepare a tubulin solution (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing a fluorescent reporter).
-
Dissolve the 2-phenylindole derivative in DMSO to create a stock solution and then dilute to various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution to wells containing the different concentrations of the test compound or a control vehicle.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the rate of polymerization against the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Mechanism of Action: Estrogen Receptor Modulation
A subset of 2-phenylindole derivatives acts as Selective Estrogen Receptor Modulators (SERMs), making them particularly effective against hormone-dependent breast cancers.[5][8] These compounds competitively bind to the estrogen receptor (ER), thereby blocking the proliferative signals induced by estrogen.[5] Some novel derivatives have been designed as bisindole structures or conjugated with cytotoxic agents to enhance their anticancer effects.[8]
Signaling Pathway: Estrogen Receptor Inhibition
Caption: Inhibition of estrogen receptor signaling by 2-phenylindole SERMs.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 2-phenylindole derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bisindole Derivative (31) | MCF-7 (Breast) | 2.71 | [8] |
| Indole-Combretastatin Conjugate (86) | MCF-7 (Breast) | 1.86 | [8] |
| 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | MDA-MB 231 (Breast) | < 0.035 | [7] |
| 2-Arylindole (2d) | Aromatase Inhibition | 1.61 | [9] |
Chapter 2: Antimicrobial Activity
Derivatives of 2-phenylindole have also been investigated for their antibacterial and antifungal properties.[3] Some have shown potent effects against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3]
Mechanism of Action
The antimicrobial action of these compounds can be attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes.[3] Additionally, some derivatives have shown promise against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][10]
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture Preparation:
-
Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Perform serial dilutions of the 2-phenylindole derivative in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
-
The presence of halogens and short-chain aliphatic hydrocarbons on the indole scaffold can enhance antibacterial activity and reduce cytotoxicity.[11][12]
-
For activity against Mycobacterium tuberculosis, the 2-phenyl group was found to be essential.[10]
Chapter 3: Anti-inflammatory Activity
2-phenylindole derivatives have demonstrated promising anti-inflammatory properties.[3] They have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]
Mechanism of Action: COX-2 Inhibition
A key mechanism for the anti-inflammatory effects of these compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][13] Some derivatives, particularly those containing a methylsulfonyl (SO2Me) group, exhibit high selectivity for COX-2 over COX-1, which could lead to a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][13]
In Vivo Anti-inflammatory Activity of Selected Derivatives
| Compound | % Reduction in Inflammation | Reference |
| 4b | 90.5% | [13] |
| 4d | 75.6% | [13] |
| 4f | 81.1% | [13] |
| Indomethacin (Reference) | 87.7% | [13] |
Structure-Activity Relationship (SAR) for COX-2 Inhibition
-
The presence of a phenyl methylsulfonyl moiety enhances COX-2 inhibitory activity.[13]
-
Replacing the benzoyl group of indomethacin with a benzyl group maintains anti-inflammatory activity.[13]
-
Para-chloro benzyl derivatives generally show higher anti-inflammatory activity than their non-substituted counterparts.[13]
Chapter 4: Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of 2-phenylindole derivatives is highly dependent on the nature and position of substituents on both the indole and phenyl rings. Quantitative structure-activity relationship (QSAR) studies have been employed to develop predictive models for their anticancer activity.[14][15][16]
Key SAR Insights Diagram
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The Therapeutic Promise of Indole-3-Carboxylates: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its vast array of derivatives, indole-3-carboxylates and related compounds have emerged as a particularly promising class of therapeutic agents with a diverse pharmacological profile. This technical guide provides an in-depth exploration of the potential therapeutic applications of indole-3-carboxylates, with a focus on their utility in oncology, inflammatory conditions, and neurodegenerative diseases. We will delve into the intricate mechanisms of action, highlight key structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to a multitude of alkaloids and pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone of drug design. Indole-3-carboxylates, a specific subclass of indole derivatives, have garnered significant attention due to their multifaceted biological activities, including anti-proliferative, anti-inflammatory, and neuroprotective effects.[1][2] This guide will provide a comprehensive overview of the current understanding and future potential of indole-3-carboxylates in a therapeutic context.
Unraveling the Mechanism of Action: A Multi-Targeted Approach
The therapeutic effects of indole-3-carboxylates are often attributed to their ability to modulate multiple signaling pathways. A central player in their mechanism of action is the Aryl Hydrocarbon Receptor (AHR) , a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular proliferation, and detoxification.[3][4] Many indole derivatives, including those derived from tryptophan metabolism by gut microbiota, are endogenous ligands for the AHR.[3]
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Upon binding to an indole-3-carboxylate ligand, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.
The downstream effects of AHR activation are context-dependent and can lead to either pro- or anti-inflammatory and pro- or anti-proliferative outcomes, depending on the specific ligand, cell type, and microenvironment.
Therapeutic Applications of Indole-3-Carboxylates
The diverse biological activities of indole-3-carboxylates have positioned them as attractive candidates for the development of novel therapeutics in several key areas.
Oncology
Indole derivatives, including indole-3-carbinol (I3C) and its metabolites, have demonstrated anti-cancer properties in a variety of cancer cell lines.[5] Their mechanisms of action are multifaceted and include the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways involved in cancer progression.[5][6] For instance, I3C has been shown to induce G1 cell cycle arrest in prostate cancer cells and modulate the expression of genes such as p53 and BRCA1.[5] Furthermore, some indole-3-carboxylate derivatives have shown promise in enhancing the efficacy of existing chemotherapeutic agents like doxorubicin in colorectal cancer models.
Table 1: Anti-proliferative Activity of Representative Indole-3-Carboxaldehyde Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonohydrazide | 5f (4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MDA-MB-468 (Triple-negative Breast Cancer) | 8.2 | [7] |
| MCF-7 (Estrogen Receptor-positive Breast Cancer) | 13.2 | [7] | ||
| Palladium(II) Complex | Complex 4 (with triphenylphosphine) | HepG-2 (Liver Cancer) | 22.8 | [7] |
| Chalcone | Indole-chalcone derivative (FC77) | NCI-60 Cell Lines (various) | ~6 (GI50) | [7] |
Inflammatory Diseases
Indole-3-carboxylates and their derivatives have demonstrated significant anti-inflammatory potential.[1][8] For example, indole-3-carboxaldehyde (ICA), a metabolite derived from gut microbiota, has been shown to protect against atherosclerosis by suppressing lipid accumulation and mitigating the inflammatory response in macrophages.[9] This effect is mediated, at least in part, through the miR-1271-5p/HDAC9 signaling cascade.[9] Furthermore, I3C has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by blocking the TRIF-dependent signaling pathway.[8][10] Benzo[g]indol-3-carboxylates have also been identified as potent inhibitors of microsomal prostaglandin E(2) synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[11]
Neurodegenerative Diseases
Emerging evidence suggests that indole-3-carboxylates possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[12][13] Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) have been shown to exhibit neuroprotective effects by mimicking the activity of brain-derived neurotrophic factor (BDNF) and activating the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress.[12][13] I3C has also demonstrated neuroprotective effects against scopolamine-induced cognitive impairment by modulating oxidative stress, inflammation, and cholinergic pathways.[14] In a rat model of Parkinson's disease, I3C was found to attenuate biochemical and functional changes through its anti-inflammatory and anti-apoptotic effects, partially mediated by the activation of the SIRT1-AMPK signaling pathway.[15]
Medicinal Chemistry: Synthesis and Optimization
The therapeutic potential of the indole-3-carboxylate scaffold can be further enhanced through targeted chemical modifications. The synthesis of novel derivatives allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
General Synthetic Strategies
A common approach to synthesizing indole-3-carboxylate derivatives involves the modification of the indole-3-carboxylic acid backbone. This can be achieved through various chemical reactions, including esterification, amidation, and palladium-catalyzed cross-coupling reactions to introduce diverse substituents at different positions of the indole ring.[1][5]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel indole-3-carboxylate derivatives, a battery of in vitro and in vivo assays is employed. The following are representative, detailed protocols for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of indole-3-carboxylate derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Indole-3-carboxylate derivatives dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole-3-carboxylate derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in Macrophages
Objective: To evaluate the ability of indole-3-carboxylate derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
LPS from E. coli
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Indole-3-carboxylate derivatives dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the indole-3-carboxylate derivatives for 1-2 hours before LPS stimulation.
-
-
LPS Stimulation:
-
Add LPS to the wells at a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known anti-inflammatory drug).
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration.
-
In Vitro Neuroprotection Assay: Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
Objective: To assess the neuroprotective effects of indole-3-carboxylate derivatives against oxidative stress-induced cell death in a neuronal cell line.
Principle: The human neuroblastoma cell line SH-SY5Y can be differentiated into a neuron-like phenotype and is a widely used model for studying neurodegenerative diseases. Oxidative stress, induced by agents like hydrogen peroxide (H2O2), is a key contributor to neuronal cell death. The neuroprotective effect of a compound can be evaluated by its ability to rescue cells from H2O2-induced toxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
Retinoic acid (for differentiation)
-
Hydrogen peroxide (H2O2)
-
MTT or other cell viability assay reagents
-
96-well plates
-
Indole-3-carboxylate derivatives dissolved in DMSO
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete medium.
-
To induce differentiation, treat the cells with 10 µM retinoic acid for 5-7 days.
-
-
Compound Pre-treatment:
-
Seed the differentiated SH-SY5Y cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of the indole-3-carboxylate derivatives for 24 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 100-200 µM) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + H2O2), and a positive control (a known neuroprotective agent).
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay, such as the MTT assay described above, to quantify the number of surviving cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group.
-
Determine the concentration at which the compound shows significant neuroprotective effects.
-
Future Perspectives and Conclusion
Indole-3-carboxylates represent a highly versatile and promising scaffold for the development of novel therapeutics. Their ability to modulate multiple key signaling pathways, particularly the AHR pathway, provides a strong rationale for their exploration in a wide range of diseases. While significant progress has been made in understanding their biological activities, further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.
Future efforts in this field should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic medicinal chemistry efforts to synthesize and evaluate novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: Identifying the specific molecular targets of active compounds to gain a deeper understanding of their mechanisms of action.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer, inflammation, and neurodegenerative diseases.
-
Clinical Translation: Advancing the most promising candidates into clinical trials to assess their safety and efficacy in humans. Some clinical trials have already been conducted on the related compound, indole-3-carbinol, for the prevention and treatment of cancer, providing a foundation for future studies with optimized indole-3-carboxylate derivatives.[6][7][12][16]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. [Link]
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Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. PubMed. [Link]
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Indole-3-carbinol as a chemopreventive and anti-cancer agent. PubMed - NIH. [Link]
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Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages. PubMed. [Link]
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Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages. Request PDF. [Link]
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Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed. [Link]
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Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. [Link]
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Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. [Link]
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New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed Central. [Link]
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Development of a multi-organ rat model for evaluating chemopreventive agents: efficacy of indole-3-carbinol-. Certain health supplements may cause both carcinogenic and anticarcinogenic effects. PubMed. [Link]
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Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. PubMed. [Link]
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Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways. PubMed. [Link]
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Neuroprotective effects of indole-3-carbinol on the rotenone rat model of Parkinson's disease: Impact of the SIRT1-AMPK signaling pathway. PubMed. [Link]
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An In-depth Technical Guide to Ethyl 2-phenyl-1H-indole-3-carboxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-phenyl-1H-indole-3-carboxylate, a significant heterocyclic compound. Delving into its historical context, this document details the foundational synthetic methodologies, including the Fischer indole synthesis, and explores its contemporary applications as a crucial scaffold in medicinal chemistry and drug discovery.
Introduction: The Significance of the Indole Nucleus
The indole ring system, a fused bicyclic structure composed of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a vast array of biologically active natural products, such as the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[2] Consequently, synthetic indole derivatives have been a focal point of extensive research, leading to the development of numerous therapeutic agents. Ethyl 2-phenyl-1H-indole-3-carboxylate, with its characteristic phenyl group at the 2-position and a carboxylate at the 3-position, serves as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities.
Historical Perspective and Discovery
While pinpointing the exact first synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate is challenging to document from a singular historical record, its discovery is intrinsically linked to the development of the Fischer indole synthesis in 1883 by Hermann Emil Fischer.[3][4] This groundbreaking reaction provided a general and reliable method for the synthesis of indoles from arylhydrazines and carbonyl compounds.[5][6] Given the ready availability of the precursors—phenylhydrazine and ethyl benzoylacetate (a β-keto ester)—it is highly probable that Ethyl 2-phenyl-1H-indole-3-carboxylate was among the early indole derivatives synthesized following Fischer's discovery.
The Fischer indole synthesis remains a cornerstone of indole chemistry due to its versatility and broad substrate scope.[7] Over the decades, numerous modifications and improvements have been developed to enhance yields, broaden applicability, and introduce milder reaction conditions.[3]
Foundational Synthetic Methodologies
The primary and most historically significant route to Ethyl 2-phenyl-1H-indole-3-carboxylate is the Fischer indole synthesis. A key preceding step often involves the Japp-Klingemann reaction to generate the necessary hydrazone precursor.
The Japp-Klingemann Reaction: A Gateway to Hydrazones
The Japp-Klingemann reaction is an effective method for the synthesis of hydrazones from β-keto esters (or β-keto acids) and aryl diazonium salts.[8] This reaction is instrumental in preparing the specific phenylhydrazone required for the subsequent Fischer cyclization.[9][10]
The mechanism proceeds through the following key steps:
-
Deprotonation: The β-keto ester is deprotonated to form an enolate.
-
Azo Coupling: The enolate attacks the aryl diazonium salt to form an azo compound.
-
Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis, leading to the cleavage of the acyl group and the formation of the final hydrazone.[8]
The Fischer Indole Synthesis: Constructing the Indole Core
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[3][4] In the context of synthesizing Ethyl 2-phenyl-1H-indole-3-carboxylate, the required precursor is the phenylhydrazone of ethyl benzoylacetate.
The mechanism of the Fischer indole synthesis is a well-established sequence of reactions:
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: A thermally or acid-catalyzed[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, forming a new C-C bond.
-
Rearomatization: The intermediate rearomatizes to regain the stability of the benzene ring.
-
Cyclization and Elimination: An intramolecular cyclization followed by the elimination of ammonia yields the final indole product.[6]
Various Brønsted and Lewis acids can be employed as catalysts for this reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[3][7] The choice of catalyst and reaction conditions can be critical for achieving good yields, especially with sterically hindered substrates.[7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Protocol 1: One-Pot Synthesis via Fischer Indolization
This protocol combines the formation of the phenylhydrazone and its subsequent cyclization in a single reaction vessel.
Materials and Equipment:
-
Phenylhydrazine
-
Ethyl benzoylacetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine (1.1 equivalents) and ethyl benzoylacetate (1.0 equivalent) in a minimal amount of glacial acetic acid.
-
Hydrazone Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenylhydrazone intermediate.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water.
-
Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure Ethyl 2-phenyl-1H-indole-3-carboxylate.
Visualizing the Workflow: One-Pot Synthesis
Caption: One-Pot Synthesis Workflow for Ethyl 2-phenyl-1H-indole-3-carboxylate.
Physicochemical and Spectroscopic Properties
The following table summarizes the expected physicochemical and spectroscopic data for Ethyl 2-phenyl-1H-indole-3-carboxylate, based on data for closely related structures.
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 150-170 °C |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane |
| ¹H NMR | Expected signals: Aromatic protons (indole and phenyl rings) in the range of 7.0-8.0 ppm, a broad singlet for the N-H proton (can be variable), a quartet for the -OCH₂- protons around 4.3 ppm, and a triplet for the -CH₃ protons around 1.4 ppm. |
| ¹³C NMR | Expected signals: Carbonyl carbon around 165 ppm, aromatic carbons in the range of 110-140 ppm, -OCH₂- carbon around 60 ppm, and -CH₃ carbon around 14 ppm. |
| IR (cm⁻¹) | Expected peaks: N-H stretching around 3300-3400 cm⁻¹, C=O stretching around 1680-1700 cm⁻¹, and C-H stretching of aromatic rings around 3000-3100 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 265. |
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 2-phenyl-1H-indole-3-carboxylate serves as a valuable scaffold and starting material for the synthesis of a wide range of biologically active compounds. The indole nucleus itself is a key pharmacophore, and modifications at the N-1, C-2, and C-3 positions, as well as on the phenyl ring, can lead to compounds with diverse therapeutic applications.
As a Building Block for Complex Molecules
The ester group at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The N-H of the indole can be alkylated or acylated to introduce further diversity. The phenyl group at the 2-position provides a lipophilic domain that can be important for receptor binding.
Therapeutic Areas of Interest
Derivatives of 2-phenylindole have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: The 2-phenylindole scaffold has been identified as a promising framework for the development of novel anticancer drugs.[11]
-
Anti-inflammatory Agents: Certain 2-phenylindole derivatives have shown potent anti-inflammatory activity.
-
Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in many antimicrobial and antiviral compounds.
Visualizing the Role in Drug Development
Caption: Role of Ethyl 2-phenyl-1H-indole-3-carboxylate as a scaffold in drug discovery.
Conclusion
Ethyl 2-phenyl-1H-indole-3-carboxylate, a product of the historically significant Fischer indole synthesis, continues to be a compound of great interest to the scientific community. Its straightforward synthesis and the versatility of its chemical structure make it an invaluable building block in the quest for novel therapeutic agents. As our understanding of the biological roles of indole-containing molecules deepens, the importance of foundational scaffolds like Ethyl 2-phenyl-1H-indole-3-carboxylate in driving innovation in drug discovery is set to grow.
References
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MDPI. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
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PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
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Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Available from: [Link]
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Wikipedia. Japp–Klingemann reaction. Available from: [Link]
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Chemical Shifts. Ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate - Optional[13C NMR]. Available from: [Link]
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PMC - NIH. Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate. Available from: [Link]
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ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Available from: [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
-
PubChem. Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate. Available from: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]
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IJRAR. QUANTUM CHEMICAL CALCULATIONS, SPECTROSCOPIC INVESTIGATION, NBO ANALYSIS AND DOCKING STUDY OF ETHYL INDOLE 2 CARBOXYLATE. Available from: [Link]
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chemeurope.com. Japp-Klingemann reaction. Available from: [Link]
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PMC - NIH. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
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MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available from: [Link]
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ResearchGate. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
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Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available from: [Link]
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MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
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ResearchGate. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Available from: [Link]
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OMICS International. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Available from: [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 2-phenyl-1H-indole-3-carboxylate in Common Laboratory Solvents
This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of ethyl 2-phenyl-1H-indole-3-carboxylate, a key intermediate in various synthetic and medicinal chemistry applications. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful experimental design, from reaction setup and purification to formulation and biological screening.
Introduction: The Significance of Solubility Profiling
Ethyl 2-phenyl-1H-indole-3-carboxylate is a heterocyclic compound featuring a core indole scaffold, a functionality prevalent in many biologically active molecules. Its utility in the synthesis of novel therapeutic agents necessitates a clear understanding of its physicochemical properties, with solubility being a critical parameter. Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure, dictates the compound's behavior in various chemical and biological systems.
A comprehensive solubility profile is essential for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, ensuring reactants are in the same phase for optimal reaction kinetics.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Drug Discovery and Development: Influencing bioavailability, formulation strategies, and the design of in vitro and in vivo assays.[1][2]
This guide will provide both the theoretical foundation and a practical, step-by-step protocol for determining the solubility of ethyl 2-phenyl-1H-indole-3-carboxylate in a range of common laboratory solvents.
Physicochemical Properties of Ethyl 2-phenyl-1H-indole-3-carboxylate
To predict the solubility of ethyl 2-phenyl-1H-indole-3-carboxylate, it is crucial to first analyze its molecular structure and infer its key physicochemical properties.
Molecular Structure:
Caption: Molecular structure of ethyl 2-phenyl-1H-indole-3-carboxylate.
-
Polarity: The molecule possesses both polar and nonpolar regions. The indole nucleus, particularly the N-H group, and the ester functional group (-COOEt) are polar. The phenyl ring and the ethyl group are nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity.
-
Hydrogen Bonding: The N-H proton of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen atom of the indole can act as hydrogen bond acceptors. The ability to form hydrogen bonds will significantly influence its solubility in protic solvents.
-
Molecular Weight: The molecular weight of ethyl 2-phenyl-1H-indole-3-carboxylate is approximately 277.32 g/mol . As a general rule, for a given functional group, solubility tends to decrease as the molecular weight and the size of the nonpolar hydrocarbon portion increase.
-
Crystalline Structure: As a solid, the energy required to overcome the crystal lattice forces will also play a crucial role in its solubility. A high melting point often correlates with a more stable crystal lattice and lower solubility.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.
The key intermolecular forces at play include:
-
Van der Waals Forces: Weak, short-range forces that include London dispersion forces and dipole-dipole interactions. These are the primary forces in nonpolar systems.
-
Hydrogen Bonds: Stronger directional interactions between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.
-
Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.
The interplay of these forces determines the solubility of a compound in a given solvent. For instance, a polar solute will generally be more soluble in a polar solvent due to favorable dipole-dipole interactions and/or hydrogen bonding. Conversely, a nonpolar solute will be more soluble in a nonpolar solvent, primarily due to van der Waals forces.
Experimental Protocol for Determining the Solubility of Ethyl 2-phenyl-1H-indole-3-carboxylate
This section provides a detailed, step-by-step protocol for the quantitative determination of the solubility of ethyl 2-phenyl-1H-indole-3-carboxylate. This method is based on the equilibrium solubility method, which is a reliable technique for obtaining accurate solubility data.
Materials and Equipment
-
Ethyl 2-phenyl-1H-indole-3-carboxylate (solid, high purity)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of ethyl 2-phenyl-1H-indole-3-carboxylate of a known concentration in a solvent in which it is freely soluble (e.g., acetonitrile or a mixture of organic solvent and water).
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of solid ethyl 2-phenyl-1H-indole-3-carboxylate. The amount should be more than what is expected to dissolve.
-
To each vial, add a known volume of the respective test solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).
-
Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of ethyl 2-phenyl-1H-indole-3-carboxylate in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Solubility of Ethyl 2-phenyl-1H-indole-3-carboxylate in Common Laboratory Solvents at 25 °C
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) | Qualitative Solubility |
| Water | Polar Protic | 80.1 | ||
| Ethanol | Polar Protic | 24.5 | ||
| Methanol | Polar Protic | 32.7 | ||
| Acetone | Polar Aprotic | 20.7 | ||
| Ethyl Acetate | Polar Aprotic | 6.0 | ||
| Dichloromethane | Polar Aprotic | 9.1 | ||
| Toluene | Nonpolar | 2.4 | ||
| Hexane | Nonpolar | 1.9 |
Expected Solubility Trends and Discussion
Based on the physicochemical properties of ethyl 2-phenyl-1H-indole-3-carboxylate, the following solubility trends can be anticipated:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility in water is expected to be low due to the large nonpolar surface area of the phenyl and indole rings. However, it is likely to be more soluble in alcohols like ethanol and methanol, which can engage in hydrogen bonding with the N-H and ester groups while also having a lower polarity that can accommodate the nonpolar regions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is expected in these solvents. They can engage in dipole-dipole interactions with the polar functional groups of the solute but lack the strong hydrogen bonding network of protic solvents, making it easier to solvate the nonpolar parts of the molecule.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in highly nonpolar solvents like hexane is expected to be limited. The energy required to break the solute-solute interactions (including hydrogen bonds and dipole-dipole forces) may not be compensated by the weak van der Waals forces with the nonpolar solvent. Toluene, with its aromatic ring, may show slightly better solubility due to potential π-π stacking interactions with the indole and phenyl rings.
Conclusion
This technical guide has outlined the theoretical principles and a practical experimental protocol for determining the solubility of ethyl 2-phenyl-1H-indole-3-carboxylate. By understanding the interplay of intermolecular forces and following a systematic experimental approach, researchers can generate a reliable solubility profile for this important synthetic intermediate. This data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing its application in medicinal chemistry and drug development.
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Scentspiracy. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. [Link]
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Al-Hourani, B. J., Al-Jaber, H. I., & El-Eswed, B. I. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2948. [Link]
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Manikandan, S., et al. (2014). Ethyl 2-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]
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International Journal of Research and Analytical Reviews. (2019). QUANTUM CHEMICAL CALCULATIONS, SPECTROSCOPIC INVESTIGATION, NBO ANALYSIS AND DOCKING STUDY OF ETHYL INDOLE 2 CARBOXYLATE. [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate via Fischer Indole Synthesis
Introduction: The Enduring Significance of the Fischer Indole Synthesis in Modern Drug Discovery
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a remarkably relevant and powerful tool in the arsenal of the modern medicinal chemist.[1] This acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a suitable ketone or aldehyde, provides a versatile and direct route to the indole scaffold.[2] The indole nucleus is a privileged pharmacophore, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-migraine triptan class of drugs, underscores the continued importance of robust synthetic methodologies for its construction.[1]
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis of a specific, valuable indole derivative: Ethyl 2-phenyl-1H-indole-3-carboxylate. This molecule serves as a key building block for more complex pharmaceutical agents. We will delve into the mechanistic underpinnings of the Fischer indole synthesis, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.
Reaction Mechanism: A Stepwise Journey to the Indole Core
The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. The generally accepted mechanism involves the initial formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and aromatization to furnish the indole ring system.[2] The key steps for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate are outlined below.
Figure 1: The reaction mechanism of the Fischer indole synthesis.
Experimental Protocols: A Practical Guide to Synthesis
The synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate is typically performed in a two-step, one-pot procedure involving the formation of the phenylhydrazone followed by acid-catalyzed cyclization. The choice of acid catalyst is critical and can significantly impact the reaction yield and purity.[4] Strong acids such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid are often employed to drive the reaction to completion.[4]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 | 243.5 | 1.098 | Toxic, Corrosive, Carcinogen |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | -10 | 265-270 | 1.117 | Irritant |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 16.5 | 118.1 | 1.049 | Corrosive, Flammable |
| Polyphosphoric Acid | H₆P₄O₁₃ | 337.93 | ~20 | Decomposes | ~2.0 | Corrosive |
| Ethanol | C₂H₅OH | 46.07 | -114 | 78.37 | 0.789 | Flammable, Irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | 0.659 | Flammable, Irritant, Neurotoxin |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | - | 2.20 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | 1429 | 2.664 | - |
Protocol 1: One-Pot Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from the general procedure for the synthesis of similar indole derivatives.[4]
-
Phenylhydrazone Formation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine phenylhydrazine (1.0 eq), ethyl benzoylacetate (1.0 eq), and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature for 30 minutes, then heat at 80°C for 1 hour to facilitate the formation of the phenylhydrazone. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Carefully add polyphosphoric acid (10 eq by weight) to the reaction mixture in portions. The mixture will become viscous.
-
Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. The color of the mixture will likely darken. Continue to monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (100 g) with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-phenyl-1H-indole-3-carboxylate.
Characterization of Ethyl 2-phenyl-1H-indole-3-carboxylate
The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | The spectrum is expected to show a broad singlet for the N-H proton (around δ 8.0-9.0 ppm), multiplets for the aromatic protons of the phenyl and indole rings (in the range of δ 7.0-8.0 ppm), a quartet for the -OCH₂- protons of the ethyl group (around δ 4.3 ppm), and a triplet for the -CH₃ protons of the ethyl group (around δ 1.4 ppm). The exact chemical shifts and coupling constants will depend on the solvent used.[5][6] |
| ¹³C NMR | The spectrum should display signals for the carbonyl carbon of the ester (around δ 165 ppm), the aromatic carbons of the indole and phenyl rings (in the region of δ 110-140 ppm), the -OCH₂- carbon (around δ 60 ppm), and the -CH₃ carbon (around δ 14 ppm).[3][5] |
| IR Spectroscopy | Key vibrational bands are expected for the N-H stretching of the indole ring (around 3300-3400 cm⁻¹), the C=O stretching of the ester group (around 1680-1700 cm⁻¹), and C-H stretching of the aromatic rings (above 3000 cm⁻¹).[7][8] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₇H₁₅NO₂ = 265.31 g/mol ). Fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅).[1] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete hydrazone formation. | Ensure equimolar amounts of reactants. A small amount of acid catalyst (e.g., acetic acid) can facilitate this step. |
| Inefficient cyclization. | Use a stronger acid catalyst (e.g., PPA, H₂SO₄/AcOH). Increase the reaction temperature or time.[4] | |
| Decomposition of starting materials or product. | Avoid excessively high temperatures or prolonged reaction times. | |
| Formation of multiple products | Side reactions such as N-N bond cleavage or rearrangements. | Optimize the reaction conditions (temperature, catalyst). |
| Use of unsymmetrical ketones can lead to regioisomers. | Not applicable for this specific synthesis. | |
| Difficulty in purification | Presence of unreacted starting materials or byproducts. | Monitor the reaction closely by TLC to ensure completion. Optimize the chromatographic separation conditions. |
Conclusion: A Versatile Synthesis for a Valuable Scaffold
The Fischer indole synthesis provides an efficient and reliable method for the preparation of Ethyl 2-phenyl-1H-indole-3-carboxylate. By carefully controlling the reaction conditions, particularly the choice of acid catalyst and temperature, high yields of the desired product can be achieved. The detailed protocols and troubleshooting guide provided in this application note are intended to empower researchers to successfully synthesize this valuable building block for application in drug discovery and development. The enduring legacy of the Fischer indole synthesis is a testament to its elegance and utility in constructing the privileged indole scaffold.
References
-
PubChem. (n.d.). Ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Shifts. (n.d.). Ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate - Optional[13C NMR]. Available at: [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(1), 193. Available at: [Link]
-
MDPI. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Available at: [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Available at: [Link]
-
Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New. Available at: [Link]
-
PubChem. (n.d.). ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 24(11), 1689–1691. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]
-
National Institutes of Health. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Molecules, 12(9), 2183–2191. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 8(1), 316-322. Available at: [Link]
-
SpectraBase. (n.d.). Ethyl indole-3-carboxylate. Available at: [Link]
-
ResearchGate. (2012). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Available at: [Link]
-
ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate. Available at: [Link]
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Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science. This guide is specifically tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind each manipulation. We will delve into the intricacies of the Fischer indole synthesis, the primary synthetic route employed, and provide a thorough understanding of the reaction mechanism, safety considerations, and characterization of the final product.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Ethyl 2-phenyl-1H-indole-3-carboxylate, in particular, serves as a key intermediate in the synthesis of various pharmacologically active agents. Its structure, featuring a phenyl group at the 2-position and an ethyl carboxylate at the 3-position, offers multiple points for further functionalization, making it a versatile building block for combinatorial libraries and targeted drug design.
The synthesis of this indole derivative is most classically and efficiently achieved through the Fischer indole synthesis, a robust and widely utilized method for constructing the indole ring system.[1][2] This reaction, first reported by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or an aldehyde.[1][2]
This document will provide a meticulously detailed protocol for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate, beginning from the readily available starting materials, phenylhydrazine and ethyl benzoylacetate.
Reaction Scheme
The overall two-step, one-pot synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate via the Fischer indole synthesis is depicted below:
Step 1: Formation of the Phenylhydrazone Intermediate
Step 2: Acid-Catalyzed Cyclization to the Indole
Mechanism of the Fischer Indole Synthesis
A sound understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction commences with the condensation of phenylhydrazine and ethyl benzoylacetate to form the corresponding phenylhydrazone. This is a standard imine formation reaction.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form. This step is crucial as it sets the stage for the key bond-forming event.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) to form a new carbon-carbon bond. This is the pivotal step in the formation of the indole scaffold.[1]
-
Aromatization and Cyclization: The intermediate from the sigmatropic rearrangement then undergoes rearomatization, followed by an intramolecular cyclization with the elimination of ammonia, to yield the final aromatic indole product.
Experimental Protocol
This protocol is designed for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Phenylhydrazine | Reagent Grade, ≥97% | Sigma-Aldrich | 100-63-0 | Should be freshly distilled or from a recently opened bottle. It is light-sensitive and toxic. |
| Ethyl benzoylacetate | Reagent Grade, ≥98% | Sigma-Aldrich | 94-02-0 | |
| Glacial Acetic Acid | ACS Reagent Grade | Fisher Scientific | 64-19-7 | |
| Ethanol | 200 Proof, Anhydrous | Decon Labs | 64-17-5 | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |||
| Anhydrous Sodium Sulfate | ACS Reagent Grade | 7757-82-6 | ||
| Ethyl Acetate | ACS Reagent Grade | 141-78-6 | For extraction | |
| Hexane | ACS Reagent Grade | 110-54-3 | For recrystallization |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Detailed Step-by-Step Procedure
Caution: Phenylhydrazine is toxic and a suspected carcinogen.[4][5] This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (5.0 g, 26 mmol).
-
Addition of Reactants: To the stirred ethyl benzoylacetate, add glacial acetic acid (30 mL). Then, carefully add phenylhydrazine (2.81 g, 26 mmol) dropwise at room temperature.
-
Reaction to Form Hydrazone and Cyclize: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.
-
Work-up: After 2 hours, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid.
-
Purification by Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexane. Dry the crystals in a vacuum oven or desiccator to a constant weight.
Experimental Workflow Diagram
Sources
- 1. ETHYL 2-PHENYL-2,3-DIHYDRO-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Ethyl-2-phenylindole(13228-39-2) IR Spectrum [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Ethyl 2-phenyl-1H-indole-3-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 2-phenyl-1H-indole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The described methodology utilizes automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient mobile phase. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for obtaining this compound in high purity. The causality behind experimental choices, self-validating system checks, and in-depth technical insights are provided to ensure reproducible and successful purification.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in bioactive natural products and synthetic pharmaceuticals. Ethyl 2-phenyl-1H-indole-3-carboxylate, in particular, serves as a versatile building block for the synthesis of various therapeutic agents. Its synthesis, often achieved through methods like the Fischer indole synthesis or the Japp-Klingemann reaction, can result in a crude product containing unreacted starting materials, reaction by-products, and other impurities.[1][2] The isolation of the target compound in high purity is paramount for its use in subsequent synthetic steps and for accurate biological evaluation.
Column chromatography is a fundamental purification technique in organic synthesis, separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3] This application note details an optimized column chromatography protocol for the purification of Ethyl 2-phenyl-1H-indole-3-carboxylate, ensuring high yield and purity.
Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₂ | N/A |
| Molecular Weight | 265.31 g/mol | N/A |
| Appearance | White to off-white solid | |
| Polarity | Moderately polar | Inferred from chromatographic behavior |
| Solubility | Soluble in ethyl acetate, dichloromethane; sparingly soluble in hexane | General chemical knowledge |
Chromatographic Method Development
The selection of an appropriate solvent system is crucial for a successful separation. Thin-layer chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition.
Rationale for Solvent System Selection:
A combination of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) is a standard and highly effective mobile phase for the separation of moderately polar compounds like indole derivatives on a silica gel stationary phase.[4] By systematically varying the ratio of these two solvents, the elution strength of the mobile phase can be finely tuned to achieve optimal separation between the target compound and its impurities.
Preliminary TLC Analysis:
Before performing the column chromatography, it is essential to analyze the crude reaction mixture by TLC. This will help to visualize the number of components and their relative polarities, and to determine the ideal solvent system for the column.
Protocol for TLC Analysis:
-
Prepare a developing chamber with a filter paper wick and a shallow pool of the desired hexane/ethyl acetate mixture (e.g., start with a 9:1 hexane:ethyl acetate ratio).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a silica gel TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualize the separated spots under UV light (254 nm).
-
The ideal solvent system for column chromatography will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
For a structurally similar compound, ethyl 1-benzyl-1H-indole-2-carboxylate, an Rf of 0.61 was observed in a 9:1 ethyl acetate/hexane system.[5] This suggests that a slightly less polar mobile phase may be optimal for our target compound.
Experimental Protocol: Purification by Column Chromatography
This protocol outlines the purification of Ethyl 2-phenyl-1H-indole-3-carboxylate from a crude reaction mixture.
Materials and Equipment:
-
Crude Ethyl 2-phenyl-1H-indole-3-carboxylate
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for chromatography
-
Fraction collector
-
Rotary evaporator
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
Workflow Diagram:
Caption: Workflow for the purification of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Step-by-Step Protocol:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude Ethyl 2-phenyl-1H-indole-3-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution and concentrate the mixture to dryness using a rotary evaporator to obtain a free-flowing powder. This dry-loading technique generally results in better separation than direct liquid injection.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Loading the Sample:
-
Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (5-10 column volumes)
-
85:15 Hexane:Ethyl Acetate (if necessary to elute more polar impurities)
-
-
Maintain a constant flow rate for optimal separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume throughout the elution process.
-
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Identify the fractions containing the pure target compound.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure Ethyl 2-phenyl-1H-indole-3-carboxylate.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product as a white to off-white solid.
-
Data Presentation
Table 1: Chromatographic Parameters and Expected Results
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for efficient elution and separation of compounds with varying polarities. |
| Initial Mobile Phase | 95:5 Hexane:Ethyl Acetate | To elute non-polar impurities first. |
| Eluting Mobile Phase | 90:10 Hexane:Ethyl Acetate | Expected to elute the target compound with a good Rf. |
| Expected Rf of Target | ~0.3 - 0.5 (in 90:10 Hexane:EtOAc) | Based on the Rf of a structurally similar compound. |
| Detection | UV (254 nm) | The indole and phenyl rings are chromophores that absorb UV light. |
| Expected Purity | >98% | With careful fraction collection and analysis. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the proportion of ethyl acetate in the mobile phase. |
| Poor separation | Inappropriate solvent system; column overloading. | Optimize the solvent system using TLC; reduce the amount of crude product loaded onto the column. |
| Streaking of spots on TLC | Compound is too polar for the solvent system; sample is acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Cracked column bed | Improper packing or running the column dry. | Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the stationary phase. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of Ethyl 2-phenyl-1H-indole-3-carboxylate using automated flash column chromatography. By following the detailed steps for method development, column preparation, and elution, researchers can consistently obtain the target compound in high purity, which is essential for its application in pharmaceutical research and development. The principles and techniques outlined herein are also applicable to the purification of other indole derivatives with similar physicochemical properties.
References
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Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, R. S., Al-Muqarrabun, L. A. A., & Al-Maharik, N. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Kamlesh, D. R., & Vivekanand, C. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. [Link]
-
LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]
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University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
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Arkat USA, Inc. (2006). Synthesis of 2-phenylindoxyls. ARKIVOC, (xi), 37-46. [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. 7(2), 221-225. [Link]
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Applications of Ethyl 2-phenyl-1H-indole-3-carboxylate in medicinal chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the applications of the Ethyl 2-phenyl-1H-indole-3-carboxylate scaffold in medicinal chemistry.
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple receptors with high affinity.[1] This bicyclic aromatic heterocycle is a fundamental component of numerous biologically active natural products, including the amino acid tryptophan and neurotransmitters like serotonin and melatonin.[2][3] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it a versatile scaffold for designing therapeutic agents. Within the vast family of indole-containing compounds, the 2-phenylindole subset has emerged as a particularly promising forerunner in the development of novel drugs.[1] These derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]
This guide focuses specifically on the Ethyl 2-phenyl-1H-indole-3-carboxylate scaffold. The presence of a phenyl group at the C2 position and a carboxylate ester at the C3 position defines a class of compounds with significant therapeutic potential. The ethyl carboxylate group, in particular, serves as a crucial synthetic handle and a point for molecular modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Core Applications in Medicinal Chemistry
The 2-phenylindole core, particularly when functionalized with a carboxylate at the C3 position, has been extensively investigated for several key therapeutic applications.
Anticancer Activity
One of the most significant areas of research for 2-phenylindole derivatives is their application as anticancer agents.[2] These compounds have been shown to exert potent anti-proliferative effects against a wide range of cancer cell lines, including those of the breast, lung, colon, and pancreas.[2][4]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism through which many 2-phenylindole derivatives exhibit their anticancer effects is the inhibition of tubulin polymerization.[2][5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6]
-
Causality : The disruption of the highly dynamic process of microtubule formation and breakdown during mitosis is catastrophic for rapidly dividing cancer cells. By preventing the formation of the mitotic spindle, these agents effectively halt cell division, triggering internal cellular pathways that lead to cell death.
The following diagram illustrates the workflow for evaluating the anticancer potential of novel indole derivatives.
Caption: General workflow for the development of indole-based anticancer agents.
Quantitative Data: Cytotoxicity of Indole Derivatives
The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. While specific data for Ethyl 2-phenyl-1H-indole-3-carboxylate is dispersed, the table below summarizes the activity of related indole derivatives to illustrate the scaffold's potential.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2e | Indole-based 1,3,4-oxadiazole | HCT116 (Colon) | 6.43 ± 0.72 | [7] |
| A549 (Lung) | 9.62 ± 1.14 | [7] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [7] | ||
| EAPC-20 | Ethyl-2-amino-pyrrole-3-carboxylate | SK-LMS-1 (Leiomyosarcoma) | Potent Inhibition | [6] |
| Compound 4e | N-benzyl-indole-2-carbohydrazide | MCF-7, A549, HCT | ~2 | [8] |
Anti-inflammatory Activity
2-Phenylindole derivatives have also demonstrated significant promise as anti-inflammatory agents.[2] Inflammation is a complex biological response implicated in numerous chronic diseases, including rheumatoid arthritis and inflammatory bowel disease.[2] A key target in inflammation is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform.
Mechanism of Action: Selective COX-2 Inhibition
Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. However, non-selective inhibition of both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (upregulated at sites of inflammation) can lead to gastrointestinal side effects. The 2-phenylindole scaffold has been successfully modified to create selective COX-2 inhibitors.[2]
-
Causality : By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins at the site of inflammation without disrupting the protective functions of COX-1 in the gut and kidneys, offering a potentially safer therapeutic profile. Molecular docking studies have confirmed that derivatives can bind effectively within the active site of the COX-2 enzyme.[2][3]
The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by 2-phenylindole derivatives.
Caption: Inhibition of the COX-2 inflammatory pathway by 2-phenylindole derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents. The indole scaffold is a component of various natural and synthetic compounds with antibacterial and antifungal properties.[9][10] Derivatives of 2-phenylindole have been reported to exhibit activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.[2][11]
-
Mechanism of Action : The mechanisms of antimicrobial action are diverse and can include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[9][11] Some indole-polyamine conjugates have been shown to potentiate the effects of existing antibiotics, offering a strategy to combat resistance.[9]
Protocols for Synthesis and Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of Ethyl 2-phenyl-1H-indole-3-carboxylate derivatives.
Protocol 1: Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[12][13][14] This protocol outlines the synthesis of the 2-phenylindole core.
Principle: The reaction proceeds in two main stages. First, phenylhydrazine condenses with a ketone (acetophenone derivative) to form a phenylhydrazone. Second, under strong acid catalysis (e.g., polyphosphoric acid), the hydrazone undergoes a[15][15]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[13]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol (Absolute)
-
Polyphosphoric Acid (PPA)
-
Ethyl Acetate, Hexane (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC equipment
Step-by-Step Procedure:
Part A: Phenylhydrazone Formation
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq) and phenylhydrazine (1.05 eq) in absolute ethanol (30 mL).
-
Rationale: Ethanol serves as a suitable solvent for both reactants. A slight excess of phenylhydrazine ensures complete consumption of the ketone.
-
-
Catalysis: Add 5-10 drops of glacial acetic acid to the mixture.
-
Rationale: The acid catalyzes the condensation reaction by protonating the carbonyl oxygen of the ketone, making it more electrophilic.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating accelerates the reaction rate. TLC allows for visualization of the consumption of starting materials and the formation of the hydrazone product.
-
-
Isolation: Cool the reaction flask in an ice bath to induce crystallization of the phenylhydrazone. Collect the solid product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
Part B: Indole Cyclization
-
Reactant Setup: Place polyphosphoric acid (PPA, ~10x the weight of the hydrazone) in a separate round-bottom flask and heat to ~80-100°C.
-
Rationale: PPA is a viscous and effective acidic catalyst and dehydrating agent for the cyclization step. Pre-heating ensures it is fluid enough for proper mixing.
-
-
Addition: Carefully add the dried phenylhydrazone from Part A in portions to the hot PPA with vigorous stirring.
-
Rationale: Portion-wise addition helps control the reaction temperature, as the cyclization can be exothermic. Vigorous stirring is crucial for this heterogeneous mixture.
-
-
Reaction: Continue heating and stirring the mixture at 100-120°C for 2-4 hours, monitoring by TLC until the hydrazone is consumed.
-
Work-up: Cool the reaction vessel to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (~200 g) in a beaker with stirring.
-
Rationale: Quenching on ice hydrolyzes the PPA and precipitates the organic indole product, which is insoluble in water. This step must be done cautiously as it is highly exothermic.
-
-
Extraction & Purification: Neutralize the aqueous slurry with a base (e.g., 10% NaOH) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening tool for potential anticancer compounds.[7][16]
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (Ethyl 2-phenyl-1H-indole-3-carboxylate derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microtiter plates, multichannel pipette, CO2 incubator, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Rationale: This initial incubation period ensures cells are in a logarithmic growth phase and are well-adhered before drug treatment.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a concentrated stock in DMSO. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known anticancer drug).
-
Rationale: A dose-response curve is necessary to determine the IC50. The vehicle control ensures that the solvent (DMSO) does not affect cell viability.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Rationale: This duration is typically sufficient for an antiproliferative agent to exert its effect on the cell population.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Rationale: DMSO is an organic solvent that dissolves the water-insoluble formazan, creating a colored solution.
-
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-phenylindole derivatives can be finely tuned by modifying their structure.[1][17] Quantitative Structure-Activity Relationship (QSAR) studies help in designing more potent and selective compounds.[15][18]
Caption: Key positions for modification on the 2-phenylindole scaffold.
-
N1 Position: Substitution on the indole nitrogen is a common strategy. Introducing groups like benzyl can significantly alter biological activity, often enhancing potency.[2]
-
C2-Phenyl Ring: The substitution pattern on the C2-phenyl ring is critical. For anti-inflammatory agents, adding a methylsulfonyl (SO2Me) group is a known COX-2 pharmacophore that enhances selectivity.[2]
-
C5 Position: Modifications on the indole core, such as adding a methyl or fluoro group at the C5 position, have been shown to improve anti-inflammatory effects.[2]
-
C3 Position: The ethyl carboxylate at the C3 position is not just a placeholder. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore new interactions with biological targets.[4][19]
Conclusion
The Ethyl 2-phenyl-1H-indole-3-carboxylate scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of this core, primarily through robust methods like the Fischer indole synthesis, combined with the clear structure-activity relationships that have been established, ensures that this scaffold will remain a focus of drug discovery efforts. By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can effectively synthesize, evaluate, and optimize novel 2-phenylindole derivatives as next-generation therapeutics.
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Dandagvhal KR, Chatpalliwar VA. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. 2022. [Link]
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Kumar A, et al. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie. 2024;e2400059. [Link]
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Khan MA, et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). Pharmaceuticals. 2024;17(11):1522. [Link]
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Wang T, et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. 2024. [Link]
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Al-Warhi T, et al. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. 2023;28(9):3745. [Link]
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Salman AS, et al. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. 2015;5:81-99. [Link]
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The Strategic Application of Ethyl 2-phenyl-1H-indole-3-carboxylate as a Pivotal Intermediate in Contemporary Drug Discovery
Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and versatile substitution patterns allow for fine-tuning of pharmacological activity, making it a privileged scaffold in the design of novel therapeutic agents. Within this esteemed class of heterocycles, 2-phenylindole derivatives have garnered significant attention due to their diverse biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] This guide focuses on a key intermediate, Ethyl 2-phenyl-1H-indole-3-carboxylate , and provides detailed protocols for its synthesis and subsequent elaboration into promising drug candidates, underscoring its strategic importance in the drug discovery workflow.
The strategic placement of the phenyl group at the 2-position and the carboxylate at the 3-position provides a synthetically tractable handle for generating diverse libraries of compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile precursor for the synthesis of a wide range of amides, esters, and other derivatives. This application note will provide researchers with the necessary protocols and scientific rationale to effectively utilize this intermediate in their drug discovery programs.
Synthesis of the Keystone Intermediate: Ethyl 2-phenyl-1H-indole-3-carboxylate
The most reliable and widely employed method for the synthesis of 2-substituted indole-3-carboxylates is the Fischer indole synthesis.[2][3][4] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a β-ketoester to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield the indole core. For the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate, the logical starting materials are phenylhydrazine and ethyl benzoylpyruvate.
Reaction Principle: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus. The reaction proceeds in two main stages:
-
Phenylhydrazone Formation: The initial step is the condensation reaction between phenylhydrazine and ethyl benzoylpyruvate to form the corresponding phenylhydrazone intermediate. This reaction is typically carried out in a protic solvent like ethanol or acetic acid.[2]
-
Fischer Indole Cyclization: The formed phenylhydrazone, often without isolation, is then subjected to acid-catalyzed cyclization to yield the final indole product. A variety of Brønsted and Lewis acids can be employed as catalysts, with polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid being common choices to drive the key[1][1]-sigmatropic rearrangement and subsequent cyclization.[2][5]
Experimental Protocol 1: Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate
Materials and Equipment:
-
Ethyl benzoylpyruvate
-
Phenylhydrazine hydrochloride
-
Glacial acetic acid
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve ethyl benzoylpyruvate (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid (50 mL).
-
Stir the mixture at room temperature for 30 minutes, then heat at 80°C for 1 hour to facilitate the formation of the phenylhydrazone.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Carefully add polyphosphoric acid (10 eq by weight) to the reaction mixture in portions. The mixture will become viscous.
-
Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. The color of the mixture will likely darken.
-
Continue to monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-phenyl-1H-indole-3-carboxylate.
-
Data Presentation: Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate
| Parameter | Value | Reference |
| Starting Materials | Ethyl benzoylpyruvate, Phenylhydrazine HCl | [2] |
| Catalyst | Polyphosphoric Acid (PPA) | [5] |
| Solvent | Glacial Acetic Acid | [5] |
| Reaction Temperature | 80°C (Hydrazone), 100-120°C (Cyclization) | [5] |
| Reaction Time | 1 hour (Hydrazone), 2-4 hours (Cyclization) | [5] |
| Typical Yield | 75-85% | - |
| Appearance | Off-white to pale yellow solid | - |
| Molecular Formula | C₁₇H₁₅NO₂ | - |
| Molecular Weight | 265.31 g/mol | - |
Application as an Intermediate: Elaboration into Bioactive Molecules
The true utility of Ethyl 2-phenyl-1H-indole-3-carboxylate lies in its capacity to serve as a versatile starting material for the synthesis of more complex and biologically active molecules. The ester group at the 3-position is the primary site for chemical modification.
Workflow for Derivatization
The general workflow for elaborating Ethyl 2-phenyl-1H-indole-3-carboxylate into diverse bioactive compounds involves two key steps: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation with a variety of amines.
Caption: General workflow for the derivatization of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Experimental Protocol 2: Hydrolysis to 2-Phenyl-1H-indole-3-carboxylic acid
Materials and Equipment:
-
Ethyl 2-phenyl-1H-indole-3-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Standard laboratory glassware
Procedure:
-
Dissolve Ethyl 2-phenyl-1H-indole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add potassium hydroxide (3.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The product, 2-Phenyl-1H-indole-3-carboxylic acid, will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Application Example 1: Synthesis of N-Aryl-2-phenyl-1H-indole-3-carboxamides as Potential Anticancer Agents
Derivatives of 2-phenylindole have shown significant promise as anticancer agents.[6][7][8] The introduction of a substituted aryl amide at the 3-position can modulate the compound's interaction with biological targets, such as protein kinases.
Experimental Protocol 3: Synthesis of N-(4-methoxyphenyl)-2-phenyl-1H-indole-3-carboxamide
Materials and Equipment:
-
2-Phenyl-1H-indole-3-carboxylic acid
-
p-Anisidine (4-methoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 2-Phenyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add p-anisidine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-(4-methoxyphenyl)-2-phenyl-1H-indole-3-carboxamide.
Data Presentation: Anticancer Activity of Indole-3-carboxamide Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5d | MCF-7 (Breast) | 0.95 | [6] |
| 5e | A-549 (Lung) | 0.95 | [6] |
| Va | Panc-1 (Pancreatic) | 0.071 (as GI₅₀) | [7] |
| 1c | K562 (Leukemia) | 1.90 (as GI₅₀) | [9] |
Application Example 2: Synthesis of N-Alkyl-2-phenyl-1H-indole-3-carboxamides as Potential Antimicrobial Agents
Indole-3-carboxamide derivatives have also demonstrated significant antimicrobial activity.[10][11][12] The introduction of various alkyl and functionalized alkyl chains via amide bond formation can lead to compounds with potent activity against a range of bacterial and fungal pathogens.
Experimental Protocol 4: Synthesis of N-propyl-2-phenyl-1H-indole-3-carboxamide
Materials and Equipment:
-
2-Phenyl-1H-indole-3-carboxylic acid
-
n-Propylamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-Phenyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add BOP reagent (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add n-propylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain N-propyl-2-phenyl-1H-indole-3-carboxamide.
Data Presentation: Antimicrobial Activity of Indole-3-carboxamide Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Indole-3-carboxamides | Staphylococcus aureus | 1.56 - 12.5 | [11] |
| Indole-3-carboxamides | Bacillus subtilis | 1.56 - 3.13 | [11] |
| Indole-3-carboxamides | Candida albicans | < 3.125 | [11] |
| 5-Bromo-indole-3-carboxamides | Acinetobacter baumannii | ≤ 0.28 (µM) | [10] |
Structure-Activity Relationship (SAR) Insights
The derivatization of the 2-phenyl-1H-indole-3-carboxylate core allows for the systematic exploration of structure-activity relationships.
Caption: Key positions for structural modification on the 2-phenyl-1H-indole-3-carboxamide scaffold.
-
N1-Substitution: Alkylation or arylation at the N1 position of the indole ring can significantly impact the compound's lipophilicity and ability to cross cell membranes.
-
Substitution on the 2-Phenyl Ring: The electronic nature of substituents on the 2-phenyl ring can influence the overall electron density of the indole core, which can be critical for interactions with biological targets.
-
Amide Moiety (Position 3): The nature of the substituent on the amide nitrogen is often the most critical determinant of biological activity. The size, shape, and electronic properties of this group dictate the binding affinity and selectivity for the target protein. For example, in anticancer indole-2-carboxamides, the presence of a phenethyl moiety was found to be important for antiproliferative action.[6]
Conclusion
Ethyl 2-phenyl-1H-indole-3-carboxylate is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis via the Fischer indole reaction and the ease of derivatization at the 3-position provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of the resulting 2-phenyl-1H-indole-3-carboxamide derivatives as potent anticancer and antimicrobial agents highlights the continued importance of this scaffold in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their quest for novel and effective therapeutic agents.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Salahi, R., & Al-Sayari, A. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5253. [Link]
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Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tantawy, A. I. (2013). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Chemistry, 2013, 1–7. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. Nature protocols, 1(4), 1899–1903. [Link]
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Fischer, E. (1902). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press. [Link]
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Abdel-Aziz, A. A.-M., Abou-El-Regal, M. M., & Abdel-Wahab, B. F. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5673. [Link]
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Kumar, A., Singh, A., Kumar, S., & Kumar, V. (2022). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 7(34), 30247–30261. [Link]
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Ambrose, A. J., P. M. D’Cunha, and D. J. Durrant. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules 26, no. 11: 3354. [Link]
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Olgen, S., Altanlar, N., & Karatayli, E. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Zeitschrift für Naturforschung C, 63(3-4), 215–222. [Link]
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Maccioni, E., Alcaro, S., Cirilli, R., Vigo, S., Cardia, M. C., Sanna, M. L., Meleddu, R., Yáñez, M., & Podda, G. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European journal of medicinal chemistry, 45(7), 3093–3103. [Link]
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Al-Najdawi, M. M., et al. (2025). The synthetic pathway for the preparation of N-substituted... ResearchGate. [Link]
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Application Notes & Protocols: Ethyl 2-phenyl-1H-indole-3-carboxylate Derivatives as Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.
Objective: This document provides a comprehensive technical guide on the synthesis, characterization, and antimicrobial evaluation of ethyl 2-phenyl-1H-indole-3-carboxylate derivatives. It offers detailed, field-proven protocols and explains the scientific rationale behind experimental choices to empower researchers in the development of new antimicrobial therapies.
Strategic Imperative: The Rise of Indole Scaffolds Against Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to modern medicine, threatening the efficacy of treatments for a wide range of infections.[1][2] The dwindling pipeline of new antibiotics necessitates the exploration of novel chemical scaffolds that operate via unique mechanisms of action. Indole, a privileged heterocyclic motif found in numerous natural products and FDA-approved drugs, has emerged as a highly promising core structure for the development of new anti-infective agents.[3]
Derivatives of the indole nucleus have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[3][4] Their mechanisms are often multifaceted, ranging from the disruption of bacterial cell membranes and respiratory metabolism to the inhibition of critical virulence factors like efflux pumps.[1][2][4][5] This guide focuses specifically on the ethyl 2-phenyl-1H-indole-3-carboxylate framework, providing the essential methodologies to synthesize, test, and characterize these potent derivatives.
Synthesis and Characterization of Lead Compounds
The foundational step in antimicrobial drug discovery is the robust synthesis and rigorous characterization of the target molecules. The Fischer indole synthesis remains a cornerstone method for creating the core indole ring system.[6] The following protocol outlines a generalized approach for synthesizing derivatives of ethyl 2-phenyl-1H-indole-3-carboxylate, which can be adapted based on the desired substitutions on the phenyl ring or indole nitrogen.
General Synthetic Workflow
The synthesis typically involves the acid-catalyzed cyclization of a phenylhydrazone derivative, which is itself formed from the condensation of a substituted phenylhydrazine and an appropriate keto-ester.
Caption: Generalized workflow for the synthesis of the target indole derivatives.
Experimental Protocol: Synthesis via Fischer Indolization
-
Step 1: Formation of the Phenylhydrazone Intermediate.
-
To a solution of the selected substituted phenylhydrazine (1.0 eq) in ethanol, add the corresponding ethyl benzoylacetate derivative (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude phenylhydrazone.
-
Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol can be performed if necessary.[6]
-
-
Step 2: Cyclization to the Indole Core.
-
Add the dried phenylhydrazone intermediate (1.0 eq) to polyphosphoric acid (PPA) or another suitable acidic catalyst (e.g., ZnCl₂, Amberlyst-15).
-
Heat the mixture to 80-100 °C and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The solid product will precipitate. Collect the crude product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the final compound using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure ethyl 2-phenyl-1H-indole-3-carboxylate derivative.
-
Structural Characterization
Confirmation of the synthesized structure is critical. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the proton and carbon framework.[7]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[8]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H stretches (around 3300-3400 cm⁻¹) and the ester carbonyl (C=O) stretch (around 1680-1710 cm⁻¹).[8]
Protocols for Antimicrobial Efficacy Evaluation
Determining the antimicrobial potency of the synthesized derivatives is achieved through standardized susceptibility testing. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).[5][9]
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol quantifies the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][5]
Caption: Potential antimicrobial mechanisms of ethyl 2-phenyl-1H-indole-3-carboxylate derivatives.
Protocol: Bacterial Membrane Integrity Assay using Propidium Iodide (PI)
This assay uses a fluorescent dye (PI) that cannot cross the membrane of live cells but can enter cells with compromised membranes, where it intercalates with DNA and fluoresces brightly.
-
Step 1: Bacterial Culture Preparation.
-
Grow bacteria to the mid-logarithmic phase in a suitable broth.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to an optical density (OD₆₀₀) of approximately 0.5.
-
-
Step 2: Assay Procedure.
-
In a black, clear-bottom 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add the test indole derivatives at concentrations relevant to their MIC (e.g., 1x, 2x, 4x MIC).
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (vehicle, e.g., DMSO).
-
Add Propidium Iodide to each well to a final concentration of 5-10 µM.
-
Incubate the plate at 37°C in the dark.
-
-
Step 3: Data Acquisition and Analysis.
-
Measure the fluorescence intensity at time intervals (e.g., every 5-10 minutes for 1-2 hours) using a plate reader (Excitation ~535 nm, Emission ~617 nm).
-
An increase in fluorescence over time compared to the negative control indicates membrane damage.
-
Plot fluorescence intensity versus time to visualize the kinetics of membrane permeabilization. A rapid and significant increase in fluorescence for the test compound suggests that membrane disruption is a primary mechanism of action.
-
Conclusion and Future Directions
Ethyl 2-phenyl-1H-indole-3-carboxylate derivatives represent a versatile and potent class of compounds in the fight against antimicrobial resistance. The protocols detailed herein provide a robust framework for their synthesis, characterization, and biological evaluation. The multifaceted mechanisms of action, including membrane disruption and metabolic inhibition, make them attractive candidates for further development. [1][2] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to identify key structural features that enhance potency and broaden the spectrum of activity.
-
Toxicity Profiling: Evaluating the cytotoxicity of lead compounds against mammalian cell lines to establish a therapeutic window. [1][2]* In Vivo Efficacy: Testing promising, non-toxic candidates in animal models of infection to assess their therapeutic potential in a physiological context.
-
Synergy Studies: Investigating the ability of these indole derivatives to potentiate the activity of existing antibiotics, which could offer a powerful strategy to overcome resistance. [10][11] By systematically applying these methodologies, the scientific community can unlock the full potential of the indole scaffold and contribute to the development of the next generation of antimicrobial drugs.
References
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- Indole Test- Principle, Media, Procedure, Types, Results, Uses. (2022). Microbe Notes.
- Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. (2011).
- N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. (2025). MDPI.
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025).
- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
- Ethyl indole-3-carboxyl
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
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Application Notes & Protocols: A Guide to the One-Pot Synthesis of 2-Substituted Indole Derivatives
Introduction: The Enduring Importance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of pharmacologically active compounds, from the anti-migraine drug Sumatriptan to anti-cancer alkaloids.[1] Among its many variations, the 2-substituted indole motif is particularly prevalent and valuable.[2] Traditional multi-step syntheses for these derivatives, while foundational, often suffer from drawbacks such as high costs, laborious purification of intermediates, and significant waste generation.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth exploration of modern, efficient one-pot synthesis strategies for 2-substituted indole derivatives. By combining multiple reaction steps into a single, continuous process without isolating intermediates, these methods offer compelling advantages in terms of operational simplicity, time and resource efficiency, and improved overall yields. We will delve into the mechanistic rationale behind key methodologies, provide field-tested protocols, and offer insights to help you select and optimize the ideal synthetic route for your target molecule.
Strategy 1: Palladium-Catalyzed Tandem Sonogashira Coupling and Cyclization
This approach is arguably one of the most powerful and versatile for constructing 2-substituted indoles. It elegantly combines a well-established cross-coupling reaction with an intramolecular cyclization, starting from readily available o-haloanilines and terminal alkynes.[3]
Conceptual Overview & Mechanism
The reaction proceeds in two distinct, yet seamlessly integrated, catalytic stages within the same pot.[3]
-
Sonogashira Coupling: A palladium(0) complex, typically in the presence of a copper(I) co-catalyst, facilitates the coupling of an o-haloaniline with a terminal alkyne. This forms a key o-alkynylaniline intermediate.
-
Intramolecular Cyclization (Heteroannulation): The same palladium catalyst (or a Pd(II) species formed in situ) then activates the alkyne, enabling a nucleophilic attack from the aniline nitrogen. This 5-endo-dig cyclization, followed by isomerization, yields the final indole product.
The causality behind this one-pot success lies in the careful selection of catalysts and conditions that are amenable to both transformations. The initial Sonogashira coupling generates the substrate for the subsequent cyclization, which is often driven to completion by heating.
Caption: Workflow for Pd-catalyzed tandem Sonogashira-cyclization.
Field-Proven Insights: Advantages and Limitations
-
Expertise & Experience: This method exhibits broad substrate scope. A wide variety of functional groups on both the aniline and alkyne components are tolerated. The use of a single catalyst for both steps simplifies the reaction setup and purification. However, terminal alkynes with acidic protons (e.g., propargyl alcohol) can sometimes lead to side reactions. While phenylacetylenes are common, the reaction can be sluggish with aliphatic alkynes, sometimes requiring more forcing conditions like heating to reflux for extended periods.[3]
-
Trustworthiness: The protocol is highly reliable, and the formation of the indole product is often visually indicated by a color change. The mechanism is well-understood, making troubleshooting logical. A key consideration is the rigorous exclusion of oxygen during the Sonogashira coupling phase to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side product.
Application Protocol: One-Pot Synthesis of 2-Phenylindole
This protocol is adapted from a demonstrated synthesis of 2-phenylindoles from o-haloanilines and phenylacetylene.[3]
Materials & Equipment:
-
2-Iodoaniline (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate, argon/nitrogen source
-
Standard workup and column chromatography supplies (silica gel, ethyl acetate, hexanes)
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (14 mg) and CuI (7.6 mg).
-
Reagent Addition: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base: Add anhydrous DMF (5 mL) and triethylamine (0.42 mL) via syringe. Stir the mixture for 5 minutes at room temperature.
-
Substrate Loading: Add 2-iodoaniline (219 mg) and phenylacetylene (0.13 mL) sequentially via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After completion, cool the mixture to room temperature. Pour the contents into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield pure 2-phenylindole.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative results for the palladium-catalyzed one-pot synthesis.
| Entry | o-Haloaniline | Alkyne | Conditions | Yield (%) | Reference |
| 1 | 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N, DMF, 100°C, 5h | 82 | [3] |
| 2 | 2-Bromo-4-methylaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N, DMF, 100°C, 5h | 78 | [3] |
| 3 | 2-Iodo-5-nitroaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N, DMF, 100°C, 6h | 70 | [3] |
| 4 | 2-Iodoaniline | 1-Heptyne | Pd(PPh₃)₂Cl₂/CuI, Et₃N, DMF, Reflux, 24h | 68 | [3] |
Strategy 2: Copper-Catalyzed Sequential Alkynylation and Cyclization
As an economical and practical alternative to palladium, copper catalysis offers a robust platform for the one-pot synthesis of 2-substituted indoles, particularly from N-protected o-iodoanilines.[4][5]
Conceptual Overview & Mechanism
This process leverages a copper(I) catalyst, such as copper(I) oxide (Cu₂O), to perform both the C-C bond formation (alkynylation) and the subsequent C-N bond formation (cyclization) in a single pot.[4] The use of an N-mesyl or other protecting group on the aniline is often crucial as it increases the acidity of the N-H proton, facilitating the final cyclization step. The reaction proceeds without the need for ligands or a separate base, simplifying the overall process.[5]
Caption: Workflow for one-pot Cu₂O-catalyzed indole synthesis.
Field-Proven Insights: Advantages and Limitations
-
Expertise & Experience: The primary advantage is cost-effectiveness and the avoidance of expensive, and sometimes toxic, palladium catalysts and phosphine ligands. The reaction conditions are typically neutral, which enhances tolerance for acid- or base-sensitive functional groups on the substrates.[5]
-
Trustworthiness: A key limitation is the frequent necessity of an electron-withdrawing protecting group on the aniline nitrogen, which may require an additional deprotection step. The reaction temperatures are also generally higher (90-120 °C) compared to some palladium-catalyzed systems.[4]
Application Protocol: One-Pot Synthesis of N-Mesyl-2-(hydroxymethyl)indole
This protocol is based on the Cu₂O-catalyzed reaction of 2-iodo-N-mesylarylamines and terminal alkynes.[4]
Materials & Equipment:
-
2-Iodo-N-mesylaniline (1.0 mmol, 1.0 equiv)
-
Propargyl alcohol (1.5 mmol, 1.5 equiv)
-
Copper(I) oxide (Cu₂O) (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous (4 mL)
-
Sealed reaction tube, magnetic stirrer, heating block
-
Standard workup and purification supplies
Step-by-Step Methodology:
-
Reagent Loading: In a sealable reaction tube, combine 2-iodo-N-mesylaniline (313 mg), Cu₂O (14.3 mg), and a magnetic stir bar.
-
Solvent and Substrate: Add anhydrous DMF (4 mL) followed by propargyl alcohol (0.087 mL).
-
Reaction: Seal the tube tightly and place it in a preheated heating block at 120 °C. Stir the mixture for 12-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired N-mesyl-2-(hydroxymethyl)indole.
Strategy 3: Modern Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a classic method involving the reaction of an α-haloketone with an excess of an aniline.[6] While historically plagued by harsh conditions and low yields, modern adaptations, particularly using microwave irradiation, have revitalized it as a rapid, one-pot strategy.[7][8]
Conceptual Overview & Mechanism
The reaction begins with the Sₙ2 alkylation of the aniline with the α-haloketone to form an α-arylaminoketone intermediate. This intermediate then undergoes a complex, acid-catalyzed or thermally-induced cyclization and dehydration cascade to form the indole ring. The use of microwave heating dramatically accelerates the reaction, often reducing reaction times from many hours to mere minutes.[7]
Caption: Simplified workflow for the Bischler-Möhlau indole synthesis.
Field-Proven Insights: Advantages and Limitations
-
Expertise & Experience: The key advantage is speed. Microwave-assisted protocols can provide products in minutes with high yields and often without the need for a catalyst.[7] The starting materials (anilines and α-haloketones) are widely available.
-
Trustworthiness: A significant limitation is the potential for unpredictable regiochemistry when unsymmetrical anilines or ketones are used.[8] The reaction often requires a large excess of the aniline reactant to act as both reactant and acid scavenger, which can complicate purification.
Application Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
This protocol is adapted from a catalyst-free, microwave-assisted synthesis.[7]
Materials & Equipment:
-
Aniline (10 mmol, 10.0 equiv)
-
2-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Microwave reactor with sealed reaction vessels
-
Standard workup and purification supplies
Step-by-Step Methodology:
-
Reagent Loading: To a 10 mL microwave reaction vessel, add 2-bromoacetophenone (199 mg) and aniline (0.91 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10 minutes.
-
Workup: After the reaction, cool the vessel to room temperature. Add ethyl acetate (20 mL) and wash the solution with 1M HCl to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 2-phenylindole.
Summary and Outlook
The one-pot synthesis of 2-substituted indoles has evolved significantly, moving from classical thermal methods to highly efficient and versatile transition-metal-catalyzed protocols.
-
Palladium-catalyzed tandem reactions offer the broadest substrate scope and are the gold standard for complex molecule synthesis.
-
Copper-catalyzed methods provide a cost-effective and "greener" alternative, especially when acid/base-sensitive groups are present.
-
Microwave-assisted classical reactions , like the Bischler-Möhlau synthesis, represent a powerful tool for rapid library synthesis and reaction optimization.
The choice of method ultimately depends on the specific target molecule, available starting materials, and desired functional group tolerance. As the field continues to advance, we can anticipate the development of even milder, more efficient, and more sustainable catalytic systems for the construction of this vital heterocyclic motif.
References
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 21, 2026, from [Link]
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Reddy, K. V., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Molecules, 12(6), 1438-1445. Available from: [Link]
-
Krasavin, M., et al. (2023). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 28(7), 3195. Available from: [Link]
-
Kim, J., et al. (2023). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Chemical Communications, 59(80), 11993-11996. Available from: [Link]
-
Ali, A. R., & Hu, L. (2024). One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O. Asian Journal of Organic Chemistry. Available from: [Link]
-
Wang, L., et al. (2010). Microwave-assisted one-pot synthesis of 2-substituted indoles. Chinese Chemical Letters, 21(9), 1037-1040. Available from: [Link]
-
Siciliano, S., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3917. Available from: [Link]
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Siciliano, S., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3917. Available from: [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved January 21, 2026, from [Link]
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Cacchi, S., & Fabrizi, G. (2005). Palladium-Catalyzed Synthesis of Indoles. Chemical Reviews, 105(7), 2873-2920. Available from: [Link]
-
Chen, Y., et al. (2018). One-Pot Synthesis of 2-Arylindole Derivatives under Transition-Metal-Free Conditions. Synlett, 29(19), 2579-2582. Available from: [Link]
-
Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. The Journal of Organic Chemistry, 80(24), 12143–12152. Available from: [Link]
-
Fadaeinasab, M., et al. (2017). Synthesis and biological evaluation of new indole derivatives. Current Bioactive Compounds, 13(3), 216-223. Available from: [Link]
-
Ali, A. R., & Hu, L. (2024). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. Asian Journal of Organic Chemistry. Available from: [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Available from: [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
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Application Notes and Protocols: N-Alkylation of Ethyl Indol-2-carboxylate
Abstract: The N-alkylation of the indole scaffold is a cornerstone transformation in synthetic organic and medicinal chemistry. The resulting N-substituted indoles are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds. Ethyl indol-2-carboxylate is a particularly valuable starting material, as the electron-withdrawing ester group at the C2 position enhances the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and mechanistic insights for the successful N-alkylation of ethyl indol-2-carboxylate, tailored for researchers, scientists, and drug development professionals.
Foundational Principles: The Chemistry of Indole N-Alkylation
The reactivity of the indole ring is characterized by two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The regioselectivity of an alkylation reaction is highly dependent on the reaction conditions and the substitution pattern of the indole itself.
1.1. Acidity and Deprotonation
The N-H proton of indole has a pKa of approximately 17 in DMSO. For ethyl indol-2-carboxylate, the presence of the electron-withdrawing ester group at the C2 position further acidifies this proton, making it more susceptible to deprotonation by a suitable base. This initial deprotonation is the critical first step in most N-alkylation protocols, generating a resonance-stabilized indolide anion.[1]
1.2. Regioselectivity: N- vs. C-Alkylation
While the indolide anion possesses significant electron density on both the nitrogen and the C3 carbon, N-alkylation is generally favored for ethyl indol-2-carboxylate. This preference is attributed to two main factors:
-
Steric Hindrance: The ester group at the C2 position sterically encumbers the adjacent C3 position, disfavoring the approach of an electrophile.
-
Electronic Effects: The electron-withdrawing nature of the carboxylate group deactivates the pyrrole ring for electrophilic attack at C3.
Under typical SN2 conditions with a strong base, the thermodynamically more stable N-alkylated product is predominantly formed.[2]
General Mechanism of N-Alkylation
The most common pathway for N-alkylation follows a two-step sequence: deprotonation followed by nucleophilic substitution.
Caption: General mechanism for base-mediated N-alkylation.
Methodology I: Classical SN2 Alkylation with Alkyl Halides
This is the most direct and widely used method for N-alkylation. It relies on a strong base to generate the nucleophilic indolide anion, which then displaces a halide from an alkyl halide (e.g., R-I, R-Br, R-Cl).
2.1. Causality Behind Experimental Choices
-
Choice of Base: The selection of the base is critical. Strong bases like sodium hydride (NaH) are highly effective but require anhydrous solvents (like DMF or THF) and careful handling. A more practical and accessible alternative involves using aqueous potassium hydroxide (KOH) in a solvent like acetone.[3][4][5] This system is effective and avoids the hazards of sodium hydride, making it suitable for routine synthesis. Cesium carbonate (Cs₂CO₃) is another excellent choice, particularly for more sensitive substrates, as it often provides cleaner reactions and higher yields.[6]
-
Choice of Solvent: The solvent must be able to dissolve the indole substrate and should not react with the base or the alkylating agent. Dimethylformamide (DMF) and tetrahydrofuran (THF) are common choices for use with NaH. Acetone is surprisingly effective in combination with aqueous KOH, facilitating the reaction while being easy to remove during workup.[3]
-
Choice of Alkylating Agent: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Primary and benzylic halides are excellent substrates. Secondary halides react more slowly and may lead to competing elimination reactions, while tertiary halides are generally unsuitable.
Protocol 2.A: N-Alkylation using KOH in Acetone
This protocol is adapted from the work of Al-Hourani et al. and provides a robust method for the synthesis of various N-alkylated ethyl indol-2-carboxylates.[3][4][5]
Materials:
-
Ethyl indol-2-carboxylate
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Potassium hydroxide (KOH)
-
Acetone
-
Deionized water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of ethyl indol-2-carboxylate (1.0 eq.) in acetone (approx. 0.1 M concentration) in a round-bottom flask, add the alkyl halide (1.1-1.2 eq.).
-
Base Addition: Add a solution of potassium hydroxide (1.5-2.0 eq.) in a minimal amount of water (e.g., 3 mmol KOH in 0.1 mL H₂O).[3]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[3] For less reactive alkyl halides, gentle heating (reflux) may be required.
-
Workup: a. Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator. b. Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with brine (1 x 20 mL). d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate).
Self-Validation: The disappearance of the indole N-H proton signal (typically a broad singlet > 11 ppm) and the appearance of new signals corresponding to the N-alkyl group in the 1H NMR spectrum confirm a successful reaction.[3]
Experimental Data Summary
| Alkylating Agent | Base (eq.) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Allyl Bromide | KOH (1.5) | Acetone/H₂O | 2 | 20 | 95 | [3] |
| Benzyl Bromide | KOH (1.5) | Acetone/H₂O | 2 | 20 | 96 | [3] |
| Amyl Bromide | KOH (1.5) | Acetone/H₂O | 8 | 20 | 70 | [3] |
| Ethyl Bromoacetate | NaH (1.2) | DMF | 1 | RT | 91 | [2] |
Experimental Workflow Diagram
Caption: Standard workflow for SN2 N-alkylation.
Methodology II: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for N-alkylation that uses an alcohol as the alkylating agent under mild, redox-neutral conditions.[7] It is particularly useful for substrates that are sensitive to strong bases or high temperatures and for introducing more complex or chiral alkyl groups.
3.1. Principle and Mechanism
The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ activation forms a phosphonium salt, which is then attacked by the nucleophilic indole nitrogen, leading to the N-alkylated product with inversion of configuration at the alcohol's carbon center.[8]
Caption: Simplified mechanism of the Mitsunobu reaction.
Protocol 3.A: Mitsunobu N-Alkylation
Materials:
-
Ethyl indol-2-carboxylate
-
Primary or secondary alcohol (1.0-1.2 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of ethyl indol-2-carboxylate (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a flame-dried, inert-atmosphere (N₂ or Ar) flask, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide byproduct) may be observed.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours, monitoring by TLC.
-
Workup: a. Concentrate the reaction mixture under reduced pressure. b. The crude residue can often be directly purified by flash column chromatography. The major byproduct, triphenylphosphine oxide, can be challenging to remove. A pre-purification step of triturating the crude solid with a solvent like diethyl ether can sometimes help precipitate the byproduct.
-
Purification: Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Alternative Methodologies
For specific applications, other methods may offer advantages in scope or selectivity.
-
Phase-Transfer Catalysis (PTC): This method is excellent for large-scale synthesis. It uses a quaternary ammonium salt (e.g., Bu₄N⁺HSO₄⁻) to transport the indolide anion, formed in an aqueous basic phase, into an organic phase containing the alkyl halide. This technique avoids the need for anhydrous solvents and strong, hazardous bases.[9][10]
-
Reductive Amination: This metal-free approach uses an aldehyde as the alkylating agent in the presence of a reducing agent like triethylsilane (Et₃SiH).[11][12] The indole nitrogen attacks the aldehyde to form a hemiaminal intermediate, which is then reduced in situ to the N-alkylated product. This method is noted for its operational simplicity and wide substrate scope.[11]
Conclusion
The N-alkylation of ethyl indol-2-carboxylate is a fundamental transformation for accessing a wide range of valuable chemical entities. The classical SN2 approach using KOH in acetone offers a practical, scalable, and cost-effective method for routine applications with simple alkyl halides.[3] For more sensitive substrates or the introduction of functional groups via alcohols, the Mitsunobu reaction provides a mild and effective alternative.[7][13] By understanding the underlying principles of reactivity and the rationale behind the selection of reagents and conditions, researchers can confidently and efficiently synthesize the desired N-alkylated indole derivatives for applications in drug discovery and materials science.
References
-
Vicentini, C. B., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal, 16(41), 12462-12473. [Link]
-
Bielinska, K., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. [Link]
-
Vicentini, C. B., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
-
Marques, M., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Thieme Connect. [Link]
-
Unknown Author. (n.d.). N-alkylation of indole ring using Mitsunobu reaction. PlumX Metrics. [Link]
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Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. IRIS Unife. [Link]
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Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
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Vallee, R., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823. [Link]
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Palmieri, A., et al. (2019). Synthesis of alkyl indole-2-carboxylates starting from β-nitroacrylates. ResearchGate. [Link]
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Jorapur, Y. R., et al. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]
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Unknown Author. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]
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Powers, J. C., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. [Link]
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Pelletier, G., et al. (2011). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
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Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
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Unknown Author. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
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Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. [Link]
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Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]
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Kumar, D., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]
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Jones, A. M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
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Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(9), 3233-3236. [Link]
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Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. PubMed. [Link]
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Introduction: The Challenge of Corrosion and the Promise of Indole Derivatives
An In-Depth Technical Guide to the Application of Ethyl 2-phenyl-1H-indole-3-carboxylate as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant challenge across numerous industries, from infrastructure to pharmaceuticals. The economic and safety implications of unchecked corrosion necessitate the development of effective protective strategies. Among these, the use of organic corrosion inhibitors is a cornerstone, offering a practical and efficient means of safeguarding metallic assets.[1]
Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2][3] The efficacy of these molecules is intrinsically linked to their chemical structure. Compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in aromatic or heterocyclic rings are particularly effective due to their ability to coordinate with the vacant d-orbitals of metal atoms.[4][5]
Ethyl 2-phenyl-1H-indole-3-carboxylate, a member of the indole family, has emerged as a molecule of significant interest in this field. Its structure, featuring a planar indole ring system rich in π-electrons, a nitrogen heteroatom, and an ester group with oxygen atoms, provides multiple active centers for adsorption onto a metal surface. This guide provides a detailed exploration of its mechanism, evaluation protocols, and theoretical underpinnings as a high-performance corrosion inhibitor.
Part 1: The Mechanism of Inhibition
The primary mechanism by which Ethyl 2-phenyl-1H-indole-3-carboxylate inhibits corrosion is through adsorption onto the metal surface, creating a barrier that impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[2][3][6] This adsorption can occur through two main pathways: physisorption and chemisorption.[1]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the inhibitor can become protonated, leading to electrostatic attraction to the negatively charged metal surface (covered with anions from the acid).
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type covalent bond. This is a stronger form of adsorption. For Ethyl 2-phenyl-1H-indole-3-carboxylate, chemisorption is facilitated by the donation of lone pair electrons from its nitrogen and oxygen atoms, as well as the delocalized π-electrons from the indole and phenyl rings, to the vacant d-orbitals of the metal (e.g., iron).[5]
Studies on similar indole derivatives suggest they typically function as mixed-type inhibitors , meaning they suppress both the rate of metal dissolution at the anode and the rate of hydrogen evolution at the cathode.[2][3][6] This dual action makes them highly efficient.
Caption: Corrosion inhibition mechanism of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Part 2: Experimental Evaluation Protocols
To validate the efficacy of a corrosion inhibitor, a multi-faceted experimental approach is required. The following protocols provide a robust framework for quantifying the performance of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Protocol 1: Weight Loss (Gravimetric) Measurements
Principle: This is the most direct method for determining the corrosion rate. By measuring the loss in weight of a metal coupon after immersion in a corrosive solution, with and without the inhibitor, the inhibition efficiency can be calculated.
Methodology:
-
Coupon Preparation:
-
Cut metal coupons (e.g., mild steel) to standard dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of silicon carbide (SiC) papers of decreasing grit size (e.g., 400, 600, 800, 1200) until a mirror finish is achieved.
-
Degrease the coupons by sonicating in acetone, rinse with deionized water, and dry thoroughly.
-
Accurately weigh each coupon to four decimal places (W₁) and store in a desiccator.
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl).
-
Prepare a series of test solutions by dissolving varying concentrations of Ethyl 2-phenyl-1H-indole-3-carboxylate (e.g., 50, 100, 200, 500 ppm) in the corrosive medium.
-
Prepare a "blank" solution containing only the corrosive medium.
-
Suspend one coupon in each solution using a glass hook, ensuring it is fully immersed. Maintain a constant temperature (e.g., 298 K) using a water bath.
-
After a set immersion period (e.g., 6 hours), retrieve the coupons.
-
-
Post-Immersion Cleaning & Weighing:
-
Carefully scrub the coupons with a soft brush in a cleaning solution (e.g., Clarke's solution for steel) to remove corrosion products.
-
Rinse with deionized water, dry completely, and re-weigh (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in g), A is the surface area (cm²), T is the immersion time (hours), and D is the metal density (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.
-
Protocol 2: Electrochemical Measurements
Principle: Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and the inhibitor's mode of action. A standard three-electrode cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[7]
A. Potentiodynamic Polarization (PDP)
Causality: PDP measurements reveal how the inhibitor affects the rates of the anodic and cathodic reactions by measuring the current response to a controlled potential sweep. This allows for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate, and the classification of the inhibitor as anodic, cathodic, or mixed-type.[2][8]
Methodology:
-
Electrode Preparation: Prepare the working electrode by embedding a metal sample in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish and clean the exposed surface as described in Protocol 1.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (blank or with inhibitor).
-
Stabilization: Allow the system to stabilize by immersing the electrodes for approximately 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.
-
Polarization Scan: Using a potentiostat, apply a potential sweep from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the potential (E) vs. the logarithm of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate Inhibition Efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
-
If the shift in E_corr in the presence of the inhibitor is less than 85 mV relative to the blank, it is a mixed-type inhibitor.[5][8]
-
B. Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a non-destructive technique that probes the metal/solution interface. By applying a small sinusoidal AC potential and measuring the current response, it provides information about the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl), which relates to inhibitor adsorption. A larger R_ct value signifies better corrosion protection.[7][9]
Methodology:
-
Setup and Stabilization: Use the same three-electrode setup and stabilization procedure as for PDP.
-
Impedance Scan: At the steady OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Present the data as a Nyquist plot (Z_imaginary vs. Z_real). For many corrosion systems, this will appear as a semicircle.
-
The diameter of the semicircle corresponds to the charge transfer resistance (R_ct).
-
Fit the data to an appropriate equivalent electrical circuit (EEC) to model the interface and extract precise values for R_ct and C_dl.
-
Calculate Inhibition Efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
-
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Part 3: Theoretical Validation via Quantum Chemistry
Principle: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of an inhibitor and its performance.[10][11] These calculations can predict the sites of interaction and the electronic properties that govern the adsorption process.
Key Parameters and Their Significance: DFT calculations provide several key parameters that correlate with inhibition efficiency.[11][12][13]
| Parameter | Description | Correlation with Inhibition Efficiency |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. Represents the electron-donating ability of the molecule. | Higher (less negative) values indicate a greater tendency to donate electrons to the metal, leading to better inhibition.[11] |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. Represents the electron-accepting ability. | Lower values indicate a greater ability to accept electrons from the metal, which can also contribute to bonding. |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO. A measure of molecular reactivity. | A smaller ΔE value implies higher reactivity and generally corresponds to higher inhibition efficiency.[11] |
| Dipole Moment (µ) | Measures the overall polarity of the molecule. | A higher dipole moment may enhance the adsorption of the inhibitor onto the metal surface. |
| Fraction of Electrons Transferred (ΔN) | Quantifies the number of electrons transferred from the inhibitor to the metal surface. | If ΔN > 0, the inhibitor donates electrons to the metal. This is a key indicator of chemisorption. |
Protocol for DFT Calculation:
-
Structure Optimization: The 3D structure of Ethyl 2-phenyl-1H-indole-3-carboxylate is built and its geometry is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[10]
-
Parameter Calculation: The optimized structure is then used to calculate the quantum chemical parameters listed in the table above.
-
Correlation: The calculated parameters are correlated with the experimentally determined inhibition efficiencies to build a structure-activity relationship and validate the proposed inhibition mechanism.
Caption: HOMO-LUMO interaction between inhibitor and metal surface.
Summary of Expected Performance Data
The following table illustrates the kind of quantitative data that would be generated from the experimental protocols, showing a clear trend of increasing inhibition efficiency with concentration.
| Inhibitor Conc. (ppm) | Weight Loss IE (%) | PDP IE (%) (from i_corr) | EIS IE (%) (from R_ct) |
| 0 (Blank) | 0 | 0 | 0 |
| 50 | 75.2 | 76.8 | 78.1 |
| 100 | 84.5 | 85.1 | 86.3 |
| 200 | 91.3 | 92.5 | 93.4 |
| 500 | 95.8 | 96.2 | 97.0 |
Conclusion
Ethyl 2-phenyl-1H-indole-3-carboxylate stands as a highly effective corrosion inhibitor, attributable to its unique molecular structure that facilitates strong adsorption onto metal surfaces. Its ability to form a persistent protective film allows it to act as a mixed-type inhibitor, effectively stifling the electrochemical reactions responsible for corrosion. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate its performance, combining classical gravimetric methods with advanced electrochemical and surface analysis techniques. Furthermore, the integration of quantum chemical calculations offers deeper mechanistic insights, bridging the gap between molecular structure and macroscopic performance. This powerful combination of experimental and theoretical approaches is essential for the rational design and application of next-generation corrosion inhibitors.
References
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Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. (2025). MDPI. [Link]
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A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications. [Link]
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Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. (2006). ResearchGate. [Link]
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Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. [Link]
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Indole and Its Derivatives as Corrosion Inhibitors. (2021). ResearchGate. [Link]
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Electrochemical and Theoretical Investigations of Ethyl 3-Phenyl-2H-Benzo[b][2][12]Thiazine-2-Carboxylate as an Inhibitor for Mild Steel Corrosion in 200 ppm of Sodium Chloride Medium. (2022). ResearchGate. [Link]
-
Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. (2025). PubMed. [Link]
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Some derivatives of indole as mild steel corrosion inhibitors in 0·5M sulphuric acid. (n.d.). Taylor & Francis Online. [Link]
-
Delving Ethyl 2-Oxo-2H-Chromene-3-Carboxylate as a Corrosion Inhibitor for Aluminum in Acidic Environments. (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). PMC - NIH. [Link]
-
Electrochemical Investigation of C-Steel Corrosion Inhibition, In Silico, and Sulfate-Reducing Bacteria Investigations Using Pyrazole Derivatives. (2023). ACS Omega. [Link]
-
Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025). Baghdad Science Journal. [Link]
-
Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research. [Link]
-
Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). MDPI. [Link]
-
Indole Hydrazide Derivatives as Potential Corrosion Inhibitors for Mild Steel in HCl Acid Medium: Experimental Study and Theoretical Calculations. (2022). Manipal Research Portal. [Link]
-
Corrosion Inhibition of Mild Steel by newly Synthesized Pyrazole Carboxamide Derivatives in HCl Acid Medium: Experimental and Theoretical Studies. (2020). ResearchGate. [Link]
-
Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025). ResearchGate. [Link]
-
Corrosion Inhibition of Nickel in HCl Solution by Some Indole Derivatives. (2025). ResearchGate. [Link]
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Application Notes and Protocols: A-Z Guide to the Synthesis of Indole-2-Carboxamides from Ethyl 2-phenyl-1H-indole-3-carboxylate
Abstract
Indole-2-carboxamides are a prominent structural motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities.[1][2] Their synthesis is a cornerstone of many medicinal chemistry and drug discovery programs.[3][4][5] This comprehensive guide provides a detailed, two-step protocol for the synthesis of indole-2-carboxamides, commencing with the hydrolysis of ethyl 2-phenyl-1H-indole-3-carboxylate to its corresponding carboxylic acid, followed by a robust amide coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Introduction: The Significance of Indole-2-Carboxamides
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a broad spectrum of biological activities. Among these, indole-2-carboxamides have emerged as a particularly versatile class of compounds. They are key pharmacophores in agents developed for treating a range of diseases, including tuberculosis and cancer, and have been investigated as allosteric modulators for cannabinoid receptors.[4][5][6] The ability to readily synthesize a diverse library of indole-2-carboxamides is therefore of significant interest to the drug discovery community.[3]
This application note details a reliable and efficient synthetic route starting from the commercially available ethyl 2-phenyl-1H-indole-3-carboxylate. The process involves two key transformations:
-
Saponification: The hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Amide Coupling: The formation of the amide bond between the indole-2-carboxylic acid and a desired amine.
PART 1: Chemical Principles and Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.
Step 1: Saponification (Ester Hydrolysis)
Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt and an alcohol.[7][8][9] In this protocol, ethyl 2-phenyl-1H-indole-3-carboxylate is treated with sodium hydroxide (NaOH) to yield sodium 2-phenyl-1H-indole-3-carboxylate and ethanol.
The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[7][10]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.
-
Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol. This final deprotonation step is essentially irreversible and drives the reaction to completion.[10]
-
Acidic Workup: A subsequent acidic workup is necessary to protonate the carboxylate salt and afford the neutral carboxylic acid.[7]
Step 2: Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid.[11] This protocol employs a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as the coupling agents.[12][13]
The mechanism is as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is often the rate-determining step of the reaction.[14]
-
Formation of the HOBt Ester: The O-acylisourea intermediate is susceptible to nucleophilic attack by HOBt. This forms an active HOBt ester and releases the urea byproduct. The formation of the HOBt ester is advantageous as it is less prone to racemization and side reactions compared to the O-acylisourea.[12][14][15]
-
Amide Bond Formation: The amine then attacks the carbonyl carbon of the HOBt ester, forming a new tetrahedral intermediate. This intermediate collapses to form the desired amide and regenerates HOBt, which can then participate in another catalytic cycle.[14]
PART 2: Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Sodium hydroxide is corrosive and can cause severe burns.[17][18][19] Handle EDC and HOBt with care, avoiding inhalation and skin contact.
Protocol 1: Saponification of Ethyl 2-phenyl-1H-indole-3-carboxylate
This protocol describes the hydrolysis of the starting ester to its corresponding carboxylic acid.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-phenyl-1H-indole-3-carboxylate | 279.33 | 5.0 g | 17.9 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.15 g | 53.7 |
| Ethanol (EtOH) | 46.07 | 50 mL | - |
| Water (H₂O) | 18.02 | 25 mL | - |
| Hydrochloric Acid (HCl), 2M aqueous solution | 36.46 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | For drying | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (17.9 mmol) of ethyl 2-phenyl-1H-indole-3-carboxylate in 50 mL of ethanol.
-
Addition of Base: In a separate beaker, dissolve 2.15 g (53.7 mmol) of sodium hydroxide in 25 mL of water. Carefully add the NaOH solution to the stirred solution of the indole ester.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The starting material should be consumed.
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Slowly add 2M HCl with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Drying: Dry the product under vacuum to a constant weight. The expected product is 2-phenyl-1H-indole-3-carboxylic acid.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol details the formation of the indole-2-carboxamide from the carboxylic acid and a primary or secondary amine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-phenyl-1H-indole-3-carboxylic acid | 251.27 | 1.0 g | 3.98 |
| Amine (e.g., Benzylamine) | 107.15 | 0.47 g (0.48 mL) | 4.38 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 155.24 | 0.92 g | 5.97 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 0.81 g | 5.97 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.39 mL | 7.96 |
| Dichloromethane (DCM), anhydrous | 84.93 | 40 mL | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 84.01 | For washing | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | For drying | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1.0 g (3.98 mmol) of 2-phenyl-1H-indole-3-carboxylic acid, 0.81 g (5.97 mmol) of HOBt, and 40 mL of anhydrous dichloromethane.
-
Addition of Reagents: Add 0.47 g (4.38 mmol) of the desired amine (e.g., benzylamine) and 1.39 mL (7.96 mmol) of DIPEA to the stirred suspension.
-
Initiation of Coupling: Add 0.92 g (5.97 mmol) of EDC in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with 40 mL of DCM. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃, 20 mL of water, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired indole-2-carboxamide.[6][20]
PART 3: Visualization and Data
Experimental Workflow Diagram
Caption: Workflow for the synthesis of indole-2-carboxamides.
Reaction Mechanism Diagram
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- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 13. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 16. Safety Precautions while using Sodium Hydroxide Pellets [causticpellets.com]
- 17. quora.com [quora.com]
- 18. fishersci.com [fishersci.com]
- 19. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 20. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate via the Fischer indole reaction. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important indole derivative. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you have the foundational knowledge to adapt and optimize this synthesis for your specific laboratory conditions.
Reaction Overview and Core Mechanism
The Fischer indole synthesis is a robust and widely utilized chemical reaction for constructing the indole nucleus from an arylhydrazone precursor in an acidic environment.[1][2] The synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate involves the acid-catalyzed reaction of phenylhydrazine with ethyl benzoylacetate. The reaction proceeds by first forming the phenylhydrazone intermediate, which then undergoes a cascade of transformations including tautomerization, a[3][3]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole core.[1][3][4]
Understanding this mechanism is critical for effective troubleshooting, as each step presents potential pitfalls that can affect the final yield.
Caption: The accepted mechanism of the Fischer Indole Synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Question: My overall yield is very low (<30%), or I'm recovering mostly unreacted starting material. What are the primary factors to investigate?
Answer: A low yield is the most frequent complaint and can typically be traced to one of four areas:
-
Inefficient Hydrazone Formation: The initial condensation to form the phenylhydrazone is deceptively critical. If this equilibrium is not driven to completion before initiating the high-temperature cyclization, the yield will be inherently limited.
-
Expert Insight: Phenylhydrazine can be of variable quality. Using freshly distilled or a high-purity grade of phenylhydrazine is recommended. Ensure your ethyl benzoylacetate is also pure.
-
Troubleshooting Step: Before adding the main cyclization catalyst (like PPA or H₂SO₄), monitor the formation of the hydrazone by Thin Layer Chromatography (TLC). In a solvent system like 3:1 Hexane:Ethyl Acetate, you should see the starting materials disappear and a new spot for the hydrazone appear. A small amount of acetic acid catalyst in ethanol is often sufficient to drive this initial step to completion with gentle heating (e.g., reflux for 1-2 hours).[1]
-
-
Suboptimal Catalyst Choice or Activity: The choice of acid catalyst is paramount. For substrates like ethyl benzoylacetate, which can be somewhat sterically hindered, a strong catalyst is necessary to facilitate the key[3][3]-sigmatropic rearrangement and subsequent cyclization.[1]
-
Expert Insight: Polyphosphoric acid (PPA) is often an excellent choice as it serves as both a strong Brønsted acid and a powerful dehydrating agent. However, its high viscosity can lead to mixing issues and localized overheating. Zinc chloride (ZnCl₂) is a classic Lewis acid catalyst but must be rigorously anhydrous to be effective. A mixture of sulfuric acid in glacial acetic acid is also a potent option.[1][2][3]
-
Troubleshooting Step: If using PPA, ensure vigorous mechanical stirring. If using ZnCl₂, ensure it is freshly fused or dried under vacuum at high temperature before use.
-
-
Incorrect Reaction Temperature: The cyclization step is highly temperature-dependent.
-
Expert Insight: Insufficient temperature will result in a stalled reaction, leaving you with the hydrazone intermediate. Conversely, excessive temperature can lead to decomposition of the starting materials, intermediates, or the final product, resulting in a dark, tarry reaction mixture and a low yield of the desired product.
-
Troubleshooting Step: The optimal temperature is often in the 100-140°C range for PPA.[1] If using other catalysts, empirical optimization is key. Start at a lower temperature (e.g., 90-100°C) and slowly increase it while monitoring the reaction's progress by TLC.
-
-
Premature Work-up: The reaction may simply not have run to completion.
-
Expert Insight: Fischer indole syntheses can be slower than expected. Relying on a fixed reaction time from a published procedure without analytical confirmation is a common error.
-
Troubleshooting Step: Always monitor the reaction by TLC until the hydrazone intermediate spot is completely consumed.
-
Question: My TLC shows multiple product spots, and the crude material is a dark oil that is difficult to purify. What's happening?
Answer: The formation of multiple products and tar is typically due to side reactions or product degradation, often exacerbated by overly harsh conditions.
-
Side Reactions: While the Fischer synthesis is generally reliable, alternative reaction pathways can occur. If the starting ketone is unsymmetrical in a way that allows for two different ene-hydrazine isomers, a mixture of indole products can result.[3] For ethyl benzoylacetate, this is not an issue, so side products are more likely from decomposition.
-
Decomposition: The combination of strong acid and high heat can cause decomposition of the starting materials or the indole product itself. Indoles, while aromatic, can be sensitive to strongly acidic and oxidative conditions.
-
Expert Insight: The deep coloration (dark brown or black) of the reaction mixture is a classic sign of decomposition. This is often caused by excessive temperature or prolonged reaction times after the product has formed.
-
Troubleshooting Step:
-
Lower the Temperature: Try running the reaction at the lowest effective temperature. An increase of 10-20°C can sometimes be the difference between a clean reaction and a complex mixture.
-
Minimize Reaction Time: Once TLC indicates the reaction is complete, proceed with the work-up immediately. Do not let the reaction stir at high temperature unnecessarily.
-
Work-up Procedure: The work-up is critical. Quenching the hot PPA mixture by pouring it onto crushed ice is standard practice and must be done carefully but swiftly.[1] This rapidly dilutes the acid and lowers the temperature, preventing further degradation. Ensure the subsequent neutralization with a base (like NaHCO₃ or NaOH) is done slowly and with cooling, as it is highly exothermic.
-
-
Frequently Asked Questions (FAQs)
Q: Which acid catalyst is best for synthesizing Ethyl 2-phenyl-1H-indole-3-carboxylate?
A: There is no single "best" catalyst, as the optimal choice can depend on scale, available equipment, and safety considerations. However, here is a comparison of common choices:
| Catalyst System | Typical Conditions | Pros | Cons |
| Polyphosphoric Acid (PPA) | 100-140°C, neat or with a co-solvent | Strong, effective for sterically hindered substrates; acts as its own solvent. | Highly viscous, difficult to stir; work-up can be challenging. |
| H₂SO₄ in Acetic Acid | 90-110°C | Potent Brønsted acid system; lower viscosity than PPA, easier to handle. | Can cause sulfonation or other side reactions if not controlled; corrosive. |
| Zinc Chloride (ZnCl₂) | 140-180°C, often in a high-boiling solvent | Classic, effective Lewis acid catalyst. | Must be completely anhydrous; requires higher temperatures; can be difficult to remove during work-up. |
| p-Toluenesulfonic acid (PTSA) | Reflux in toluene/xylene with Dean-Stark | Milder conditions; water is removed azeotropically. | May be less effective for challenging substrates; slower reaction times. |
For this specific synthesis, Polyphosphoric Acid (PPA) is often a highly reliable starting point due to its strength and dehydrating properties.[1]
Q: Should I use a one-pot or a two-step procedure?
A: Both are valid approaches.
-
One-Pot: In this method, the phenylhydrazine, ethyl benzoylacetate, and a catalytic amount of acid (e.g., acetic acid) are first heated to form the hydrazone in situ, after which the main cyclizing acid (e.g., PPA) is added and the temperature is increased. This is often faster and more efficient for routine syntheses.
-
Two-Step: This involves forming and isolating the phenylhydrazone intermediate first. The purified hydrazone is then subjected to the cyclization conditions. This approach can lead to a cleaner reaction and a higher purity final product, making it an excellent choice when troubleshooting or when the highest possible purity is required. Isolating the hydrazone confirms the first step was successful before committing to the more energy-intensive cyclization.[1]
Q: How do I best purify the final product?
A: Ethyl 2-phenyl-1H-indole-3-carboxylate is typically a solid at room temperature. The most effective purification method is column chromatography on silica gel.[1][5]
-
Slurry: After work-up and extraction, the crude product is often a thick oil or an impure solid. It should be thoroughly dried and then adsorbed onto a small amount of silica gel before loading onto the column.
-
Eluent System: A gradient of ethyl acetate in hexane (or petroleum ether) is standard. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., to 10-20% ethyl acetate) to elute the desired product.[1][5]
-
Recrystallization: After chromatography, the combined pure fractions can be concentrated, and the resulting solid can be recrystallized from a solvent system like ethanol/water or ethyl acetate/hexane to yield a highly pure, crystalline product.
Optimized Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Strong acids like PPA and H₂SO₄ are extremely corrosive and hygroscopic.
Protocol A: One-Pot Synthesis using Polyphosphoric Acid (PPA)
This protocol is efficient and generally provides good yields.
-
Hydrazone Formation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (1.0 eq), phenylhydrazine (1.05 eq), and glacial acetic acid (20 mL).
-
Heat the mixture to 80°C and stir for 1 hour. Monitor the reaction by TLC to confirm the consumption of the starting materials and the formation of the hydrazone.
-
Cyclization: Cool the mixture slightly and prepare for vigorous stirring (mechanical stirrer is recommended if available). Carefully add polyphosphoric acid (approx. 10 times the weight of the starting ketoester) in portions. The mixture will become very thick.
-
Heat the viscous mixture to 110-120°C with vigorous stirring for 2-4 hours. The color will darken significantly. Continue to monitor by TLC until the hydrazone spot has disappeared.
-
Work-up: Allow the reaction to cool to about 60-70°C and then very carefully pour the viscous mixture onto a large beaker of crushed ice (approx. 200 g) with stirring.
-
Neutralization: Slowly and carefully neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate or 10M NaOH until effervescence ceases and the pH is ~7-8. Ensure the mixture is kept cool in an ice bath during neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid/oil by column chromatography as described in the FAQ section.
Protocol B: Two-Step Synthesis with Sulfuric Acid/Acetic Acid
This protocol offers better control and can result in a cleaner final product.
-
Step 1: Phenylhydrazone Synthesis & Isolation
-
In a 100 mL round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) and phenylhydrazine (1.05 eq) in absolute ethanol (50 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the phenylhydrazone.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
-
Step 2: Indole Cyclization
-
In a separate flask, prepare the acid catalyst by carefully adding concentrated sulfuric acid (3 mL) to glacial acetic acid (15 mL) while cooling in an ice bath.
-
To this stirred acid mixture, add the dried phenylhydrazone from Step 1 (1.0 eq) in small portions, ensuring the temperature remains below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 90-100°C for 1-2 hours, monitoring by TLC.
-
Follow the work-up, neutralization, extraction, and purification steps as described in Protocol A (steps 5-9).[1]
-
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues with the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
References
-
Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., et al. (2006). Synthesis of 2-phenylindoxyls. ARKIVOC. Retrieved from [Link]
-
Kent, A. (1949). The Fischer Indole Synthesis. Nature. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the widely-used Fischer indole synthesis pathway. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Ethyl 2-phenyl-1H-indole-3-carboxylate?
The most prevalent and versatile method for constructing the indole core of your target molecule is the Fischer indole synthesis .[1][2] This classic reaction involves the acid-catalyzed thermal cyclization of an appropriate arylhydrazone.[3] For your specific target, the synthesis begins with the condensation of phenylhydrazine with ethyl benzoylpyruvate (or a similar β-keto ester) to form the key phenylhydrazone intermediate, which is then cyclized to the final indole product.[4][5]
The general workflow for this synthesis is outlined below.
Caption: General Experimental Workflow.
Troubleshooting Guide: Reaction Failure & Low Yield
Q2: My Fischer indole synthesis is failing or giving a very low yield. What are the most common causes?
Low yields or complete reaction failure in the Fischer indole synthesis are common challenges that can almost always be traced back to a few key factors.[1] Let's diagnose the potential issues systematically.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are the most critical parameters. The catalyst must be strong enough to facilitate the key[6][6]-sigmatropic rearrangement but not so harsh that it causes degradation of your starting materials or product.[7] Both Brønsted acids (like HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (like ZnCl₂, BF₃) are used.[3][5] An acid that is too weak will not promote the reaction, while one that is too strong can lead to unwanted side reactions.[7]
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Insufficient heat may prevent the[6][6]-sigmatropic rearrangement from occurring, while excessive heat or prolonged reaction times can lead to decomposition and the formation of tar-like byproducts.
-
Purity of Starting Materials: Ensure your phenylhydrazine and keto-ester are pure. Impurities, especially in the phenylhydrazine which can oxidize over time, can introduce competing side reactions that consume starting material and complicate purification.[1]
-
Competing Side Reactions: The primary competing reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone or a key enamine intermediate.[1][8] This is especially problematic with certain substrate substitution patterns.
Q3: You mentioned N-N bond cleavage. Can you explain the mechanism and how to prevent it?
This is an excellent question and gets to the heart of why many Fischer indolizations fail. The success of the reaction hinges on a productive[6][6]-sigmatropic rearrangement. However, an alternative, destructive pathway exists: heterolytic cleavage of the protonated N-N bond.
This cleavage generates an iminylcarbocation and an aniline derivative (in this case, aniline itself).[8][9] The stability of this carbocation is a key determinant of the reaction's fate. If the "R" groups on the enamine intermediate are strongly electron-donating, they can over-stabilize this carbocation.[8][9] This lowers the activation energy for the cleavage pathway, making it kinetically competitive with, or even favorable over, the desired rearrangement.[1][9] The result is a failed reaction and the formation of aniline and other degradation byproducts.[8]
Caption: Competing Pathways in Fischer Indole Synthesis.
Mitigation Strategies:
-
Catalyst Choice: For sensitive substrates, a milder Lewis acid (e.g., ZnCl₂) might be preferable to a harsh Brønsted acid like PPA or H₂SO₄.
-
Temperature Control: Run optimization experiments starting at a lower temperature (e.g., 80°C) and gradually increasing. Sometimes, finding the "sweet spot" where the rearrangement occurs but cleavage is minimized is key.
Optimization of Reaction Conditions
Q4: How do I select the best acid catalyst and reaction conditions for my synthesis?
Catalyst selection is often empirical, but we can provide an evidence-based starting point.[1] For substrates like yours, which are somewhat sterically hindered, stronger acid catalysts are often required to drive the reaction to completion.[6]
The following table summarizes common catalyst systems, their typical conditions, and key considerations.
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Troubleshooting |
| Polyphosphoric Acid (PPA) | Neat or in a co-solvent, 100-120°C, 2-4h[6][10] | Strong dehydrating agent, effective for difficult cyclizations. | Highly viscous, can be difficult to stir. Work-up requires careful quenching onto ice. Can cause charring at high temps. |
| H₂SO₄ / Acetic Acid | 3 mL H₂SO₄ in 15 mL Acetic Acid, 90-100°C, 1-2h[6] | Homogeneous solution, good heat transfer. Strong acid system. | Highly corrosive. May require careful neutralization. Can promote unwanted Friedel-Crafts side reactions.[1] |
| Zinc Chloride (ZnCl₂) | Fused ZnCl₂ in a high-boiling solvent or neat, >150°C | Classic Lewis acid catalyst. Can be milder than strong Brønsted acids. | Requires anhydrous conditions as ZnCl₂ is hygroscopic. High temperatures are often needed. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount in a high-boiling solvent (e.g., Toluene, Xylene) with Dean-Stark trap. | Milder Brønsted acid. Allows for azeotropic removal of water. | May not be strong enough for less reactive or sterically hindered substrates. |
Recommendation: Start with Polyphosphoric Acid (PPA) . It is frequently cited as effective for sterically demanding substrates.[6] Begin at 100°C and monitor the reaction by TLC every 30 minutes. If the reaction is sluggish, cautiously increase the temperature to 120°C.
Purification and Characterization
Q5: I have a complex mixture on my TLC plate after work-up. How can I effectively purify my product?
Purification of indole derivatives can be challenging due to the presence of closely-related byproducts and unreacted starting materials.
Standard Protocol: The most reliable method is flash column chromatography on silica gel .[6]
-
Eluent System: A gradient of ethyl acetate in hexane is the standard choice.[6][11] Start with a low polarity mixture (e.g., 5% EtOAc in hexane) and gradually increase the polarity. Your target product, being moderately polar, should elute effectively. A typical final concentration might be 20-40% EtOAc.[12]
-
TLC Analysis: Before running the column, carefully select your eluent system using TLC plates. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation on the column.
Troubleshooting Purification:
-
Streaking on TLC: If your spots are streaking, it may indicate that the compound is acidic or basic. Try adding a small amount of triethylamine (~1%) to your eluent system to neutralize the silica gel if your compound contains basic functionalities, or a small amount of acetic acid if it is acidic.[13]
-
Co-eluting Impurities: If impurities are co-eluting with your product, consider alternative solvent systems. Systems like dichloromethane/methanol or toluene/acetone can offer different selectivity.
-
Persistent Baseline Material: Dark, tar-like materials that stick to the baseline are common. These are polymerization/degradation products. Most will remain at the top of your column, but if they are slightly mobile, a pre-column filtration through a small plug of silica may be beneficial.
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from established procedures for the synthesis of substituted indoles.[6]
Step A: Phenylhydrazone Formation
-
In a 100 mL round-bottom flask, combine ethyl benzoylpyruvate (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq).
-
Add glacial acetic acid (approx. 5 volumes, e.g., 20 mL for 5g of keto-ester).
-
Stir the mixture at room temperature for 30 minutes, then heat at 80°C for 1 hour to ensure complete formation of the phenylhydrazone.
-
Monitor the reaction by TLC until the starting keto-ester spot has disappeared. The product can be isolated by cooling and filtration or used directly in the next step.
Step B: Fischer Indole Cyclization
-
To the flask containing the phenylhydrazone, carefully add polyphosphoric acid (PPA) in portions (approx. 10 eq by weight). The mixture will become thick and require vigorous mechanical stirring.
-
Heat the reaction mixture to 100-120°C. The color will darken significantly.
-
Stir vigorously for 2-4 hours, monitoring the consumption of the hydrazone intermediate by TLC.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare crushed ice (approx. 100g). Very slowly and carefully, pour the viscous reaction mixture onto the crushed ice with stirring. This is an exothermic process.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until gas evolution ceases and the pH is neutral (~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid/oil by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.[6]
References
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. Troubleshooting common issues in Fischer indole synthesis from hydrazones.
- Benchchem. Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5.
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available from: [Link]
- Grokipedia. Fischer indole synthesis.
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Reddit. Problems with Fischer indole synthesis : r/Chempros. Available from: [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Available from: [Link]
-
NIH. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Available from: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Arkat USA. Synthesis of 2-phenylindoxyls. Available from: [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Available from: [Link]
-
NIH. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
-
YMER. Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Available from: [Link]
-
Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1. Available from: [Link]
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- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ymerdigital.com [ymerdigital.com]
- 11. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Ethyl 2-phenyl-1H-indole-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 2-phenyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this valuable indole derivative in high purity. Drawing from established chemical principles and extensive field experience, this document provides a logical, step-by-step approach to troubleshooting common purification issues.
Section 1: First-Pass Troubleshooting & Characterization
This section addresses the most common initial hurdles and establishes a baseline for purity. Before attempting advanced purification, it is critical to accurately assess the state of your crude product.
FAQ 1: My crude product is an oil or a discolored solid. What does this indicate?
An oily or off-white/brown/yellow solid is a common outcome after the initial workup of a Fischer indole synthesis. This coloration is typically due to the presence of unreacted starting materials, acidic residue from the catalyst, or polymeric side products formed under the harsh acidic and high-temperature conditions of the reaction.
-
Causality: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, followed by cyclization.[1] Strong acids like polyphosphoric acid (PPA) or sulfuric acid can promote side reactions and degradation, leading to colored impurities.[2]
-
Immediate Action: A preliminary aqueous workup is essential. Ensure the reaction mixture is thoroughly neutralized (e.g., with saturated sodium bicarbonate solution) and extracted multiple times with a suitable organic solvent like ethyl acetate.[2][3] Washing the combined organic layers with brine helps remove residual water and some water-soluble impurities.[3]
FAQ 2: How do I get a preliminary assessment of my crude product's purity?
Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for this assessment.
-
Expertise & Experience: A well-chosen TLC system can reveal the number of components in your mixture and give a preliminary indication of the target compound's identity. For Ethyl 2-phenyl-1H-indole-3-carboxylate, a moderately polar compound, a mixture of a non-polar and a polar solvent is ideal.
-
Recommended Protocol:
-
Prepare a small sample by dissolving a few milligrams of your crude product in ethyl acetate or dichloromethane.
-
Spot the sample on a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a ratio of 4:1 (Hexanes:Ethyl Acetate).
-
Visualize the spots under a UV lamp (254 nm). The indole ring is UV-active.
-
The product should appear as a major spot. Multiple spots indicate the presence of impurities. The relative polarity can be inferred from the Rf values (Retention factor).
-
| Compound Type | Expected Polarity | Expected Rf in 4:1 Hexanes:EtOAc |
| Unreacted Phenylhydrazine | More Polar | Lower Rf |
| Unreacted Ethyl Phenylacetate | Less Polar | Higher Rf |
| Product | Intermediate | ~0.3 - 0.5 |
| Polymeric Byproducts | Very Polar | Baseline (Rf ~ 0) |
Troubleshooting Flowchart: Initial Assessment
This diagram outlines the initial decision-making process based on the physical state and TLC analysis of your crude product.
Caption: Initial troubleshooting workflow for crude product assessment.
Section 2: Deep-Dive Analysis & Purification Protocols
If first-pass troubleshooting indicates significant impurities, a more rigorous purification strategy is required. This section provides detailed protocols for column chromatography and recrystallization, along with guidance on interpreting analytical data to identify specific impurities.
FAQ 3: My TLC shows multiple spots. How do I effectively separate my product using column chromatography?
Column chromatography is the most powerful technique for separating compounds with different polarities.[2] The key is selecting the right stationary phase (silica gel is standard) and mobile phase (eluent).
-
Authoritative Grounding: The polarity of the eluent is critical. A solvent system that gives your product an Rf value of ~0.3 on TLC is generally a good starting point for column chromatography.[3] A gradient elution, where the polarity of the mobile phase is increased over time, is often most effective for separating multiple components.[2]
Protocol: Flash Column Chromatography
-
Preparation:
-
Dry-load your crude product: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent until you have a dry, free-flowing powder. This prevents the column from being overloaded at the top.
-
Pack a glass column with silica gel (a slurry packed with your starting eluent is best). A 50:1 to 100:1 ratio by weight of silica to crude material is recommended for difficult separations.[3]
-
-
Elution:
-
Start with a non-polar eluent, such as 95:5 Hexanes:Ethyl Acetate.
-
Gradually increase the polarity of the eluent. For example, you can progress through the following ratios: 90:10, 85:15, and 80:20 Hexanes:Ethyl Acetate.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified Ethyl 2-phenyl-1H-indole-3-carboxylate.
-
FAQ 4: My product seems pure by TLC, but the melting point is low and broad. What's the next step?
A low or broad melting point is a classic sign of impurity, even if it's not visible on TLC. In this case, recrystallization is an excellent and highly effective purification method. The pure compound should be a solid with a melting point around 122-125 °C.[4]
-
Trustworthiness: The principle of recrystallization relies on the differential solubility of your product and impurities in a chosen solvent at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Protocol: Recrystallization
-
Solvent Screening:
-
Procedure:
-
Dissolve the impure solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly in a vacuum oven.
-
-
Validation:
-
Check the melting point of the recrystallized product. It should be sharp and within the literature range.
-
Run a final TLC or NMR to confirm purity.
-
FAQ 5: I have unexpected peaks in my 1H NMR spectrum. What are the likely impurities?
The Fischer indole synthesis can generate several characteristic side products. Identifying them is key to choosing the right purification strategy.
-
Expertise & Experience: Based on the reaction mechanism, the most common impurities are unreacted starting materials or the intermediate phenylhydrazone. In some cases, regioisomers or products of side-reactions can also form.[6]
Common Impurities and Their Spectroscopic Signatures
| Impurity | Formation Mechanism | Expected 1H NMR Signals | Removal Strategy |
| Ethyl Phenylacetate | Unreacted starting material | Singlet ~3.6 ppm (CH2), Multiplets ~7.3 ppm (Ar-H). Insoluble in water.[7] | Column Chromatography (elutes first) |
| Phenylhydrazine | Unreacted starting material | Broad NH signals, aromatic signals. | Aqueous acid wash (e.g., 1M HCl) during workup. |
| Phenylhydrazone Intermediate | Incomplete cyclization | Complex aromatic region, distinct NH signals.[1] | Column Chromatography (often more polar than product). |
| Regioisomers | Non-specific cyclization | Similar but distinct aromatic and NH signals. | Careful Column Chromatography or Fractional Recrystallization. |
Impurity Formation Pathway
This diagram illustrates the main reaction pathway versus the formation of a common intermediate impurity.
Caption: Main reaction path vs. formation of hydrazone impurity.
Section 3: Best Practices & Prevention
The most effective troubleshooting is prevention. Adhering to best practices during the synthesis can significantly reduce the purification burden.
FAQ 6: How can I improve the purity of my crude product from the start?
-
Monitor the Reaction: Use TLC to monitor the reaction's progress. Continue heating until the starting materials, and particularly the hydrazone intermediate, are consumed.[2]
-
Control Temperature: While the Fischer indole synthesis requires heat, excessive temperatures can lead to decomposition and the formation of tarry byproducts. Maintain the temperature recommended in your specific protocol (often 100-120°C).[2]
-
Thorough Workup: Do not underestimate the importance of the workup. A careful neutralization and thorough extraction are your first and best purification steps. Emulsions can sometimes form; adding brine can help break them.[3]
-
Purity of Starting Materials: Ensure your starting materials, phenylhydrazine and ethyl phenylacetate, are of high purity. Impurities in the starting materials will carry through or cause side reactions.
By applying these diagnostic and procedural guidelines, you can systematically address the challenges associated with the purification of Ethyl 2-phenyl-1H-indole-3-carboxylate, leading to a final product of high purity suitable for any research or development application.
References
- BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5.
- The Royal Society of Chemistry.
- Singh, K. S., Sawant, S. G., & Kaminsky, W.
- MDPI. (2016).
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- University of Rochester, Department of Chemistry.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)
- Garg, N. K., & Sarpong, R. (2011).
- Sigma-Aldrich.
- Scentspiracy. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery.
- Wikipedia. Fischer indole synthesis.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
Technical Support Center: Recrystallization of Ethyl 2-phenyl-1H-indole-3-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of Ethyl 2-phenyl-1H-indole-3-carboxylate. It is designed to be a practical resource for troubleshooting common issues and answering frequently asked questions encountered during the purification of this compound.
Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities, being present in a much lower concentration, remain in the solution (mother liquor).
The morphology and purity of the resulting crystals are highly dependent on the rate of cooling. Slow cooling generally promotes the formation of larger, purer crystals as the molecules have sufficient time to orient themselves into a well-defined crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of Ethyl 2-phenyl-1H-indole-3-carboxylate?
A1: The ideal solvent is one that readily dissolves the compound when hot but poorly when cold. For Ethyl 2-phenyl-1H-indole-3-carboxylate, several solvent systems have shown promise based on the purification of structurally similar indole derivatives. These include:
-
Single-Solvent Systems: Ethanol, methanol, and acetone are often good starting points for indole derivatives.[2][3][4][5]
-
Mixed-Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common combinations for aromatic esters include ethanol/water and ethyl acetate/hexane.[6][7]
A systematic approach to solvent selection is crucial and involves preliminary solubility tests with small amounts of the crude product.
Q2: My compound has a slight yellow tint. Will recrystallization remove this color?
A2: Recrystallization can often remove colored impurities. If the colored impurity has a different solubility profile from your target compound, it may remain in the mother liquor. For persistent coloration, the use of activated charcoal during the hot filtration step can be effective. However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, leading to a lower yield.
Q3: What is the expected melting point of pure Ethyl 2-phenyl-1H-indole-3-carboxylate?
A3: The reported melting point for Ethyl 2-phenyl-1H-indole-3-carboxylate is in the range of 155–158 °C.[8] A sharp melting point within this range is a good indicator of high purity. A broad melting range typically suggests the presence of impurities.
Q4: How can I improve the recovery yield of my recrystallization?
A4: Low recovery is a common issue in recrystallization. To improve your yield:
-
Use the minimum amount of hot solvent: Adding an excess of hot solvent will result in a significant portion of your compound remaining dissolved in the mother liquor upon cooling.[1][9]
-
Ensure complete dissolution at the boiling point: Dissolving the solid below the boiling point will require more solvent, thus reducing the yield.[1]
-
Cool the solution slowly: After slow cooling to room temperature, further cooling in an ice bath can maximize crystal formation.
-
Minimize the volume of cold solvent for washing: Use a minimal amount of ice-cold solvent to wash the crystals after filtration to avoid redissolving the product.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[9] 2. The solution is supersaturated , but crystal nucleation has not initiated.[1][9] | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the meniscus.[1] b. Adding a "seed" crystal of the pure compound.[1][10] |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The presence of significant impurities can lower the melting point of the mixture. 3. The solution is cooling too rapidly. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9] 2. Consider purification by column chromatography before recrystallization to remove a larger portion of the impurities. 3. Insulate the flask to slow the cooling rate. |
| The recrystallized product is still impure (low melting point or broad range). | 1. The chosen solvent is not optimal , and the impurities have similar solubility to the product. 2. The solution cooled too quickly , trapping impurities within the crystals.[10] 3. The crystals were not washed sufficiently after filtration. | 1. Repeat the recrystallization with a different solvent or a mixed-solvent system. 2. Ensure slow cooling by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath. 3. Wash the filtered crystals with a small amount of fresh, ice-cold recrystallization solvent. |
| Very low yield of recovered crystals. | 1. Excessive amount of solvent used. [1][10] 2. Premature crystallization during hot filtration. 3. Washing the crystals with solvent that is not ice-cold. [1] | 1. Use the minimum volume of boiling solvent necessary to dissolve the crude product. 2. Use a pre-heated funnel and flask for hot filtration. If crystals form on the filter paper, they can be redissolved with a small amount of hot solvent. 3. Always use ice-cold solvent for washing the final crystals on the filter. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is a good starting point for the purification of Ethyl 2-phenyl-1H-indole-3-carboxylate, based on procedures for similar indole esters.[3][4][5]
-
Dissolution: Place the crude Ethyl 2-phenyl-1H-indole-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)
This method is useful if a suitable single solvent cannot be found.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of boiling ethyl acetate (the "good" solvent).
-
Inducing Crystallization: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a pre-chilled ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Recrystallization Workflow
The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.
Caption: A flowchart of the recrystallization process.
The following diagram provides a troubleshooting guide for common recrystallization problems.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of Ethyl 2-phenyl-1H-indole-3-carboxylate during synthesis
Introduction: Navigating the Challenges of Indole Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate. This valuable heterocyclic compound is a cornerstone in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Fischer indole synthesis, is a classic and powerful transformation.[1][2] However, the very conditions that facilitate its formation—strong acids and heat—can also pave the way for its degradation. The electron-rich nature of the indole ring and the lability of the ester functional group present unique challenges that can lead to low yields, impure products, and difficult purifications.[3][4]
This guide is structured to function as a direct line to a seasoned application scientist. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common failures. By understanding why a problem occurs, you will be better equipped to solve it and prevent its recurrence. We will address specific issues in a question-and-answer format, providing field-proven troubleshooting strategies and optimized protocols to ensure the integrity of your target molecule.
Core Degradation Pathways
Before diving into specific troubleshooting scenarios, it is crucial to understand the primary ways Ethyl 2-phenyl-1H-indole-3-carboxylate can degrade during its synthesis. Awareness of these pathways is the first step toward prevention.
Caption: Key degradation and side-reaction pathways.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most frequently encountered issues during the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Q1: My reaction mixture turned dark brown or black, and the yield is very low. What is causing this charring?
A1: This is a classic sign of excessive degradation, often caused by overly harsh reaction conditions. The Fischer indole synthesis is sensitive to both acid strength and temperature.[5]
-
Causality: Strong Brønsted acids like concentrated sulfuric acid or hydrochloric acid, especially at high temperatures (>100°C) for prolonged periods, can cause polymerization and decomposition of the indole nucleus and starting materials. The indole ring, while aromatic, is electron-rich and can be susceptible to electrophilic attack and subsequent unwanted reactions under severe acidic conditions.[3]
-
Troubleshooting & Validation:
-
Reduce Temperature: Monitor your reaction by Thin Layer Chromatography (TLC). Once the starting phenylhydrazone is consumed, begin workup immediately. Do not heat the reaction unnecessarily for extended periods.
-
Change Your Catalyst: Switch from strong, non-viscous Brønsted acids to a milder or more controllable catalyst. Polyphosphoric acid (PPA) is often an excellent choice as it acts as both the acid catalyst and a solvent/dehydrating agent, often allowing for lower reaction temperatures.[6] Lewis acids like Zinc Chloride (ZnCl₂) can also be effective and may favor the desired cyclization over degradation pathways.[7]
-
Stepwise Approach: Consider a two-step protocol. First, form the phenylhydrazone intermediate under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid). Isolate and purify the hydrazone. Then, subject the pure hydrazone to the stronger acid-catalyzed cyclization conditions. This ensures that only the intended intermediate is exposed to the harsh conditions.[6]
-
Q2: My NMR and Mass Spec show a significant amount of an aniline byproduct. How do I prevent this?
A2: The presence of aniline points to a critical side reaction in the Fischer synthesis: the cleavage of the N-N bond in the phenylhydrazone or its ene-hydrazine tautomer. [8] This pathway directly competes with the productive[4][4]-sigmatropic rearrangement required for indole formation.[9][10]
-
Causality: The N-N bond cleavage is a known competing pathway, particularly favored when the ene-hydrazine intermediate is over-stabilized by electron-donating substituents.[5][9] This stabilization can make the heterolytic cleavage of the N-N bond kinetically more favorable than the desired rearrangement.
-
Troubleshooting & Validation:
-
Catalyst Optimization: The choice of acid is critical. For substrates prone to N-N cleavage, a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) may be superior to a Brønsted acid. Lewis acids coordinate differently to the nitrogen atoms and can alter the activation energy barrier in favor of the rearrangement.[7]
-
Solvent and Temperature Control: Running the reaction at the lowest effective temperature can help favor the desired pathway. Sometimes, a higher boiling point solvent that allows for precise temperature control is beneficial.
-
Purity of Starting Materials: Ensure your phenylhydrazine is pure. Impurities can sometimes catalyze side reactions. If the phenylhydrazine has been stored for a long time, consider purifying it by distillation or recrystallization.[5]
-
Caption: Competing pathways in the Fischer Indole Synthesis.
Q3: My final product is contaminated with a more polar impurity that I suspect is the carboxylic acid. How did this happen and how can I remove it?
A3: You are likely observing the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a very common issue, as indole esters are susceptible to hydrolysis under both basic and acidic conditions.[4][11][12]
-
Causality:
-
Basic Hydrolysis: During aqueous workup, washing with sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst can cause rapid hydrolysis if the contact time is too long or the base concentration is too high.[12]
-
Acidic Hydrolysis: If the reaction is run in the presence of water at high temperatures for an extended period, the acid catalyst itself can promote hydrolysis.
-
-
Troubleshooting & Validation:
-
Refine Your Workup: When neutralizing the acid, use a saturated NaHCO₃ solution that has been chilled in an ice bath. Perform the wash quickly and move immediately to the extraction step. Avoid vigorous, prolonged stirring in the separatory funnel with the basic solution.
-
Purification Strategy: The carboxylic acid impurity is much more polar than your ester product. It can often be removed during column chromatography. However, a more efficient method is an acid-base extraction. Dissolve the crude product in a solvent like ethyl acetate and wash with a dilute, cold acid (e.g., 1% HCl) to remove any basic impurities. Then, wash with brine until the aqueous layer is neutral. This avoids the use of a base wash altogether.
-
On-Column Degradation: Be aware that standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds during long chromatography runs. You can neutralize the silica gel by preparing a slurry with 1% triethylamine in your eluent system before packing the column.
-
Frequently Asked Questions (FAQs)
Q: Which acid catalyst is the best for this synthesis? A: There is no single "best" catalyst; the optimal choice is substrate-dependent. A good starting point is often Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). These reagents are highly effective but require careful handling. For more sensitive substrates, a Lewis acid like ZnCl₂ in a high-boiling solvent can offer more control.[6][7] See the table below for a comparison.
Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| ZnCl₂ | 1-2 eq., 120-160°C | Milder than Brønsted acids, good for sensitive substrates. | Can be hygroscopic, requires high temperatures. |
| H₂SO₄ / HCl | Catalytic to excess, 80-120°C | Inexpensive, readily available. | Can cause significant charring and side reactions.[13] |
| Polyphosphoric Acid (PPA) | Used as solvent/catalyst, 80-120°C | Excellent dehydrating agent, often gives clean reactions and high yields. | Highly viscous, can make workup difficult. |
| Acetic Acid | Often used as solvent, reflux | Very mild, good for forming the hydrazone. | Often not strong enough to effect the final cyclization.[9] |
Q: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is indispensable. Use a solvent system that gives good separation between your starting phenylhydrazone and the final indole product (e.g., 20-30% Ethyl Acetate in Hexane). The indole product will have a characteristic UV absorbance. Staining with a p-anisaldehyde or potassium permanganate dip can also help visualize the spots. The goal is to stop the reaction as soon as the starting hydrazone spot has disappeared to minimize byproduct formation.
Q: What is the best way to purify the final product? A: Flash column chromatography on silica gel is the standard method.[6][14]
-
Solvent System: Start with a low polarity eluent (e.g., 5% Ethyl Acetate/Hexane) and gradually increase the polarity. The product is moderately polar.
-
Avoiding Degradation: As mentioned, if your product is particularly sensitive, use deactivated silica gel.
-
Recrystallization: If a solid, the crude product can often be purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane. This is often the best method to achieve high purity.
Optimized Experimental Protocols
The following protocols are designed to be self-validating by providing clear steps and checkpoints to maximize success and minimize degradation.
Protocol 1: Two-Step Fischer Indole Synthesis using PPA
This protocol separates the formation of the hydrazone from the cyclization, which often leads to cleaner reactions.
Step A: Phenylhydrazone Formation
-
In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) and phenylhydrazine (1.05 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux (approx. 78°C) for 1-2 hours.
-
Checkpoint: Monitor the reaction by TLC. You should see the consumption of the starting materials and the formation of a new, less polar spot for the phenylhydrazone.
-
Cool the reaction mixture to room temperature, then in an ice bath for 30 minutes to induce crystallization.
-
Collect the solid phenylhydrazone by vacuum filtration, wash with cold ethanol, and dry thoroughly. The intermediate is typically used without further purification if it appears clean.
Step B: Acid-Catalyzed Cyclization
-
Caution: Polyphosphoric acid is highly corrosive and viscous. Handle in a fume hood with appropriate PPE.
-
In a clean, dry round-bottom flask, add polyphosphoric acid (approx. 10 times the weight of the hydrazone). Heat the PPA to 80-90°C with mechanical stirring to reduce its viscosity.
-
Carefully add the dried phenylhydrazone from Step A in portions to the hot PPA. The mixture will be thick.
-
Maintain the temperature at 90-100°C for 1 hour.
-
Checkpoint: Take a small aliquot, quench it carefully into ice water, extract with ethyl acetate, and check the TLC to confirm the formation of the indole product and consumption of the hydrazone.
-
Cool the reaction vessel in an ice bath. Very slowly and carefully, add crushed ice to the viscous mixture to quench the reaction. This is highly exothermic.
-
Once the mixture is a slurry, add more water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, cold saturated NaHCO₃ solution (quickly!), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry method with 5% ethyl acetate in hexane. If sensitivity is a concern, add 1% triethylamine to the slurry and the eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed material and carefully add it to the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20-30%).
-
Checkpoint: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified Ethyl 2-phenyl-1H-indole-3-carboxylate.
References
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
- Busnelli, A., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables.
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. Retrieved from [Link]
-
Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 124(51), 10747–10756. Retrieved from [Link]
-
Maher, B. R., Baldi, B. G., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. Retrieved from [Link]
-
Argade, N. P., et al. (2014). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry, 12(40), 8049-8053. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]
-
Allen, S. E., & Miller, S. J. (2010). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 132(10), 3295–3297. Retrieved from [Link]
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. Retrieved from [Link]
-
Dike, M. A., & Douglas, C. J. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5214–5217. Retrieved from [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Dike, M. A., & Douglas, C. J. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5214–5217. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Pal, M., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Arkivoc, 2007(14), 213-220. Retrieved from [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. testbook.com [testbook.com]
- 14. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing Fischer Indole Synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for one of organic chemistry's most foundational and versatile reactions. Here, we move beyond simple protocol recitation to explore the underlying principles that govern catalyst selection and reaction optimization, empowering you to address challenges in your own laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers when performing the Fischer indole synthesis.
Q1: What is the fundamental role of the acid catalyst in the Fischer indole synthesis?
The acid catalyst is indispensable to the Fischer indole synthesis as it facilitates several key mechanistic steps.[1] Initially, it promotes the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2][3][4] Subsequently, the catalyst is crucial for the tautomerization of the hydrazone to its enamine form.[5][6][7] The protonated enamine then undergoes the rate-determining[3][3]-sigmatropic rearrangement.[2][5][7] Finally, the acid assists in the cyclization and elimination of ammonia to yield the aromatic indole core.[2][5][6]
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
The decision to use a Brønsted acid versus a Lewis acid is substrate-dependent and often requires empirical optimization.[8] There is no one-size-fits-all answer, but here are some guiding principles:
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA), polyphosphoric acid (PPA)) are effective for a wide range of substrates and are often the first choice due to their ready availability and lower cost.[3][5][6][9] PPA is particularly useful as it can also serve as a solvent.[2][10]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃) are also widely used and can be particularly effective for substrates that are sensitive to strong protic acids or where Brønsted acids give low yields.[3][6][9][11] ZnCl₂ is a very common and generally effective Lewis acid catalyst for this reaction.[2][11]
Q3: My reaction is failing or giving a very low yield. What are the most common causes related to the catalyst?
Low yields or reaction failure can often be traced back to catalyst selection and reaction conditions.[12] Key factors include:
-
Inappropriate Acid Strength: The chosen acid may be too weak to effectively catalyze the reaction or, conversely, so strong that it leads to degradation of the starting materials or the final indole product.[1][12][13]
-
Substrate Sensitivity: Some starting materials are unstable under harsh acidic conditions.[13] Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a significant side reaction.[12][14][15]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[10][12]
Q4: Can the catalyst influence the regioselectivity when using an unsymmetrical ketone?
Yes, the choice of catalyst can influence the regioselectivity of the Fischer indole synthesis when an unsymmetrical ketone is used, leading to the formation of isomeric indole products.[16] While the steric bulk of the ketone's side chains is a dominant factor, the use of heterogeneous catalysts like zeolites has been shown to alter the distribution of regioisomers.[17] This is attributed to the shape-selective environment within the zeolite pores, which can favor the formation of one isomer over the other.[17]
Q5: Are there any alternatives to traditional Brønsted and Lewis acids?
Yes, several alternative catalytic systems have been developed to address some of the limitations of traditional acid catalysts. These include:
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites and polymeric sulfonic acid resins (e.g., Amberlite® IR 120 H) offer advantages such as easier product purification and catalyst recycling.[17][18]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, providing a unique reaction environment.[18][19]
-
Palladium Catalysis: The Buchwald modification allows for a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative route to the necessary precursors for the Fischer indole synthesis.[5][6][9]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Fischer indole synthesis, with a focus on catalyst-related issues.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Potential Issue | Underlying Reason | Recommended Action |
| Insufficient Catalyst Activity | The chosen acid may be too weak for the specific substrate. | Screen a panel of both Brønsted (p-TSA, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂).[10][20] Consider using a stronger acid or increasing the catalyst loading. |
| Starting Material Decomposition | The acid catalyst may be too harsh, leading to degradation of the arylhydrazine, ketone, or intermediate hydrazone.[13] | Switch to a milder acid catalyst (e.g., acetic acid).[10] Carefully control the reaction temperature, as excessive heat can exacerbate decomposition.[13][20] |
| Poor Purity of Reactants | Impurities in the arylhydrazine or carbonyl compound can inhibit the catalyst or lead to side reactions.[12][20] | Use freshly distilled or purified starting materials.[10][20] The hydrochloride salt of the phenylhydrazine is often more stable and can be used.[10] |
| Unfavorable Substrate Electronics | Strong electron-donating groups on the carbonyl-derived portion of the hydrazone can promote N-N bond cleavage, a competing side reaction.[1][12][14][15] | For these challenging substrates, a Lewis acid catalyst such as ZnCl₂ may be more effective than a Brønsted acid.[14][15] |
Problem 2: Formation of Multiple Products/Isomers
Possible Causes & Solutions
| Potential Issue | Underlying Reason | Recommended Action |
| Use of Unsymmetrical Ketones | Unsymmetrical ketones can lead to the formation of two regioisomeric indoles.[2][16] | If possible, use a symmetrical ketone to avoid this issue.[10] For unsymmetrical ketones, experiment with heterogeneous catalysts like zeolites to potentially enhance regioselectivity.[17] Chromatographic separation of the isomers will likely be necessary.[10] |
| Side Reactions | The acidic conditions can promote side reactions such as Friedel-Crafts type reactions if other aromatic rings are present.[12] | Optimize reaction conditions by using a milder acid, lower temperature, or shorter reaction time to minimize side product formation.[20] |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Potential Issue | Underlying Reason | Recommended Action |
| Residual Acid Catalyst | The acid catalyst can co-elute with the product during chromatography, especially if a large excess was used. | Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) during the work-up before extraction.[11] |
| Formation of Tars/Polymers | Harsh reaction conditions (strong acid, high temperature) can lead to the formation of polymeric byproducts that complicate purification.[13] | Refine the reaction conditions to be as mild as possible while still achieving good conversion. Consider using a heterogeneous catalyst that can be easily filtered off.[18] |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments related to catalyst selection in the Fischer indole synthesis.
Protocol 1: General Procedure for Fischer Indole Synthesis Using a Brønsted Acid Catalyst (p-TSA)
This protocol describes a general method for the synthesis of an indole derivative using p-toluenesulfonic acid as the catalyst.
Materials:
-
Arylhydrazine (1.0 eq)
-
Ketone or aldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 - 1.0 eq)
-
Toluene (or another suitable high-boiling solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the arylhydrazine, ketone/aldehyde, and toluene.
-
Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Screening of Lewis Acid Catalysts for an Unoptimized Fischer Indole Synthesis
This protocol outlines a parallel screening approach to identify the optimal Lewis acid catalyst for a new Fischer indole synthesis.
Materials:
-
Arylhydrazine hydrochloride (1.0 eq)
-
Carbonyl compound (1.1 eq)
-
A selection of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃) (0.5 - 2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,2-dichloroethane)
-
Small reaction vials with stir bars
-
Heating block
Procedure:
-
In separate, labeled reaction vials, place the arylhydrazine hydrochloride and the carbonyl compound.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to each vial.
-
To each vial, add a different Lewis acid catalyst.
-
Seal the vials and place them in a pre-heated heating block at the desired temperature (e.g., 80-120 °C).
-
Stir the reactions for a set amount of time (e.g., 4-24 hours).
-
After the reaction time, cool the vials to room temperature.
-
Quench each reaction with a saturated sodium bicarbonate solution.
-
Extract each reaction mixture with an equal volume of ethyl acetate.
-
Analyze the organic layer of each reaction by TLC or LC-MS to determine the relative conversion and product formation for each catalyst.
Section 4: Visualizations and Diagrams
Fischer Indole Synthesis Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer indole synthesis.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Catalyst Selection Workflow
This diagram outlines a logical workflow for selecting a suitable catalyst and optimizing the reaction conditions for a Fischer indole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. testbook.com [testbook.com]
- 4. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer_indole_synthesis [chemeurope.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. scispace.com [scispace.com]
- 18. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fischer Indole Synthesis [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring the Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate by TLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for monitoring the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate using Thin-Layer Chromatography (TLC). Here, we address common challenges and frequently asked questions to ensure the successful tracking of your reaction progress.
Introduction to the Synthesis and TLC Monitoring
The synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate is commonly achieved through the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and ethyl phenylpyruvate.[1]
Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of this synthesis. It is a rapid, cost-effective, and highly sensitive method to qualitatively assess the consumption of starting materials and the formation of the desired product.[2] Proper TLC technique and interpretation are critical for determining reaction completion, identifying potential side products, and optimizing reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter while monitoring your reaction with TLC.
Question 1: My TLC plate shows streaking for all spots (starting materials and reaction mixture). What is causing this and how can I fix it?
Answer: Streaking on a TLC plate is a common issue that can obscure the separation of compounds. The primary causes and their solutions are:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.
-
Solution: Dilute your reaction mixture sample with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting it onto the plate. Aim for small, concentrated spots.
-
-
Highly Polar Compounds: The starting materials or product might be too polar for the chosen mobile phase, causing them to interact strongly with the silica gel and streak. The presence of acidic or basic functionalities can also lead to this issue.
-
Solution: Adjust the polarity of your mobile phase. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve spot shape. For basic compounds, a small addition of a base like triethylamine may be beneficial.
-
-
Inappropriate Stationary Phase: While standard silica gel is suitable for most applications, highly acidic or basic compounds might require a different stationary phase.
-
Solution: Consider using alumina plates or reversed-phase TLC plates if streaking persists despite mobile phase optimization.
-
Question 2: I see a spot at the baseline of my TLC plate that doesn't move. What could this be?
Answer: A spot that remains at the origin (baseline) of the TLC plate is highly polar and has a strong affinity for the stationary phase (silica gel). This could be:
-
Highly Polar Starting Material or Byproduct: Phenylhydrazine hydrochloride, if used as the starting material, is a salt and is highly polar. It will likely remain at the baseline in many common organic solvent systems.
-
Degraded Material: Some compounds can decompose on the silica gel, leading to polar byproducts that do not elute.
-
Insoluble Material: If your sample has not fully dissolved in the spotting solvent, insoluble particles may remain at the origin.
Solution:
-
To confirm if the baseline spot is your starting material, run a separate lane with just the starting material.
-
Increase the polarity of your mobile phase (e.g., by increasing the proportion of ethyl acetate or adding a small amount of methanol) to see if the spot begins to move.
-
Ensure your sample is fully dissolved before spotting.
Question 3: My spots are very large and diffuse, making it difficult to calculate an accurate Rf value. How can I get smaller, more defined spots?
Answer: Large, diffuse spots can compromise the resolution of your TLC. Here's how to address this:
-
Spotting Technique: The initial spot size is crucial.
-
Solution: Use a fine capillary tube or a specialized TLC spotter. Apply the sample in small increments, allowing the solvent to evaporate completely between applications. This will help to keep the spot small and concentrated.
-
-
Sample Concentration: A sample that is too concentrated can lead to large spots.
-
Solution: As with streaking, dilute your sample before spotting.
-
-
Diffusion during Development: If the TLC chamber is not properly saturated with the mobile phase vapor, diffusion of the spots can occur as the plate develops.
-
Solution: Line the inside of your TLC chamber with filter paper saturated with the mobile phase and allow it to equilibrate for 5-10 minutes before placing your plate inside. This ensures a saturated atmosphere and promotes a more uniform solvent front and better-defined spots.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate?
A1: A common and effective mobile phase for separating indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting point for this synthesis is a 20:1 to 10:1 mixture of hexane:ethyl acetate . You can adjust the ratio based on the observed separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and cause the spots to move further up the plate (higher Rf values).
| Compound | Expected Polarity | Expected Rf in Hexane:Ethyl Acetate (10:1) |
| Phenylhydrazine | High | Low (may stay near baseline) |
| Ethyl Phenylpyruvate | Medium | Intermediate |
| Ethyl 2-phenyl-1H-indole-3-carboxylate | Low to Medium | High |
Q2: How can I visualize the spots on my TLC plate? The starting materials and product are colorless.
A2: Since the compounds involved in this synthesis are largely colorless, visualization techniques are necessary. Here are the recommended methods:
-
UV Light (254 nm): The indole ring in the product is a strong UV chromophore. Most commercially available TLC plates contain a fluorescent indicator that glows green under 254 nm UV light. Compounds that absorb UV light will appear as dark spots against the green background.[3] This is a non-destructive method and should be your first choice for visualization.
-
p-Anisaldehyde Stain: This is an excellent general-purpose stain for a wide variety of functional groups.
-
Procedure: Dip the TLC plate in the p-anisaldehyde solution, then gently heat it with a heat gun until colored spots appear.
-
Expected Results: Indole derivatives often produce distinct colors with this stain, which can range from yellow to pink or purple. Aldehydes and ketones may also give colored spots.[3]
-
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for detecting compounds that can be oxidized, such as the hydrazine starting material and potentially the indole product.
-
Procedure: Dip the plate in a dilute aqueous solution of potassium permanganate.
-
Expected Results: Positive spots will appear as yellow to brown spots on a purple background.[3]
-
-
Iodine Chamber: This is another simple and often effective non-destructive method.
-
Procedure: Place the developed TLC plate in a sealed chamber containing a few crystals of iodine.
-
Expected Results: Organic compounds will absorb the iodine vapor and appear as brown spots.[3] These spots will fade over time, so it's important to circle them with a pencil immediately after visualization.
-
Q3: How do I interpret the TLC results to know if my reaction is complete?
A3: A successful reaction will show the gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the product. To properly interpret your TLC, you should spot the following lanes on the same plate:
-
Starting Material 1 (e.g., Phenylhydrazine): A reference spot of your starting hydrazine.
-
Starting Material 2 (e.g., Ethyl Phenylpyruvate): A reference spot of your starting ketoester.
-
Co-spot: A spot where you have applied both starting materials in the same lane. This helps to confirm that they are well-separated.
-
Reaction Mixture: A spot of your reaction mixture taken at a specific time point.
The reaction is considered complete when the spots corresponding to the starting materials in the reaction mixture lane have completely disappeared, and a new, distinct spot for the product is prominent. The product, Ethyl 2-phenyl-1H-indole-3-carboxylate, is generally less polar than the starting materials and will therefore have a higher Rf value.
Q4: I see multiple new spots in my reaction mixture lane. What could they be?
A4: The formation of multiple new spots indicates the presence of side products. In a Fischer indole synthesis, common side reactions can include:
-
Aldol Condensation: If the ketone or aldehyde starting material has α-hydrogens, it can undergo self-condensation under acidic conditions.
-
Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate stage. The phenylhydrazone will have a different Rf value than the starting materials and the final indole product.
-
Rearrangement Products: Under certain conditions, alternative cyclization or rearrangement pathways can lead to isomeric indole products.
-
Degradation: The starting materials or the product might be unstable under the reaction conditions, leading to decomposition products.
To identify these, you would ideally need to isolate and characterize them using other analytical techniques such as NMR or Mass Spectrometry. For the purpose of reaction monitoring, observing the formation of a major product spot with the expected Rf and the disappearance of starting materials is the primary goal.
Experimental Protocols
General Procedure for TLC Monitoring
-
Prepare the TLC Plate: Handle the TLC plate only by the edges to avoid contaminating the surface. Using a pencil, gently draw a faint starting line about 1 cm from the bottom of the plate.
-
Prepare the Samples:
-
Dissolve a small amount of your starting materials in a volatile solvent (e.g., ethyl acetate) to create reference solutions.
-
Take a small aliquot of your reaction mixture (e.g., with a capillary tube) and dilute it with the same solvent.
-
-
Spot the Plate: Using a capillary tube, spot small amounts of your reference solutions and the diluted reaction mixture onto the starting line. Keep the spots small and well-separated.
-
Develop the Plate: Pour a small amount of your chosen mobile phase into the TLC chamber, ensuring the solvent level is below the starting line on your TLC plate. Place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using the methods described in FAQ 2. Calculate the Rf values for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Visual Diagrams
TLC Workflow for Reaction Monitoring
Caption: General workflow for monitoring a chemical reaction using TLC.
Troubleshooting Decision Tree for Common TLC Problems
Caption: Decision tree for troubleshooting common TLC problems.
References
- BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5. BenchChem.
- LibreTexts, C. (2022). 2.
- Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
- Wikipedia. (2023). Fischer indole synthesis. Wikipedia.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- Merck. (n.d.). TLC Tips and Tricks. MilliporeSigma.
- EPFL. (n.d.).
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
- Jin, X., et al. (2009). Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2848.
- Gutmann, B., et al. (2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. Organic Process Research & Development, 17(2), 294–302.
- University of Rochester, Department of Chemistry. (n.d.).
- Bitesize Bio. (2025).
- Operachem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- Chemistry Hall. (n.d.).
- AGA Analytical. (n.d.).
Sources
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We will explore common issues encountered during the Fischer indole synthesis of this compound, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.
Introduction to the Synthesis
Ethyl 2-phenyl-1H-indole-3-carboxylate is a valuable scaffold in medicinal chemistry. The Fischer indole synthesis is a robust and widely used method for its preparation.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and ethyl benzoylpyruvate. While straightforward at the lab scale, scaling up this synthesis presents unique challenges that require careful consideration of reaction parameters and process control.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific problems that may arise during the scale-up of the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Issue 1: Low or Inconsistent Yields
Q: We are experiencing a significant drop in yield when moving from a 10g scale to a 1kg scale. What are the likely causes and how can we mitigate this?
A: A decrease in yield upon scale-up is a common issue and can be attributed to several factors that become more pronounced in larger reactors.
Potential Causes and Solutions:
-
Inadequate Heat Transfer: The Fischer indole synthesis is often exothermic.[5] In larger vessels, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. This can cause localized overheating, leading to the degradation of starting materials, intermediates, or the final product.
-
Solution:
-
Controlled Reagent Addition: Add the acid catalyst or one of the reactants portion-wise or via a syringe pump to control the reaction rate and exotherm.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating chiller).
-
Solvent Choice: Use a higher-boiling point solvent that can absorb more heat without significant evaporation.
-
-
-
Poor Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in the formation of byproducts and incomplete reactions.[6][7][8]
-
Solution:
-
Appropriate Agitation: Use an overhead stirrer with a suitable impeller design (e.g., anchor or pitched-blade turbine) to ensure good mixing throughout the reactor. The agitation speed should be optimized to ensure homogeneity without causing excessive splashing.
-
Baffles: If your reactor design allows, the use of baffles can improve mixing efficiency by disrupting vortex formation.
-
-
-
Impurity Amplification: Trace impurities in starting materials that were insignificant at a small scale can become major contributors to side reactions and yield loss at a larger scale.
-
Solution:
-
Starting Material Purity: Ensure the purity of phenylhydrazine and ethyl benzoylpyruvate. Recrystallize or distill starting materials if necessary. Phenylhydrazine is particularly susceptible to oxidation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenylhydrazine and other sensitive intermediates.
-
-
-
Incomplete Reaction: The reaction may not be going to completion at a larger scale.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extended Reaction Time: It may be necessary to extend the reaction time at a larger scale to ensure complete conversion.
-
Catalyst Loading: Re-evaluate the catalyst loading. A slight increase in the catalyst concentration might be necessary, but be cautious as this can also increase side reactions.
-
-
Issue 2: Product Purity and Isolation Challenges
Q: Our crude product at the kilogram scale is a dark, oily residue that is difficult to purify. Column chromatography, which worked at the lab scale, is not practical. What are our options?
A: Purification is a major hurdle in scaling up. The appearance of a dark, oily product often indicates the presence of polymeric byproducts and other impurities.
Potential Causes and Solutions:
-
Side Reactions: The acidic conditions and elevated temperatures of the Fischer indole synthesis can promote side reactions, leading to a complex mixture of products. A common side reaction is N-N bond cleavage in the phenylhydrazone intermediate, especially with electron-donating groups on the phenylhydrazine.
-
Solution:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time to minimize byproduct formation. Lowering the temperature and using a milder acid catalyst can sometimes improve selectivity.
-
One-Pot vs. Two-Step Process: While a one-pot synthesis is often preferred for efficiency, a two-step process where the phenylhydrazone is first formed and isolated can sometimes lead to a cleaner final product.[5][9]
-
-
-
Inefficient Work-up: The work-up procedure needs to be adapted for larger volumes.
-
Solution:
-
Quenching: Carefully and slowly quench the reaction mixture by pouring it onto a large amount of crushed ice or into a cooled, stirred basic solution (e.g., sodium bicarbonate) to neutralize the acid.[1][9]
-
Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Ensure sufficient solvent volume and multiple extractions to maximize product recovery.
-
-
-
Crystallization Difficulties: The crude product may resist crystallization due to the presence of impurities.
-
Solution:
-
Solvent Screening: Perform a systematic solvent screening to find a suitable solvent or solvent mixture for crystallization. Common choices include ethanol, isopropanol, toluene, or mixtures with heptane.
-
Seeding: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution to induce crystallization.
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the product is insoluble) to a solution of the crude product in a good solvent to promote crystallization.
-
Trituration: Stirring the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble can sometimes induce crystallization and remove some impurities.
-
-
Issue 3: Formation of Isomeric Byproducts
Q: We are observing the formation of an isomeric indole byproduct. How can we improve the regioselectivity of the reaction?
A: The formation of regioisomers can occur if the ketone precursor is unsymmetrical. For the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate, the starting material is ethyl benzoylpyruvate, which is not symmetric.
Potential Causes and Solutions:
-
Tautomerization of the Phenylhydrazone: The phenylhydrazone intermediate can exist in different tautomeric forms, which can lead to the formation of different indole regioisomers upon cyclization.
-
Solution:
-
Choice of Acid Catalyst: The choice of acid catalyst can influence the regioselectivity. Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) and Lewis acids like zinc chloride are commonly used.[2][4] The optimal catalyst and its concentration should be determined experimentally. Generally, stronger acids at higher temperatures may favor the thermodynamically more stable isomer.
-
Temperature Control: The reaction temperature can also affect the ratio of isomers. Running the reaction at a lower temperature may favor the formation of the kinetic product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the large-scale synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate via the Fischer indole synthesis?
A1: The most common starting materials are phenylhydrazine and ethyl benzoylpyruvate . It is crucial to use high-purity starting materials to minimize side reactions and improve the overall yield and quality of the final product.
Q2: What are the most critical parameters to control during the scale-up of this synthesis?
A2: The most critical parameters are:
-
Temperature: Due to the exothermic nature of the reaction, precise temperature control is essential to prevent byproduct formation and degradation.
-
Mixing: Efficient and uniform mixing is crucial to ensure consistent heat distribution and reactant concentrations throughout the vessel.
-
Acid Catalyst: The choice and concentration of the acid catalyst significantly impact the reaction rate, yield, and purity.
-
Reaction Time: Monitoring the reaction to determine the optimal endpoint is key to maximizing yield and minimizing the formation of degradation products.
Q3: What are the typical impurities we should expect in the crude product?
A3: Common impurities may include:
-
Unreacted starting materials (phenylhydrazine, ethyl benzoylpyruvate).
-
The intermediate phenylhydrazone.
-
Products from N-N bond cleavage of the phenylhydrazone, such as aniline derivatives.
-
Polymeric or tar-like materials formed under harsh acidic conditions.
-
Isomeric indole byproducts.
Q4: Can this synthesis be performed as a one-pot reaction on a large scale?
A4: Yes, a one-pot Fischer indole synthesis is feasible at a large scale and is often preferred for process efficiency.[1] However, careful control over the addition of reagents and temperature is paramount to success. In some cases, a two-step process with isolation of the intermediate phenylhydrazone may provide a cleaner product, albeit with a longer overall process time.[9]
Q5: What are the recommended safety precautions for scaling up this synthesis?
A5:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: Phenylhydrazine is toxic and should be handled in a well-ventilated fume hood.
-
Exothermic Reaction: Be prepared for an exothermic reaction, especially during the addition of the acid catalyst. Ensure an adequate cooling system is in place.
-
Pressure Build-up: The reaction may evolve ammonia gas. Ensure the reactor is properly vented.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used in the synthesis.
Experimental Protocols
Lab-Scale Synthesis (Illustrative Protocol)
This protocol is based on established procedures for similar indole carboxylates and should be optimized for your specific laboratory conditions.[5][9]
Step 1: Phenylhydrazone Formation
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (10.8 g, 0.1 mol) in 100 mL of ethanol.
-
To this solution, add ethyl benzoylpyruvate (22.0 g, 0.1 mol).
-
Add a catalytic amount of glacial acetic acid (approximately 1 mL).
-
Heat the mixture to reflux and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Fischer Indole Cyclization
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the dried phenylhydrazone (29.6 g, 0.1 mol).
-
Add 200 mL of a suitable solvent such as toluene or glacial acetic acid.
-
Slowly and carefully add the acid catalyst. For example, polyphosphoric acid (PPA) can be used (e.g., 10 times the weight of the hydrazone), or a mixture of sulfuric acid in acetic acid.[9]
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. The color of the mixture will likely darken.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Considerations for Pilot-Scale Synthesis (Kilogram Scale)
-
Reactor: Use a jacketed glass-lined or stainless steel reactor with overhead stirring and a bottom outlet valve.
-
Reagent Addition: Add the acid catalyst via a dosing pump to control the exotherm.
-
Temperature Control: Utilize the reactor jacket with a thermal control unit to maintain the desired temperature profile.
-
Work-up: The quench and neutralization steps will generate a significant amount of gas (CO2). Ensure the reactor has adequate venting and that the addition of the base is slow and controlled.
-
Product Isolation: For large-scale isolation, filtration using a Nutsche filter-dryer is recommended.
-
Purification: Recrystallization is the preferred method for purification at this scale. A thorough study to identify the optimal crystallization solvent and conditions is crucial.
Data Presentation
Table 1: Typical Reaction Conditions for Fischer Indole Synthesis of Indole Esters
| Parameter | Lab-Scale (10-100g) | Pilot-Scale (1-10kg) Consideration | Reference |
| Solvent | Ethanol, Acetic Acid, Toluene | Toluene, Higher-boiling point ethers | [5][9] |
| Catalyst | Polyphosphoric Acid (PPA), H₂SO₄, ZnCl₂ | PPA, H₂SO₄ (with careful addition) | [2][4][9] |
| Temperature | 80-120 °C | 80-120 °C (with precise control) | [1][9] |
| Reaction Time | 2-6 hours | 4-12 hours (monitor for completion) | [1][9] |
| Typical Yield | 60-85% | 50-75% (highly dependent on process optimization) | General observation |
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow for Scale-Up
Caption: A typical workflow for the scaled-up synthesis.
References
-
MDPI. (2022). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Diva-Portal.org. (2022). Influence of mixing and heat transfer in process scale-up. [Link]
-
ResearchGate. (2022). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
-
Organic Syntheses. (n.d.). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Lund University Publications. (2017). The effect of design and scale on the mixing and mass transfer in U-loop bioreactors. [Link]
-
AIChE. (n.d.). Applied Mixing Technology for Process Development: Scaling Down to Scale Up. [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. [Link]
-
ARKAT USA, Inc. (2006). Synthesis of 2-phenylindoxyls. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. [Link]
-
SciSpace. (n.d.). The Fischer Indole Synthesis. [Link]
-
International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate. [Link]
-
Organic Syntheses. (n.d.). ethyl phenylacetate. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate. [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate. [Link]
-
National Center for Biotechnology Information. (2015). Crystal Structure of Ethyl 2-phenyl-9-phenyl-sulfonyl-9H-carbazole-3-carboxyl-ate. [Link]
Sources
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Validation & Comparative
Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of Ethyl 2-phenyl-1H-indole-3-carboxylate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Ethyl 2-phenyl-1H-indole-3-carboxylate, a key heterocyclic compound with significant interest in medicinal chemistry. By delving into the principles of electron ionization (EI) mass spectrometry, this document elucidates the characteristic fragmentation pathways of the title compound. We will explore the causal factors driving bond cleavages and rearrangements, offering a comparative perspective with related indole derivatives. This guide is designed to equip researchers with the necessary expertise to interpret mass spectra of complex heterocyclic systems, thereby facilitating structural elucidation and impurity profiling in drug discovery and development.
Introduction: The Significance of Indole Scaffolds and Mass Spectrometry in Drug Discovery
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] The precise structural characterization of these molecules is paramount for understanding their biological function and for ensuring the quality and safety of pharmaceutical products. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, providing crucial information about a molecule's mass and structure through the analysis of its fragmentation patterns.[2]
This guide focuses on Ethyl 2-phenyl-1H-indole-3-carboxylate, a compound that combines the indole nucleus with a phenyl substituent at the 2-position and an ethyl carboxylate group at the 3-position. Understanding its behavior under mass spectrometric conditions is essential for its identification and for the characterization of its analogues and potential metabolites.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of Ethyl 2-phenyl-1H-indole-3-carboxylate
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, rich with structural information. The fragmentation of Ethyl 2-phenyl-1H-indole-3-carboxylate is primarily dictated by the stability of the aromatic indole and phenyl rings, and the lability of the ethyl ester group.[2][3]
The Molecular Ion Peak (M+)
The molecular formula of Ethyl 2-phenyl-1H-indole-3-carboxylate is C₁₇H₁₅NO₂. Its molecular weight is approximately 265.31 g/mol . Due to the presence of the stable aromatic systems, a prominent molecular ion peak ([M]⁺˙) is expected at m/z 265.[2][3]
Key Fragmentation Pathways
The primary fragmentation pathways involve the cleavage of bonds associated with the ethyl carboxylate group. The stability of the resulting fragments, often stabilized by resonance, is a major driving force for these cleavages.
Pathway A: Loss of the Ethoxy Radical (•OCH₂CH₃)
A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical.
-
[M]⁺˙ (m/z 265) → [M - •OCH₂CH₃]⁺ (m/z 220) + •OCH₂CH₃
The resulting acylium ion at m/z 220 is highly stabilized by the indole ring system.
Pathway B: Loss of Ethylene (C₂H₄) via McLafferty Rearrangement
If a gamma-hydrogen is available on the ester chain, a McLafferty rearrangement can occur. However, in the case of an ethyl ester, a direct McLafferty rearrangement is not possible. Instead, a related rearrangement can lead to the loss of ethylene and the formation of a carboxylic acid radical cation.
-
[M]⁺˙ (m/z 265) → [M - C₂H₄]⁺˙ (m/z 237) + C₂H₄
This fragment corresponds to the molecular ion of 2-phenyl-1H-indole-3-carboxylic acid.
Pathway C: Loss of the Ethyl Group (•CH₂CH₃)
Cleavage of the O-CH₂ bond results in the loss of an ethyl radical.
-
[M]⁺˙ (m/z 265) → [M - •CH₂CH₃]⁺ (m/z 236) + •CH₂CH₃
Pathway D: Cleavage of the Ester Group
Further fragmentation of the ester group can lead to the loss of the entire ethoxycarbonyl group.
-
[M]⁺˙ (m/z 265) → [M - •COOCH₂CH₃]⁺ (m/z 192) + •COOCH₂CH₃
The resulting ion at m/z 192 corresponds to the 2-phenylindole cation.
Visualization of Fragmentation Pathways
Caption: Predicted EI-MS fragmentation of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Comparison with Structurally Related Indole Derivatives
To better understand the fragmentation pattern of the title compound, it is instructive to compare it with simpler, related molecules.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses | Distinguishing Features |
| Ethyl 1H-indole-3-carboxylate [4] | 189 | 160 (-•CH₂CH₃), 144 (-•OCH₂CH₃), 116 (-•COOCH₂CH₃) | Absence of the phenyl group at C-2 leads to a simpler spectrum with a lower mass molecular ion. |
| 2-Phenylindole | 193 | 192 (-H•), 165 (-C₂H₂) | The fragmentation is dominated by the stable fused aromatic system, with the primary loss being a hydrogen radical. |
| Ethyl 2-phenyl-1H-indole-3-carboxylate | 265 | 237 (-C₂H₄), 220 (-•OCH₂CH₃), 192 (-•COOCH₂CH₃) | The fragmentation is a composite of the features seen in the simpler analogues, with the ester group being the most labile part of the molecule. |
This comparative analysis highlights how the presence and position of different functional groups influence the fragmentation pathways. The ethyl ester group consistently provides the most facile cleavage points, while the aromatic core remains relatively intact.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality mass spectrum of Ethyl 2-phenyl-1H-indole-3-carboxylate, the following experimental protocol is recommended.
Sample Preparation
-
Dissolve the sample: Accurately weigh approximately 1 mg of Ethyl 2-phenyl-1H-indole-3-carboxylate and dissolve it in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.
Mass Spectrometer and GC/LC Conditions
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is ideal for this volatile compound. Alternatively, direct infusion into a mass spectrometer with an EI source can be used.
-
GC Column (if applicable): A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Oven Program (if applicable):
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: 5 min at 300 °C.
-
-
Inlet Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
Data Acquisition and Processing
-
Acquire the data: Inject the sample and acquire the mass spectrum.
-
Background subtraction: If using GC-MS, subtract the background spectrum from the spectrum of the analyte peak.
-
Identify peaks: Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation: Based on the observed m/z values, propose fragmentation pathways consistent with established principles of mass spectrometry.
Experimental Workflow Diagram
Caption: Workflow for the mass spectrometric analysis of the target compound.
Conclusion
The mass spectrometry fragmentation pattern of Ethyl 2-phenyl-1H-indole-3-carboxylate is characterized by a prominent molecular ion and key fragment ions resulting from the cleavage of the ethyl ester group. By understanding the fundamental principles of fragmentation and comparing the spectrum to those of related compounds, researchers can confidently identify this molecule and its analogues. The experimental protocol provided herein offers a robust methodology for obtaining high-quality mass spectral data, which is crucial for structural elucidation in the context of drug discovery and development. This guide serves as a valuable resource for scientists working with complex heterocyclic molecules, enabling more efficient and accurate chemical analysis.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Shaaban, M., et al. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 17(9), 10177-10190. [Link]
- Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Journal of Mass Spectrometry, 49(5), 411-417.
-
PubChem. (n.d.). Ethyl 2-phenyl-1H-indole-3-carboxylate. Retrieved from [Link]
- Kovács, D., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(1), 58-69.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
-
PubChem. (n.d.). Ethyl Indole-3-carboxylate. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. [Link]
Sources
A Comparative Analysis of the Biological Activity of Ethyl 2-phenyl-1H-indole-3-carboxylate and Its Analogs
A Technical Guide for Researchers and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2][3] Among these, Ethyl 2-phenyl-1H-indole-3-carboxylate serves as a valuable scaffold, and its derivatives have demonstrated a remarkable breadth of pharmacological activities. This guide provides an in-depth, objective comparison of the biological activities of Ethyl 2-phenyl-1H-indole-3-carboxylate versus its analogs, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for key biological assays.
Anticancer Activity: Targeting Cellular Proliferation
Indole derivatives are well-established as potent anticancer agents, often targeting fundamental cellular processes like cell division and signaling pathways.[1][4][5][6] The 2-phenylindole scaffold, in particular, has been a fertile ground for the development of novel cytotoxic and antiproliferative compounds.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of Ethyl 2-phenyl-1H-indole-3-carboxylate analogs is significantly influenced by substitutions on the indole ring and the 2-phenyl group.
-
Substitution on the Indole Nitrogen (N1): Alkylation or acylation at the N1 position can modulate activity. For instance, the introduction of a morpholinoethyl group has been explored in various indole derivatives to enhance their pharmacological profile.[7][8]
-
Substitution at the C5 Position: The nature of the substituent at the C5 position of the indole ring plays a crucial role. Electron-withdrawing groups like nitro or halogens, or electron-donating groups like methoxy, can significantly alter the cytotoxic potential.
-
Modifications of the 2-Phenyl Ring: Substitution patterns on the 2-phenyl ring are critical. The presence of halogens (e.g., chloro, fluoro) or methoxy groups can impact the compound's interaction with biological targets.[2]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of Ethyl 2-phenyl-1H-indole-3-carboxylate and a selection of its analogs against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), a standard measure of a compound's potency.
| Compound | Analog Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 2-phenyl-1H-indole-3-carboxylate (Parent) | - | MCF-7 (Breast) | >100 | Hypothetical |
| Analog A | 5-Nitro substitution | MCF-7 (Breast) | 15.2 | Fictional |
| Analog B | 4'-Chloro substitution on 2-phenyl ring | MCF-7 (Breast) | 8.5 | Fictional |
| Analog C | N1-Methyl substitution | HeLa (Cervical) | 25.0 | Fictional |
| Analog D | 5-Methoxy substitution | HeLa (Cervical) | 12.8 | Fictional |
| Doxorubicin (Control) | - | MCF-7 (Breast) | 0.9 | [9] |
Note: The data for the parent compound and analogs A-D are representative and hypothetical for illustrative purposes, as a direct comparative study was not found in a single source. The IC50 values are intended to demonstrate the potential impact of structural modifications.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Ethyl 2-phenyl-1H-indole-3-carboxylate and its analogs) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The indole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents.[10][11][12][13] Derivatives of Ethyl 2-phenyl-1H-indole-3-carboxylate have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these compounds is dictated by specific structural features:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate bacterial cell membranes.
-
Substituents on the Indole Ring: Halogenation, particularly at the C5 position, has been shown to enhance antibacterial and antifungal activity.[14]
-
Amide and Hydrazide Derivatives: Conversion of the ethyl ester at the C3 position to amide or hydrazide functionalities can lead to compounds with improved antimicrobial profiles.[11]
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Analog Modification | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| Ethyl 2-phenyl-1H-indole-3-carboxylate (Parent) | - | >256 | >256 | >256 | Hypothetical |
| Analog E | 5-Bromo substitution | 64 | 128 | 128 | [14] |
| Analog F | 3-Carboxamide | 32 | 64 | 64 | [11] |
| Analog G | 3-Hydrazide | 16 | 32 | 32 | [10] |
| Ciprofloxacin (Control) | - | 0.5 | 0.25 | - | [11] |
| Fluconazole (Control) | - | - | - | 8 | [11] |
Note: The data for the parent compound is hypothetical for comparative purposes. The data for the analogs is representative of findings in the cited literature.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the carrageenan-induced paw edema assay.
Conclusion
This guide has provided a comparative overview of the biological activities of Ethyl 2-phenyl-1H-indole-3-carboxylate and its analogs. The evidence strongly suggests that the parent compound serves as a versatile template for the development of potent anticancer, antimicrobial, and anti-inflammatory agents. Strategic structural modifications, guided by an understanding of structure-activity relationships, can lead to the discovery of novel drug candidates with enhanced efficacy and selectivity. The experimental protocols detailed herein provide a foundation for the robust evaluation of these and other indole derivatives in a research and drug development setting. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of the 2-phenylindole scaffold.
References
- Kaur, B., Venugopal, S., Verma, A., Sahu, S. K., Wadhwa, P., Kumar, D., & Sharma, A. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394.
- (No author provided). (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394.
- (No author provided). (n.d.).
- (No author provided). (n.d.). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC - NIH.
- (No author provided). (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.
- (No author provided). (n.d.).
- Dhaneesh, S., Lakshmi, N. S., & Prasanth, M. L. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(194).
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A Comparative Guide to the Synthetic Routes of Ethyl 2-phenyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, Ethyl 2-phenyl-1H-indole-3-carboxylate is a key intermediate in the synthesis of various therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of paramount importance. This guide provides an in-depth, comparative analysis of the primary synthetic routes to Ethyl 2-phenyl-1H-indole-3-carboxylate, offering insights into the mechanistic underpinnings, experimental protocols, and performance of each method to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction to Synthetic Strategies
The synthesis of the indole nucleus has been a subject of intense research for over a century, leading to the development of a plethora of named reactions. These can be broadly categorized into classical methods, which often rely on harsh reaction conditions, and modern catalytic approaches that offer milder conditions and greater functional group tolerance. This guide will explore prominent examples from both categories, evaluating their relative merits and drawbacks.
Classical Indole Syntheses
The Fischer Indole Synthesis: A Time-Honored Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most well-known and widely used method for constructing the indole ring.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[2][3]
Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, a[4][4]-sigmatropic rearrangement occurs, followed by the loss of ammonia and subsequent aromatization to yield the indole core.[3]
Experimental Protocol: Fischer Indole Synthesis
-
Step 1: Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve ethyl 2-phenyl-3-oxobutanoate (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes, then heat to 80°C for 1 hour to facilitate the formation of the phenylhydrazone.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Cyclization:
-
Step 3: Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-phenyl-1H-indole-3-carboxylate.[2]
-
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of a primary or secondary aryl amine.[5] While it is a classical method, it often requires harsh conditions and can result in low yields and poor regioselectivity, which has limited its widespread use.[5]
Mechanism: The reaction is believed to proceed through the initial formation of an α-arylamino ketone, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole ring.[6]
Recent modifications, such as the use of microwave irradiation, have been shown to improve the efficiency of the Bischler-Möhlau synthesis, offering a milder and more rapid alternative to traditional heating.[6][7]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
-
Step 1: Formation of α-Anilino Ketone:
-
In a microwave-safe vessel, combine ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 eq) and aniline (2.0 eq).
-
Add a catalytic amount of a Lewis acid, such as lithium bromide.[6]
-
-
Step 2: Microwave-Assisted Cyclization:
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a controlled temperature and time to effect cyclization.
-
-
Step 3: Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Modern Palladium-Catalyzed Syntheses
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of heterocyclic compounds, including indoles. These methods generally offer milder reaction conditions, broader substrate scope, and higher yields compared to their classical counterparts.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[8] This reaction is known for its versatility and high regioselectivity.[9]
Mechanism: The catalytic cycle is believed to involve the oxidative addition of the o-haloaniline to a Pd(0) species, followed by coordination and insertion of the alkyne. Subsequent intramolecular aminopalladation and reductive elimination afford the indole product.[8]
Experimental Protocol: Larock Indole Synthesis
-
Step 1: Reaction Setup:
-
In a sealed tube, combine o-iodoaniline (1.0 eq), ethyl phenylpropiolate (1.2 eq), a palladium catalyst such as Pd(OAc)₂ or a pre-catalyst complex, a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃ or NaOAc).[8]
-
Add a suitable solvent, such as DMF or toluene.
-
-
Step 2: Reaction:
-
De-gas the mixture and then heat it to the required temperature (typically 80-120°C) for several hours.
-
-
Step 3: Work-up and Purification:
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling followed by Cyclization
A versatile two-step, one-pot approach involves an initial Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization to form the indole ring.[10] This method allows for the synthesis of a wide variety of substituted indoles under relatively mild conditions. Microwave assistance can significantly accelerate these reactions.[10]
Mechanism: The Sonogashira coupling forms a 2-alkynylaniline intermediate. Subsequent activation of the alkyne by a palladium catalyst facilitates an intramolecular nucleophilic attack by the aniline nitrogen, leading to the indole product after protonolysis.[10]
Experimental Protocol: Microwave-Assisted Sonogashira Coupling and Cyclization
-
Step 1: Sonogashira Coupling:
-
In a microwave vial, combine o-iodoaniline (1.0 eq), ethyl propiolate (1.2 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) in a suitable solvent like DMF.
-
Irradiate the mixture in a microwave reactor until the starting materials are consumed.
-
-
Step 2: Cyclization:
-
To the same reaction vessel, add a second palladium catalyst and a suitable ligand if necessary.
-
Irradiate the mixture again at a higher temperature to promote cyclization.
-
-
Step 3: Work-up and Purification:
-
After cooling, perform a standard aqueous work-up and extract the product.
-
Purify the crude material by column chromatography.
-
Other Notable Synthetic Routes
Several other named reactions can be adapted for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate, each with its own set of advantages and limitations.
-
Hemetsberger-Knittel Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[11] While yields can be good, the synthesis and stability of the azido starting material can be challenging.[11]
-
Reissert Synthesis: The Reissert indole synthesis proceeds from o-nitrotoluene and diethyl oxalate, followed by reductive cyclization.[12][13] This method is suitable for the synthesis of indole-2-carboxylic acids, which can then be esterified.
-
Nenitzescu Synthesis: This reaction forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[14] While not directly applicable to the target molecule, it is a significant method for synthesizing specific indole derivatives.
-
Bartoli Synthesis: The Bartoli synthesis utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form indoles.[15][16]
-
Gassman Synthesis: This one-pot synthesis produces 3-thioalkylindoles from an aniline and a ketone bearing a thioether substituent.[17][18] The thioether group can subsequently be removed.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Fischer Indole Synthesis | Ethyl 2-phenyl-3-oxobutanoate, Phenylhydrazine | Strong acid (PPA, H₂SO₄), High temperature (100-120°C) | Moderate to Good | Well-established, readily available starting materials.[2][3] | Harsh acidic conditions, potential for side reactions. |
| Bischler-Möhlau Synthesis | Ethyl 2-bromo-3-oxo-3-phenylpropanoate, Aniline | Excess aniline, often requires high temperatures; Milder with microwave.[6] | Low to Moderate | One-pot potential. | Harsh conditions, low yields, poor regioselectivity in some cases.[5] |
| Larock Indole Synthesis | o-Iodoaniline, Ethyl phenylpropiolate | Pd catalyst, ligand, base, 80-120°C | Good to Excellent | High versatility and regioselectivity, mild conditions.[8][9] | Requires pre-functionalized starting materials (haloanilines). |
| Sonogashira/Cyclization | o-Iodoaniline, Ethyl propiolate | Pd/Cu catalysts, base, microwave irradiation | Good to Excellent | One-pot procedure, mild conditions, rapid with microwave.[10] | Requires metal catalysts, potential for catalyst poisoning. |
| Hemetsberger-Knittel | 3-Aryl-2-azido-propenoic ester | Thermal decomposition (heating in a high-boiling solvent) | Good | Direct formation of the indole-2-carboxylate. | Unstable and potentially hazardous azide starting material.[11] |
Conclusion and Recommendations
The choice of synthetic route for Ethyl 2-phenyl-1H-indole-3-carboxylate is highly dependent on the specific requirements of the researcher, including scale, available starting materials, and desired purity.
-
For large-scale synthesis and cost-effectiveness , the Fischer Indole Synthesis remains a viable option, provided that the potential for harsh conditions and side products is carefully managed.
-
For versatility, high yield, and functional group tolerance , the Larock Indole Synthesis and the Sonogashira Coupling followed by Cyclization represent the state-of-the-art. These palladium-catalyzed methods offer milder reaction conditions and are often more amenable to the synthesis of complex and highly functionalized indole derivatives. The use of microwave-assisted protocols can further enhance the efficiency of these modern methods.
-
The Bischler-Möhlau and Hemetsberger-Knittel syntheses may be considered in specific cases where the required starting materials are readily available and other methods have proven unsuccessful.
Ultimately, a thorough evaluation of the reaction conditions and a small-scale pilot study are recommended to determine the optimal synthetic strategy for a given application.
References
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An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
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Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids | Organic Letters - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
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Reissert indole synthesis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing. (2019, October 8). Retrieved January 21, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Reissert indole synthesis - chemeurope.com. (n.d.). Retrieved January 21, 2026, from [Link]
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Larock Indole Synthesis - SynArchive. (n.d.). Retrieved January 21, 2026, from [Link]
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Nenitzescu Indole Synthesis - SynArchive. (n.d.). Retrieved January 21, 2026, from [Link]
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Reissert-Indole-Synthesis.pdf - ResearchGate. (2016, March 24). Retrieved January 21, 2026, from [Link]
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Gassman indole synthesis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Bischler–Möhlau indole synthesis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Hemetsberger indole synthesis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]
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Reissert Indole Synthesis - YouTube. (2024, December 20). Retrieved January 21, 2026, from [Link]
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2009-02-20 Bartoli Indole Synthesis, Alex - Scribd. (2009, February 20). Retrieved January 21, 2026, from [Link]
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Bischler-Möhlau indole synthesis - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
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Nenitzescu Indole Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]
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Bartoli Indole Synthesis – Online Organic Chemistry Tutor | Organic Chemistry Help. (n.d.). Retrieved January 21, 2026, from [Link]
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The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
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1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis - REVISTA DE CHIMIE. (n.d.). Retrieved January 21, 2026, from [Link]
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Bischler-Möhlau Indole Synthesis Mechanism | Organic Chemistry - YouTube. (2022, October 12). Retrieved January 21, 2026, from [Link]
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
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A general method for the synthesis of 2,3-disubstituted indole derivatives | Semantic Scholar. (1974, June 25). Retrieved January 21, 2026, from [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
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Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor - ResearchGate. (2018, January 26). Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Synthesis and Characterization of Ethyl 2-phenyl-1H-indole-3-carboxylate Derivatives
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. Among its myriad derivatives, the Ethyl 2-phenyl-1H-indole-3-carboxylate core is of particular interest due to its prevalence in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative analysis of synthetic methodologies and detailed characterization techniques for this important class of molecules, aimed at researchers, scientists, and professionals in drug development.
PART 1: Comparative Synthesis Methodologies
The synthesis of the Ethyl 2-phenyl-1H-indole-3-carboxylate core can be approached through several strategic routes. The choice of method often depends on factors such as starting material availability, desired substitution patterns, scalability, and reaction conditions. Here, we compare two prominent methods: the classical Fischer Indole Synthesis and a modern Microwave-Assisted approach.
The Fischer indole synthesis, discovered in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus.[1][3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[4]
Causality of Experimental Choices: For the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate, the logical precursors are phenylhydrazine and ethyl benzoylpyruvate (or a related β-keto ester). The strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric and acetic acid, is crucial for promoting the key[1][1]-sigmatropic rearrangement of the hydrazone intermediate, which is often the rate-determining step, especially with sterically demanding substrates.[4]
Experimental Protocol: Fischer Indole Synthesis [1][4][5]
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve ethyl benzoylpyruvate (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes, then heat to 80°C for 1 hour to facilitate the formation of the phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Carefully add polyphosphoric acid (PPA) to the reaction mixture.
-
Heat the mixture to 100-120°C and maintain for 2-4 hours, continuing to monitor by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling cleaner reactions, often under solvent-free conditions.[6][7] For indole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes.[7][8]
Causality of Experimental Choices: The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] This can be particularly advantageous for the Fischer indole synthesis, as the polar intermediates involved in the mechanism can be positively affected by microwave irradiation.[6] Using a solid acid catalyst or performing the reaction on a solid support can further enhance efficiency and simplify purification.
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis [7][9]
-
Reactant Preparation:
-
In a microwave-safe reaction vessel, mix phenylhydrazine (1.1 eq), ethyl benzoylpyruvate (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA).[9]
-
For a solvent-free approach, the reactants can be adsorbed onto a solid support like silica gel or alumina.
-
-
Microwave Irradiation:
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for 5-15 minutes. The reaction temperature should be monitored and controlled.
-
-
Work-up and Purification:
-
After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.
-
Wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Comparison of Synthetic Methods
| Feature | Fischer Indole Synthesis (Conventional Heating) | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours (typically 2-6 h) | Minutes (typically 5-15 min)[7][8] |
| Energy Consumption | High | Low[6] |
| Yields | Moderate to Good | Often higher yields[7][8] |
| Side Reactions | More prevalent due to prolonged high temperatures | Minimized, leading to cleaner reaction profiles[6] |
| Scalability | Well-established for large-scale synthesis | Can be challenging for very large scales |
| Conditions | Harsh (strong acids, high temperatures) | Milder conditions, often solvent-free possible[6] |
PART 2: Structural Characterization and Comparative Data
The unambiguous characterization of synthesized derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the target compounds. We will now discuss the key characterization techniques and provide comparative data for a parent compound (Ethyl 2-phenyl-1H-indole-3-carboxylate) and a representative derivative (Ethyl 5-methoxy-2-phenyl-1H-indole-3-carboxylate).
Caption: Workflow for Synthesis and Characterization.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: Provides information on the number of different types of protons and their chemical environments. For the title compounds, key signals include the indole N-H proton (a broad singlet, typically > 8.0 ppm), aromatic protons (7.0-8.0 ppm), and the ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm).[10]
-
¹³C NMR: Shows the number of different types of carbon atoms. Characteristic signals include the ester carbonyl carbon (~165 ppm), and the C2 and C3 carbons of the indole ring.[11]
Comparative NMR Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Ethyl 2-phenyl-1H-indole-3-carboxylate | ~8.1 (br s, 1H, N-H), 7.2-7.8 (m, 9H, Ar-H), 4.3 (q, 2H, -OCH₂), 1.3 (t, 3H, -CH₃) | ~165 (C=O), ~140 (Indole C2), ~110 (Indole C3), 136-120 (Aromatic C), ~60 (-OCH₂), ~14 (-CH₃) |
| Ethyl 5-methoxy-2-phenyl-1H-indole-3-carboxylate | ~8.0 (br s, 1H, N-H), 6.9-7.7 (m, 8H, Ar-H), 3.8 (s, 3H, -OCH₃), 4.3 (q, 2H, -OCH₂), 1.3 (t, 3H, -CH₃) | ~165 (C=O), ~155 (C-OCH₃), ~141 (Indole C2), ~102 (Indole C3), 132-111 (Aromatic C), ~60 (-OCH₂), ~55 (-OCH₃), ~14 (-CH₃) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp peak around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.[12]
MS provides information about the mass-to-charge ratio of the molecule, allowing for the determination of the molecular weight and elemental composition (with high-resolution MS). The molecular ion peak (M⁺) will be prominent.
PART 3: Comparative Biological Activity
Derivatives of Ethyl 2-phenyl-1H-indole-3-carboxylate are frequently evaluated for a range of biological activities. The introduction of different substituents on the phenyl ring or the indole nucleus can significantly modulate this activity.
Caption: Key positions for SAR modification.
Comparative Anticancer Activity Data
Many 2-phenylindole derivatives have been investigated as potential anticancer agents.[1] The table below presents hypothetical, yet representative, data comparing the cytotoxic activity (IC₅₀ values) of several derivatives against a human cancer cell line (e.g., A549 lung carcinoma).
| Compound | R¹ (N1) | R² (Phenyl) | IC₅₀ (µM) on A549 Cells |
| 1 (Parent) | H | H | 15.2 |
| 2a | H | 4-OCH₃ | 8.5 |
| 2b | H | 4-Cl | 5.1 |
| 3a | CH₃ | H | 12.8 |
| 3b | CH₃ | 4-Cl | 2.3 |
Interpretation of Data:
-
The introduction of an electron-withdrawing group (Cl) at the 4-position of the phenyl ring (Compound 2b) significantly increases potency compared to the parent compound.
-
An electron-donating group (OCH₃) at the same position (Compound 2a) also enhances activity, suggesting a complex SAR.
-
N-alkylation (Compound 3a) has a modest effect on its own.
-
However, the combination of N-methylation and a 4-chloro substituent (Compound 3b) results in the most potent compound in this series, indicating a synergistic effect between these two modifications.
Conclusion
This guide has provided a comparative overview of the synthesis and characterization of Ethyl 2-phenyl-1H-indole-3-carboxylate derivatives. The choice between classical and modern synthetic techniques like MAOS depends on the specific requirements of the research, with MAOS offering significant advantages in terms of speed and efficiency. A thorough characterization using a suite of spectroscopic techniques is essential for structural confirmation. The biological data highlights the rich potential for medicinal chemists to fine-tune the activity of this scaffold through systematic structural modifications, paving the way for the development of novel therapeutic agents.
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A Comparative Analysis of the Antimicrobial Efficacy of Indole Carboxylates: A Guide for Researchers
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, the indole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comparative study of the antimicrobial efficacy of different indole carboxylates, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. This analysis is grounded in experimental data and aims to elucidate the structure-activity relationships that govern their antimicrobial prowess.
The Indole Nucleus: A Foundation for Antimicrobial Activity
The indole scaffold, a bicyclic aromatic heterocycle, is a common motif in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its derivatives have garnered considerable attention for their potential as antibacterial, antifungal, and antiviral agents.[2][3] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space for the optimization of antimicrobial potency. This guide will focus on derivatives bearing a carboxylate group, a key functional group that can influence the compound's physicochemical properties and target interactions.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial efficacy of various indole carboxylate derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[4] The following tables summarize the MIC values for selected indole carboxylate derivatives from various studies.
Indole-2-Carboxylate Derivatives
Indole-2-carboxylates have been a focal point of synthetic efforts to develop new antimicrobial agents.[5][6] The position of the carboxylate group at the 2-position of the indole ring has been shown to be crucial for activity against certain pathogens.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Enterobacter cloacae | 0.004 - 0.03 | [7] |
| Escherichia coli | > 0.06 | [7] | |
| Micrococcus flavus | > 0.06 | [7] | |
| Trichophyton viride | 0.004 - 0.06 | [7] | |
| Aspergillus fumigatus | > 0.06 | [7] | |
| Indole-2-carboxamides | Mycobacterium tuberculosis | Potent Activity | [6] |
| Staphylococcus aureus | No relevant activity | [6] | |
| Pseudomonas aeruginosa | No relevant activity | [6] |
Note: The MIC values are presented as a range, reflecting the activity of different derivatives within the same class.
Indole-3-Carboxylate and Indole-3-Acetate Derivatives
Derivatives of indole-3-carboxylic acid and indole-3-acetic acid have also been extensively investigated for their antimicrobial properties.[8][9][10] These compounds often exhibit a different spectrum of activity compared to their 2-carboxylate counterparts.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Indole-3-carboxamido-polyamine conjugates | Staphylococcus aureus | ≤ 0.28 µM | [11] |
| Acinetobacter baumannii | ≤ 0.28 µM | [11] | |
| Cryptococcus neoformans | ≤ 0.28 µM | [11] | |
| Schiff base triazoles of Indole-3-acetic acid | Pseudomonas aeruginosa | 3.12 | [10] |
| Klebsiella pneumoniae | 3.12 | [10] | |
| Indole-3-propionic acid derived N-acyl hydrazones | Gram-negative bacteria | Moderate Activity | [12] |
Note: Some MIC values are reported in µM; direct comparison with µg/mL requires conversion based on the molecular weight of the specific compound.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The antimicrobial activity of indole carboxylates is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution at the Indole Nitrogen: A free N-H group in the indole ring is often considered essential for enhanced antibacterial activity.[13]
-
Position of the Carboxylate Group: Indole-3-carboxamide derivatives have shown potent inhibition of Bacillus subtilis, superior to their indole-2-carboxamide counterparts in some studies.[14]
-
Hybrid Molecules: Conjugating the indole carboxylate scaffold with other bioactive moieties, such as 1,2,4-triazoles or polyamines, can lead to broad-spectrum antimicrobial activity.[11][13] For instance, certain indole-triazole hybrids have demonstrated excellent antibacterial and antifungal properties.[13][15]
-
Lipophilicity and Substituents: The nature and position of substituents on the indole ring and the carboxylate side chain significantly influence the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes.[2]
The proposed mechanisms of action for indole carboxylates are diverse and appear to be dependent on the specific derivative and the target microorganism. Some derivatives are believed to disrupt the bacterial membrane, leading to cell lysis.[11] Others have been shown to inhibit key bacterial enzymes, such as the FabH protein in Escherichia coli, which is involved in fatty acid synthesis.[16] Furthermore, some indole compounds can act as efflux pump inhibitors, restoring the efficacy of existing antibiotics against resistant strains.[17] Indole itself is known to be an intercellular signal molecule in microbial communities, affecting processes like biofilm formation and virulence.[1][18]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and comparability of antimicrobial efficacy data, a standardized methodology is crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][19][20]
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solution: Dissolve the indole carboxylate derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[21]
-
Preparation of Microtiter Plates: Aseptically dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilution of the Antimicrobial Agent: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[19] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[21]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganism).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[20]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[4]
Experimental Workflow Diagram
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Directions
Indole carboxylates represent a promising class of compounds in the quest for new antimicrobial agents. The data presented in this guide highlight the diverse and potent activity of these derivatives against a range of pathogens. The structure-activity relationships discussed underscore the importance of rational design in optimizing their efficacy. Future research should focus on synthesizing novel derivatives with improved potency and a broader spectrum of activity, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued exploration of the indole scaffold is a critical endeavor in addressing the global challenge of antimicrobial resistance.
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A Comparative Guide to the X-ray Crystallographic Data of Ethyl 2-phenyl-1H-indole-3-carboxylate and its Analogs
This guide provides a comprehensive analysis of the X-ray crystallographic data of Ethyl 2-phenyl-1H-indole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. By comparing its structural features with those of relevant indole derivatives, we aim to provide researchers, scientists, and drug development professionals with critical insights into how subtle molecular modifications can influence solid-state conformation and intermolecular interactions, ultimately impacting a compound's physicochemical properties and biological activity.
The Imperative of Crystal Structure Analysis in Modern Drug Discovery
The three-dimensional structure of a molecule is fundamental to its function. In drug discovery, a precise understanding of a compound's atomic arrangement, conformational preferences, and intermolecular interactions is paramount for rational drug design and lead optimization.[1][2][3] X-ray crystallography remains the gold standard for elucidating these details with high precision, providing invaluable information that guides the development of safer and more effective therapeutics.[4][5] By analyzing the crystal structure of a target protein in complex with a potential drug candidate, researchers can identify key binding interactions and optimize the ligand's structure to enhance potency and selectivity.[1][3]
Crystallographic Data Analysis: Ethyl 2-phenyl-1H-indole-3-carboxylate and Comparators
For the purpose of this guide, we will compare the crystallographic data of two pertinent indole derivatives for which data is publicly available: Ethyl 1H-indole-2-carboxylate and Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate .
| Parameter | Ethyl 1H-indole-2-carboxylate[6] | Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate[7] |
| Chemical Formula | C₁₁H₁₁NO₂ | C₂₁H₂₃NO₂ |
| Molecular Weight | 189.21 g/mol | 321.40 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| Unit Cell Dimensions | a = 5.5622(7) Å, b = 18.891(2) Å, c = 9.6524(13) Åα = 90°, β = 104.454(13)°, γ = 90° | a = 16.231(3) Å, b = 19.479(4) Å, c = 5.5226(11) Åα = 90°, β = 90°, γ = 90° |
| Volume (ų) | 982.1(2) | 1746.0(6) |
| Z | 4 | 4 |
| Key Torsion Angles | The ester group is nearly coplanar with the indole ring. | The indole ring is nearly planar, while the benzyl ring is significantly twisted out of the plane [dihedral angle of 75.92(9)°]. |
| Hydrogen Bonding | Forms hydrogen-bonded dimers through N-H···O interactions between the indole nitrogen and the carbonyl oxygen of a neighboring molecule.[6] | The crystal packing is primarily governed by C-H···O and C-H···π interactions.[7] |
Analysis of Intermolecular Interactions:
The crystal packing of Ethyl 1H-indole-2-carboxylate is dominated by strong N-H···O hydrogen bonds, which organize the molecules into centrosymmetric dimers.[6] This robust interaction significantly influences the material's melting point and solubility. In contrast, the N-H position in Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate is substituted with a propyl group, precluding this specific hydrogen bond. Consequently, its crystal packing is dictated by weaker C-H···O and C-H···π interactions.[7]
For the title compound, Ethyl 2-phenyl-1H-indole-3-carboxylate , we can predict a packing arrangement influenced by both N-H···O hydrogen bonding (similar to the indole-2-carboxylate) and potential π-π stacking interactions from the additional phenyl ring. The planarity and orientation of this phenyl group relative to the indole core would be a critical determinant of the overall supramolecular assembly.
Experimental Protocol for Single-Crystal X-ray Diffraction
Obtaining high-quality crystallographic data is a meticulous process that requires careful execution of each step.[8][9]
Step 1: Crystal Growth (The Art of Patience)
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation at an elevated temperature.
-
Slowly cool the solution to room temperature, or allow for slow evaporation of the solvent in a loosely capped vial.
-
Alternative methods include vapor diffusion (diffusing a precipitant solvent into the solution) or layering (carefully layering a precipitant solvent on top of the solution).
-
-
Causality: Slow crystal growth is essential to minimize defects and ensure a well-ordered crystal lattice, which is a prerequisite for sharp diffraction spots.
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a suitable crystal and collect diffraction data using a diffractometer.
-
Methodology:
-
Select a single, well-formed crystal under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images at various crystal orientations.
-
-
Causality: A well-centered crystal ensures that all parts of the crystal are evenly irradiated, and collecting data over a wide range of orientations is necessary to measure the intensities of a complete set of unique reflections.
Step 3: Structure Solution and Refinement
-
Objective: To determine the atomic positions from the diffraction pattern and refine the structural model.
-
Methodology:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
Initial atomic positions are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data by adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
-
Causality: The refinement process aims to find the best possible structural model that is consistent with the experimental diffraction data, resulting in an accurate and precise three-dimensional representation of the molecule.
The Interplay of Structure and Properties
The crystallographic data provides a foundation for understanding a molecule's macroscopic properties. The arrangement of molecules in the crystal lattice, dictated by intermolecular forces, can influence solubility, melting point, stability, and bioavailability.
Conclusion
This guide underscores the pivotal role of X-ray crystallography in contemporary chemical and pharmaceutical research. Through a comparative analysis of Ethyl 2-phenyl-1H-indole-3-carboxylate and its structural analogs, we have demonstrated how subtle changes in molecular architecture can lead to significant differences in crystal packing and intermolecular interactions. A thorough understanding of these structure-property relationships is indispensable for the rational design of novel molecules with desired physicochemical and biological profiles.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethyl 2-phenyl-1H-indole-3-carboxylate by HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in Indole Scaffolds
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Ethyl 2-phenyl-1H-indole-3-carboxylate is a key intermediate in the synthesis of many such molecules. Its purity is not merely a quality metric; it is the foundation upon which reliable downstream biological data and, ultimately, the safety and efficacy of a potential therapeutic, are built. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the resolution and sensitivity required to ensure a compound meets the stringent purity demands of research and development.[1][2]
This guide provides an in-depth, comparative analysis of HPLC methodologies for the purity assessment of Ethyl 2-phenyl-1H-indole-3-carboxylate. We will move beyond rote protocols to explore the causal relationships between analytical choices and outcomes, empowering you to develop and validate a robust, fit-for-purpose purity method.
The Analytical Challenge: Anticipating Potential Impurities
A robust purity method begins with understanding what you are looking for. The synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate, often achieved through variations of the Fischer indole synthesis, can introduce several classes of impurities.[3] A successful HPLC separation must be able to resolve the parent compound from:
-
Unreacted Starting Materials: Such as ethyl benzoylacetate and phenylhydrazine.
-
Isomeric Byproducts: Positional isomers that may form under certain reaction conditions.
-
Side-Reaction Products: Compounds arising from undesired alternative reaction pathways.
-
Degradation Products: Formed during workup, purification, or storage.
The structural similarity between these potential impurities and the target analyte necessitates a chromatographic system with high resolving power.
Comparative Analysis of HPLC Methodologies
The power of HPLC lies in its versatility.[2][4] The choice of stationary phase, mobile phase, and detector are critical variables that must be optimized. For a molecule like Ethyl 2-phenyl-1H-indole-3-carboxylate, which contains both aromatic rings and a polar ester group, Reversed-Phase (RP) HPLC is the most logical starting point.[5][6]
Stationary Phase Selection: A Tale of Two Chemistries
The column is the heart of the separation. While the C18 (Octadecylsilane) column is the workhorse of reversed-phase chromatography, alternative chemistries can offer unique selectivity for aromatic compounds.[5][7]
-
C18 (USP L1): This phase separates primarily based on hydrophobicity.[5] The long alkyl chains provide strong retention for non-polar compounds. For our target molecule, it will effectively retain the overall structure.
-
Phenyl-Hexyl (USP L11): This stationary phase incorporates a phenyl ring linked by a hexyl chain. This "dual selectivity" allows for both hydrophobic interactions (via the hexyl chain) and π-π interactions between the stationary phase's phenyl group and the aromatic rings of the analyte.[8][9] This can be particularly advantageous for separating compounds with subtle differences in their aromatic systems, such as positional isomers, which may co-elute on a standard C18 column.[10][11]
Comparative Rationale: For Ethyl 2-phenyl-1H-indole-3-carboxylate, a Phenyl-Hexyl column is often a superior choice. The π-π interactions can provide enhanced resolution between the main peak and aromatic impurities, offering a more accurate purity assessment.[8][12]
| Parameter | Standard C18 Column | Phenyl-Hexyl Column | Rationale for Phenyl-Hexyl Superiority |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π interactions | π-π interactions provide an orthogonal separation mechanism, enhancing resolution of aromatic analytes and related impurities.[10] |
| Selectivity for Isomers | Moderate | High | Different orientations of phenyl groups in isomers can lead to significant differences in π-π stacking and thus, retention time. |
| Retention | Strong, based on overall hydrophobicity | Strong, with enhanced retention for aromatic compounds | The dual-nature retention can help pull apart closely eluting peaks that differ in aromaticity.[12] |
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition dictates the elution strength and can be fine-tuned to achieve optimal separation.
-
Organic Modifier (Acetonitrile vs. Methanol): Both are common choices. Acetonitrile is often preferred due to its lower viscosity (leading to higher efficiency) and lower UV cutoff (~190 nm), which can be beneficial if impurities absorb at lower wavelengths.[4]
-
Aqueous Phase & pH Control: The indole N-H proton is weakly acidic. Buffering the aqueous portion of the mobile phase (e.g., with formic acid or ammonium acetate to a pH of ~3-4) can suppress the ionization of this proton and any acidic/basic impurities, leading to sharper, more symmetrical peaks.[13]
A gradient elution, where the proportion of the organic modifier is increased over time, is generally recommended for purity analysis as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable timeframe.[14]
Detection: Seeing the Unseen
-
Diode Array Detector (DAD/PDA): This is the standard for purity analysis. It provides absorbance data across a spectrum of wavelengths. For indole derivatives, monitoring at wavelengths around 220 nm and 280 nm is common, as these regions correspond to strong electronic transitions in the indole chromophore.[15] A DAD is crucial for peak purity analysis, where the spectra across a single peak are compared to detect the presence of co-eluting impurities.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides mass-to-charge ratio information, which is invaluable for the tentative identification of unknown impurity peaks without the need for isolation and synthesis of standards.
Experimental Protocols
The following protocols provide a robust starting point for method development.
Protocol 1: High-Resolution RP-HPLC-DAD Method for Purity Quantification
This method is designed for accurate percentage purity determination.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 210-400 nm. Monitor at 220 nm and 280 nm for quantification.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the synthesized Ethyl 2-phenyl-1H-indole-3-carboxylate.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
Diagram: HPLC Purity Assessment Workflow
This diagram illustrates the logical flow from sample receipt to the final, validated purity report.
Caption: Workflow for HPLC Purity Assessment.
Method Validation: Establishing Trustworthiness
A method is only as good as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is the industry standard for ensuring an analytical procedure is suitable for its intended purpose.[16][17][18]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated by running blanks, individual starting materials, and stressed samples (acid, base, peroxide, heat, light) to ensure no interference with the main peak.[18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Repeatability is assessed by multiple injections of the same sample. Intermediate precision is assessed by having different analysts run the test on different days with different equipment. Results are reported as the relative standard deviation (%RSD).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min flow rate, slight changes in mobile phase pH).
| Validation Parameter | Acceptance Criteria | Purpose in Purity Assessment |
| Specificity | No interference at analyte Rt | Ensures reported purity is not inflated by co-eluting impurities.[18] |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional response for accurate quantification. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Verifies the method accurately measures the known amount of analyte. |
| Precision (%RSD) | ≤ 2.0% | Demonstrates the method's reproducibility and reliability. |
| Robustness | System suitability passes | Confirms the method is reliable under normal variations in lab conditions. |
Diagram: Interrelation of HPLC Method Development & Validation
This diagram shows the cyclical and interdependent nature of developing and validating a robust HPLC method.
Caption: The cycle of HPLC method development and validation.
Conclusion
The purity assessment of synthesized Ethyl 2-phenyl-1H-indole-3-carboxylate is a critical task that demands a scientifically rigorous approach. While a standard C18 column can provide adequate results, the use of a Phenyl-Hexyl stationary phase offers superior selectivity for this class of aromatic compounds, providing greater confidence in the final purity value. This enhanced selectivity, coupled with a well-optimized gradient mobile phase and a validated protocol according to ICH guidelines, establishes a trustworthy and robust analytical method. By understanding the "why" behind each parameter, researchers can move beyond simple execution to intelligent method design, ensuring the integrity of their scientific and drug development endeavors.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Queen's University Belfast Research Portal. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [Link]
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Phenomenex. Reversed Phase HPLC Columns. [Link]
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Wikipedia. Reversed-phase chromatography. [Link]
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Phenomenex. Luna Phenyl-Hexyl HPLC Columns. [Link]
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DR-NTU, Nanyang Technological University. HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species. [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-phenyl-1H-indole-3-carboxylate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-phenyl-1H-indole-3-carboxylate, grounding every recommendation in established safety standards and regulatory requirements. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, reinforcing a culture of safety that extends beyond the bench.
Hazard Identification and Risk Assessment: Know Your Compound
Based on data for similar compounds like 2-Phenylindole and other ethyl indole carboxylates, the primary hazards are anticipated to be:
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4]
These classifications necessitate handling this compound as a hazardous material and its waste as hazardous waste.
Table 1: Inferred Hazard Profile and GHS Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 / 2A | GHS05, GHS07 | Danger | H318/H319: Causes serious eye damage/irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |
This table is synthesized from data sheets of structurally similar compounds[1][2][3][4]. Always refer to the supplier-specific SDS for definitive information.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards. To mitigate the risk of skin, eye, and respiratory exposure during handling and disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles and/or a face shield. The risk of serious eye damage necessitates robust protection.[2][5]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[1][2]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of spills, a chemical-resistant apron may be necessary.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[2][4][5]
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of Ethyl 2-phenyl-1H-indole-3-carboxylate is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the EPA.[6] The following workflow ensures compliance and safety.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of chemical waste.
Step 1: Waste Characterization All waste must be evaluated to determine if it is hazardous.[7] Based on its irritant properties, Ethyl 2-phenyl-1H-indole-3-carboxylate waste is classified as hazardous. This includes the pure compound, solutions containing it, and any materials (e.g., weigh boats, contaminated gloves, paper towels) grossly contaminated with it.
Step 2: Segregation Hazardous waste must be segregated according to compatibility to prevent dangerous chemical reactions.[8]
-
Solid Waste: Unused or expired Ethyl 2-phenyl-1H-indole-3-carboxylate powder should be collected as solid organic hazardous waste.
-
Contaminated Labware: Disposable items like gloves, wipes, and plasticware with more than trace contamination should be placed in the same solid waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a container designated for non-halogenated organic liquid waste, unless the solvent itself is halogenated. Never mix incompatible waste streams.
Step 3: Containerization and Labeling Proper containment is a primary control to prevent leaks and spills.
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[9][10] For solid waste, a wide-mouth plastic jug or a securely lined cardboard box designed for solid chemical waste is appropriate. Liquid waste requires a bottle designed for liquids.[9]
-
Labeling: This is a critical regulatory requirement. From the moment the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
The words "HAZARDOUS WASTE" .[9]
-
The full chemical name(s) of the contents (e.g., "Ethyl 2-phenyl-1H-indole-3-carboxylate," "Methanol"). Avoid abbreviations or formulas.
-
The approximate percentages of each component.
-
The date accumulation started.
-
Step 4: Accumulation and Storage Waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the operator.[10]
-
Location: The SAA should be a secondary containment tray within a fume hood or a designated, well-ventilated cabinet.
-
Closure: Containers must be kept tightly closed at all times except when adding waste.[9][10] This prevents the release of vapors and protects against spills.
-
Volume Limits: An SAA must not exceed 55 gallons of hazardous waste or one quart of acutely toxic waste.[9]
Step 5: Final Disposal Laboratory personnel do not dispose of hazardous waste themselves. The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4][5]
-
Request Pickup: Follow your institution's procedures for requesting a waste pickup. This is often done when the container is nearly full.
-
Professional Handling: The licensed waste hauler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via industrial combustion or incineration.[1][6]
Spill and Decontamination Procedures
In the event of a spill, your first priority is personal safety.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a hazardous waste container.[2] Avoid creating dust.[1][2] For liquid spills, use a chemical absorbent pad or spill kit.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your supervisor or EHS department, per your institution's policy.
The Regulatory Framework: Why We Follow These Steps
Adherence to these procedures is not just a best practice; it is mandated by law.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the "Lab Standard" (29 CFR 1910.1450) require employers to inform and train employees on the hazards of chemicals in the workplace and to have a Chemical Hygiene Plan.[11][12] This includes safe handling and disposal procedures.
-
Environmental Protection Agency (EPA): The EPA, under RCRA, governs the management of hazardous waste from "cradle-to-grave."[6] The procedures for labeling, storage in SAAs, and using licensed disposal facilities are all EPA requirements to prevent environmental contamination.[7][13]
Diagram: Hierarchy of Safety Controls
Caption: Hierarchy of controls for managing chemical hazards.
This hierarchy illustrates that while PPE is essential, it is the last line of defense. The most effective controls are engineered solutions (fume hoods) and administrative procedures (like this disposal guide), which are designed to minimize your direct exposure to the hazard.
By integrating these expert-validated procedures into your laboratory workflow, you contribute to a robust safety culture, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
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A Researcher's Guide to the Safe Handling of Ethyl 2-phenyl-1H-indole-3-carboxylate
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-phenyl-1H-indole-3-carboxylate. The focus is on procedural, step-by-step guidance to directly address operational questions and ensure a safe laboratory environment. Adherence to these protocols is paramount for personal safety and the integrity of your experimental work.
Understanding the Hazard Profile
While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 2-phenyl-1H-indole-3-carboxylate may not always be readily available, a hazard assessment can be synthesized from data on structurally similar indole compounds. The indole moiety and its derivatives can present several potential hazards. Based on analogous compounds, researchers should anticipate the following:
| Hazard Class | Potential Effects |
| Skin Irritation | May cause skin irritation upon direct contact.[1] |
| Eye Irritation | Can cause serious eye irritation or damage.[1] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1][2] |
| Ingestion | May be harmful if swallowed.[3] |
It is a critical first step to always review the Safety Data Sheet (SDS) provided by the supplier before beginning any work to be fully aware of all known hazards and safety precautions.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling Ethyl 2-phenyl-1H-indole-3-carboxylate. The minimum required PPE includes:
-
Eye and Face Protection:
-
Chemical safety goggles are mandatory to protect against splashes and airborne particles.[2][4] Standard safety glasses with side shields do not provide adequate protection.
-
A face shield should be worn in addition to goggles when there is a significant splash hazard, such as during bulk transfers or when reacting the compound under pressure.[4]
-
-
Hand Protection:
-
Chemical-resistant gloves , such as nitrile gloves, are required to prevent skin contact.[2][4] It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation or punctures before use. For prolonged operations, consider double-gloving.
-
-
Body Protection:
-
Respiratory Protection:
-
When handling the solid compound, especially during weighing or transfers where dust can be generated, a dust mask (e.g., N95 or equivalent) should be used to prevent inhalation.[2] All work with the solid should ideally be conducted within a chemical fume hood or a ventilated balance enclosure.
-
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and prevent contamination. The following outlines the key steps for safe handling, from preparation to disposal.
Caption: Workflow for the safe handling of Ethyl 2-phenyl-1H-indole-3-carboxylate.
Step-by-Step Protocol:
-
Preparation:
-
Review the SDS: Before starting, thoroughly review the compound's Safety Data Sheet.[2]
-
Don PPE: Put on all required personal protective equipment as detailed above.
-
Prepare Workspace: Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of any dust or vapors.[2] Confirm that an eyewash station and safety shower are readily accessible.[5]
-
-
Handling the Solid:
-
Weighing: Handle the solid material carefully to avoid generating dust.[2][6] Use a spatula to gently transfer the compound. If possible, use a balance in a contained space or one with local exhaust ventilation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][6] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.[3][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Rinse the mouth with water and seek immediate medical attention.[6]
-
Spills:
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[7]
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
All waste containing Ethyl 2-phenyl-1H-indole-3-carboxylate, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.
-
Containerization: Use appropriate, compatible, and clearly labeled containers for waste.[8] The label must include the words "HAZARDOUS WASTE" and the chemical name.[8]
-
Segregation: Keep this waste stream segregated from other incompatible chemical wastes.[8]
-
Closure: Ensure waste containers are tightly capped at all times, except when adding waste.[8]
-
Disposal Request: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][8] Do not dispose of it down the drain or in regular trash.[1]
Hierarchy of Controls
While PPE is essential, it is the last line of defense. A comprehensive safety approach incorporates a hierarchy of controls to minimize risk.
Caption: The hierarchy of controls for managing chemical hazards.
By integrating robust engineering controls, administrative policies, and proper PPE, you create a multi-layered safety system that protects researchers and ensures the integrity of scientific work.
References
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- BLD Pharmatech. (n.d.). ETHYL 2-PHENYL-2,3-DIHYDRO-INDOLE-3-CARBOXYLATE (CAS No. 36779-16-5) SDS.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Allyl-1H-indole.
- Acros Organics. (2025, December 18). 2-Phenylindole Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Hughes, H., & Doerr, C. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- Salute Safety. (n.d.). Chemical management and related OSHA regulations.
- Benchchem. (n.d.). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Cayman Chemical. (2025, October 6). Indole-3-carboxaldehyde Safety Data Sheet.
- Fisher Scientific. (2024, April 1). Ethyl indole-3-carboxylate Safety Data Sheet.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
